tBuBrettPhos Pd G3

Catalog No.
S820276
CAS No.
1536473-72-9
M.F
C44H63NO5PPdS-
M. Wt
855.444
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuBrettPhos Pd G3

CAS Number

1536473-72-9

Product Name

tBuBrettPhos Pd G3

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C44H63NO5PPdS-

Molecular Weight

855.444

InChI

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

VKLHIPFGYVFUGT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Synonyms

tBuBrettPhos Pd G3; t-​butylBrettPhos Palladacycle Gen.3; Methanesulfonato(2-(di-t-butylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II);

Chemical Profile & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of tBuBrettPhos Pd G3.

Property Specification
CAS Number 1536473-72-9 [1] [2] [3]
IUPAC Name palladium(1+) 2'-azanidyl-1,1'-biphenyl-2-yl di-tert-butyl[3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane methanesulfonate [4]
Molecular Formula C({44})H({62})NO(_{5})PPdS [2]
Molecular Weight 854.43 g/mol [2]
Appearance Brown-green solid [3]
Melting Point 119-131 °C [1] [4] [3]
Palladium Content ~12.5% [2]
Storage Store at 4°C, protected from light, and under an inert gas (nitrogen or argon) [4] [3].

Core Applications in Synthesis

This precatalyst is highly versatile and facilitates a range of cross-coupling reactions critical in medicinal and agrochemistry [1] [5].

  • C–O Cross-Coupling: It is highly effective for coupling (hetero)aryl bromides with fluorinated alcohols using Cs(_2)CO(_3) as a base in toluene [6]. This method is valuable for synthesizing fluorinated alkyl aryl ethers, which can improve the lipophilicity and metabolic stability of molecules [6].
  • C–N Cross-Coupling: It enables the N-arylation of primary amides with excellent functional group tolerance, without competitive arylation of indole or unprotected alcohol functional groups [5]. It is also used for the N-arylation of amino acid esters with minimal racemization [1] [3].
  • Other Coupling Types: The catalyst also finds application in Suzuki-Miyaura (C–C), Buchwald-Hartwig Amination (C–N), and Sonogashira (C–C) reactions [1].

Experimental Protocol for C–O Cross-Coupling

The following is a detailed methodology for the synthesis of fluorinated alkyl aryl ethers, adapted from peer-reviewed literature [6].

Reaction Setup
  • In a reaction vessel, combine:
    • Aryl bromide (1.0 equiv.)
    • This compound (1 mol%)
    • Cs(_2)CO(_3) (2.0 equiv.)
  • Add the solvents:
    • Toluene (0.1 M relative to aryl bromide)
    • Fluorinated alcohol (2.0 equiv.)
  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 5 minutes.
Reaction Execution
  • Heat the mixture to 100°C with stirring. Monitor the reaction by TLC or LC-MS.
  • Typical reaction times range from 30 minutes to 2 hours.
  • After completion, cool the reaction mixture to room temperature.
Work-up and Purification
  • Dilute the mixture with ethyl acetate and wash with water and brine.
  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to obtain the desired fluorinated alkyl aryl ether.

The diagram below illustrates the workflow for this cross-coupling reaction.

ArylBromide Aryl Bromide Reaction Heating at 100°C ArylBromide->Reaction FluoroAlcohol Fluorinated Alcohol FluoroAlcohol->Reaction Precatalyst This compound Precatalyst->Reaction Base Cs₂CO₃, Toluene Base->Reaction Product Fluorinated Alkyl Aryl Ether Reaction->Product

Performance Data & Reaction Optimization

The table below summarizes key optimization data for the C–O cross-coupling reaction, demonstrating the superiority of the this compound system [6].

Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
BrettPhos + Pd(_2)(dba)(_3) Cs(_2)CO(_3) Toluene 100 1 0
tBuBrettPhos + Pd(_2)(dba)(_3) Cs(_2)CO(_3) Toluene 100 1 51
This compound Cs(_2)CO(_3) Toluene 100 1 70
This compound K(_3)PO(_4) Toluene 100 1 70
This compound NaOtBu 1,4-Dioxane 80 16 48
This compound Cs(_2)CO(_3) 1,4-Dioxane 100 1 61

Advantages Over Other Catalysts

This compound offers distinct benefits that make it a superior choice for challenging cross-coupling reactions [1] [5].

  • Rapid Activation: As a third-generation palladacycle, it activates quickly under mild conditions to form the highly active LPd(0) species [5] [2].
  • Handling and Stability: It is air-, moisture-, and thermally-stable, simplifying handling in a standard laboratory environment. It also has good solubility in common organic solvents [1] [3].
  • Precise Stoichiometry: Using a pre-formed precatalyst ensures a precise 1:1 ratio of ligand to palladium, leading to more reproducible and reliable reaction outcomes [1] [5].

Safety and Handling

  • The compound carries the GHS08 health hazard warning and the hazard statement H350i, indicating it may cause cancer if inhaled [3].
  • Always consult the Safety Data Sheet (SDS) before use. Handle the material in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) [3].

References

third generation Buchwald precatalyst mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of G3 Precatalysts

The superior performance of G3 precatalysts stems from their unique structural design and the resulting activation pathway.

  • Key Structural Innovation: G3 precatalysts feature a non-coordinating methanesulfonate (Ms) anion instead of the chloride anion found in second-generation (G2) systems [1]. This architectural change serves two critical purposes:

    • It accommodates exceptionally bulky biarylphosphine ligands (e.g., tBuXPhos), expanding the range of challenging transformations that can be tackled [1].
    • It enhances the solution stability of the precatalyst, allowing it to maintain activity over extended periods [1].
  • Activation Pathway: The well-defined structure of G3 precatalysts allows for a clean and quantitative activation. The following diagram illustrates the journey from the stable precatalyst to the active catalytic species.

G3_Mechanism G3 Precatalyst Activation G3_Precat G3 Precatalyst (L~Pd~II~-Aminobiphenyl)(Ms) Active_Species Active L-Pd(0) Species G3_Precat->Active_Species 1. Base-Promoted Activation Base Base (e.g., NaOtBu) Base->Active_Species Byproduct N-Methylaminobiphenyl (Byproduct) Active_Species->Byproduct 2. Reductive Elimination (Generates Byproduct)

G3 precatalyst activation pathway.

Upon exposure to a mild base, the precatalyst undergoes a base-promoted reductive elimination. This step quantitatively generates the highly active L-Pd(0) species while releasing an N-methylaminobiphenyl byproduct [1] [2]. This controlled activation ensures the correct ligand-to-palladium ratio is delivered to the catalytic cycle, which is crucial for high performance in challenging cross-coupling reactions like the Buchwald-Hartwig amination [3] [1].

Characteristics & Comparative Data

G3 precatalysts offer distinct advantages over previous generations. The table below summarizes the key features of G3 systems and compares them with first- and second-generation catalysts.

Table 1: Features of Common Third-Generation (G3) Buchwald Precatalysts

Product Name Ligand CAS Number Empirical Formula Notable Applications
CX132 (Pd(XPhos)G3) [1] XPhos 1445085-55-1 Pd(XPhos)2-(2'-amino-1,1'-biphenyl) Suzuki-Miyaura couplings of unstable boronic acids; Negishi couplings [1].
CX133 (Pd(RuPhos)G3) [1] RuPhos 1445085-77-7 Pd(RuPhos)2-(2'-amino-1,1'-biphenyl) Premier catalyst for Buchwald-Hartwig amination of (hetero)aryl chlorides with secondary amines [1].
CX135 (Pd(tBuXPhos)G3) [1] tBuXPhos 1447963-75-8 Pd(tBuXPhos)2-(2'-amino-1,1'-biphenyl) Highly effective for C-N bond formation (amination & amidation) and cyanation reactions [1].
CX136 (Pd(Xantphos)G3) [1] Xantphos 1445085-97-1 Pd(Xantphos)2-(2'-amino-1,1'-biphenyl) Optimal for C-S bond formation, C-C bond formations, and select C-N couplings [1].

Table 2: Comparison of Buchwald Precatalyst Generations

Feature First Generation (G1) Second Generation (G2) Third Generation (G3)
General Structure Pd(L)(2-phenethylamine)Cl [2] Pd(L)(2-aminobiphenyl)Cl [1] [2] Pd(L)(2-aminobiphenyl)(Ms) [1]
Activation Requires higher temperatures & stronger bases [2] Activates at lower temperatures with mild bases [1] [2] Rapid, quantitative activation under mild conditions [1]
Key Advancement First air-stable precatalysts [2] Biphenyl scaffold for improved activation [1] [2] Non-coordinating anion for bulky ligands & superior stability [1]
Solution Stability Good Good Enhanced [1]

Experimental Protocol & High-Throughput Screening

For discovering and optimizing reactions using G3 precatalysts, high-throughput experimentation (HTE) is a powerful approach. The following workflow outlines a proven protocol for screening a Buchwald-Hartwig amination in a 96-well plate format [4].

HTE_Workflow High-Throughput Screening Workflow Start Plan Experiment (Define variables: Ligand, Base, Solvent, etc.) Step1 Prepare Stock Solutions (Substrate, Precatalyst, Base) Start->Step1 Step2 Dispense into 96-Well Plate (Solid reagents can be transferred with scoops) Step1->Step2 Step3 Simultaneous Reaction (Heat and mix with magnetic stirrer) Step2->Step3 Step4 Parallel Work-up (Using a plastic filter plate) Step3->Step4 Step5 Analysis (Gas Chromatography for yield) Step4->Step5 End Data Analysis & Scale-Up Step5->End

High-throughput screening workflow for reaction optimization.

Detailed Methodology [4]:

  • Stock Solution Preparation: Prepare separate stock solutions of the aryl halide, amine, and base in a suitable solvent (e.g., toluene, 1,4-dioxane). The precatalyst is often handled as a solid due to its stability.
  • Reaction Setup: Using pipettes or solid transfer scoops, dispense the precatalyst (typical loadings can range from 0.5-2 mol%) and other reagents into the wells of a 96-well plate. The variables to screen include:
    • Precatalyst/Ligand: Test different G3 systems (e.g., CX133, CX135).
    • Base: Alkoxides (NaOtBu), carbonates (K₂CO₃), or phosphates.
    • Solvent: Common choices are toluene, DMF, or 1,4-dioxane.
    • Temperature: Often screened between 60-100°C.
  • Reaction Execution: Seal the plate and place it on a magnetic stirrer hotplate for simultaneous heating and mixing. Reactions are typically run for 1-24 hours.
  • Parallel Work-up: After cooling, quench the reactions and use a filter plate to remove solids in parallel.
  • Analysis and Scale-up: Analyze the crude reaction mixtures by GC or LC to determine conversion/yield. The best-performing condition from the screen is then selected for scale-up to isolate the product and validate the findings.

Key Advantages for Drug Development

For researchers in pharmaceutical development, G3 precatalysts offer critical benefits:

  • Reliability and Efficiency: The precise generation of the active L-Pd(0) species eliminates variables associated with in-situ catalyst formation, leading to more reproducible and robust reactions on small and large scales [1] [2].
  • Broad Functional Group Tolerance: Their high activity allows for coupling reactions in the presence of sensitive functional groups common in complex drug molecules [1].
  • Success with Challenging Substrates: G3 precatalysts like Pd(tBuXPhos)G3 (CX135) are particularly effective for the amination of heteroaryl halides, which are prevalent scaffolds in medicinal chemistry [1].

References

Activation Mechanism of G3 Precatalysts

Author: Smolecule Technical Support Team. Date: February 2026

The high performance of G3 precatalysts stems from their engineered aminobiphenyl-palladium structure, which ensures quantitative generation of the active catalyst. The activation process is illustrated below.

G G3 Precatalyst Activation Mechanism Precat G3 Precatalyst Pd(II)-Aminobiphenyl Complex Deprot Step 1: Deprotonation by Base Precat->Deprot AmidoInt Pd(II)-Amido Intermediate Deprot->AmidoInt Redox Step 2: Reductive Elimination AmidoInt->Redox ActiveCat Active LPd(0) Species Redox->ActiveCat Releases Byproduct Byproduct: Carbazole Redox->Byproduct Releases

G3 precatalyst activation involves deprotonation and reductive elimination steps [1].

This controlled, two-step activation is key to the G3 precatalyst performance [1] [2]:

  • Quantitative and Rapid Activation: The process reliably generates the active LPd(0) species in a predictable manner.
  • Handling Bulky Ligands: The structure accommodates sterically demanding ligands like BrettPhos and t-BuPhos, expanding reaction scope [1].
  • Solution Stability: G3 precatalysts have a long shelf life in solution, unlike more sensitive traditional palladium sources [1].

G3 vs. Other Precatalyst Generations

Buchwald precatalysts have evolved through generations, with G3 offering significant improvements. The key distinctions are summarized in the table below.

Feature G1 G2 G3 G4
Activation Requirement Base deprotonation [1] Weak base at room temperature [1] Base deprotonation [1] Base deprotonation [1]
Key Structural Feature Phenethylamine scaffold [1] Aminobiphenyl scaffold [1] Aminobiphenyl mesylate salt [1] Methylated aminobiphenyl scaffold [1]
Key Advantage Early example, low-temperature activity [1] Improved scope for Suzuki couplings [1] Broader ligand scope, high stability, versatile [1] Reduced inhibitory byproduct (N-methylcarbazole) [1]
Key Limitation Limited synthetic/application scope [1] Limited synthetic/application scope [1] Produces potentially inhibitory carbazole byproduct [1]

The main limitation of G3 precatalysts is the production of a carbazole byproduct during activation [1]. This can sometimes inhibit catalysis or complicate pharmaceutical purification. The G4 precatalysts were developed to address this by producing the less problematic N-methylcarbazole [1].

Key Applications and Experimental Considerations

G3 precatalysts are highly versatile and effective for many challenging cross-coupling reactions essential in medicinal and process chemistry.

Precatalyst (Ligand Type) Representative Reaction Key Application Note
XPhos Pd G3 Suzuki-Miyaura Coupling Couples unstable boronic acids with sterically hindered (hetero)aryl chlorides at rt-40°C in 30 min [1].
BrettPhos Pd G3 Buchwald-Hartwig Amination N-arylation of primary and secondary amines; loadings as low as 0.01 mol% for 4-haloanisoles [1].
tBuBrettPhos Pd G3 C-O Coupling / Amide Arylation Arylation of primary amides with high chemoselectivity; also effective for C-O coupling of (hetero)aryl halides with primary alcohols [1].
RockPhos Pd G3 C-O Cross-Coupling Coupling of aryl halides with primary aliphatic alcohols in high to excellent yields [1].
AdBrettPhos Pd G3 Amination of Heteroaryl Halides Selective amination of five-membered heteroaryl halides (e.g., pyrazoles, benzothiazoles) [1].
Example Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3

This example illustrates a typical procedure for fast, efficient coupling [1]:

  • Setup: Charge reaction vessel with aryl chloride (1.0 equiv), unstable boronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Perform under inert atmosphere (N2/Ar).
  • Catalyst Addition: Add XPhos Pd G3 (1.0 mol%).
  • Solvent: Add 1,4-dioxane and a small amount of water to dissolve base.
  • Reaction Conditions: Stir at 40°C for 30 minutes.
  • Work-up & Purification: Cool reaction, dilute with ethyl acetate, wash with water and brine, dry over Na2SO4, concentrate, and purify by flash chromatography.

Key Insights for Researchers

For scientists working in drug development, the strategic choice of a G3 precatalyst can streamline synthesis. Here are the key takeaways:

  • Reliable Performance: G3 precatalysts offer a reliable, stable, and highly active source of LPd(0) for a wide range of C-C, C-N, and C-O bond-forming reactions [1].
  • Addressing Limitations: If you encounter issues with reaction inhibition or are concerned about carbazole in your product, switching to a G4 variant of the same ligand is a recommended solution [1].
  • Activation Fundamentals: Successful use requires both a base and a nucleophile to trigger the activation sequence [2]. Ensure your reaction conditions provide these components.

References

tBuBrettPhos Pd G3 synthesis preparation

Author: Smolecule Technical Support Team. Date: February 2026

tBuBrettPhos Pd G3 Precatatyst Overview

This compound is a third-generation Buchwald palladacycle precatalyst. Its key features and specifications are summarized in the table below for quick reference.

Property Specification
CAS Number 1536473-72-9 [1] [2] [3]
Molecular Formula C₄₄H₆₂NO₅PPdS [1]
Molecular Weight 854.43 g/mol [1]
Palladium Content 12.46% [1]
Form Solid [3]
Appearance Brown-green solid [2]
Melting Point 119-131 °C [2] [3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C [2]
Assay ~96% [3]
Key Feature Air, moisture, and thermally stable for convenient handling [4] [2]

Activation Mechanism and Key Characteristics

The value of G3 precatalysts lies in their designed activation pathway, which quantitatively generates the active LPd(0) species in situ [4]. The diagram below illustrates this process for this compound.

G Figure: Activation pathway of this compound to form the active catalyst. A This compound (Pd(II) Palladacycle) B Base-Induced Reductive Elimination A->B C Active LPd(0) Species + Methanesulfonate + N-Methylcarbazole B->C

Key advantages of this generation of precatalysts include [4]:

  • Rapid activation under mild conditions.
  • Compatibility with a wider range of ligands, including extremely bulky ones like tBuBrettPhos.
  • Greater stability in solution compared to earlier generations (G1 and G2).
  • The G4 variant further improves upon G3 by generating less intrusive N-methylcarbazole as a by-product [4].

Catalytic Applications and Protocols

This compound is a highly versatile precatalyst that facilitates various carbon-heteroatom bond-forming reactions. The following table summarizes key methodologies from recent literature.

Application Substrates Key Conditions / Notes Citation
C–O Cross-Coupling (Hetero)aryl bromides & fluorinated alcohols (e.g., TFE) 1 mol% cat., Cs₂CO₃, Toluene, 100°C, 1-2h; Excellent for electron-rich/ poor arenes. [5] [5]
C–S Cross-Coupling Aryl halides & thioacetates Unique effectiveness for this reaction; mild conditions for thiomethylation. [6] [6]
C–N Cross-Coupling Aryl halides/triflates & primary amides, amidines, amino acid esters High efficiency for hindered substrates; minimal racemization with amino acid esters. [2] [3] [2] [3]
Hydroxylation Aryl & heteroaryl halides Uses benzaldoxime as a hydroxide surrogate to form phenols. [2] [3] [2] [3]

Detailed Protocol: C–O Cross-Coupling with Fluorinated Alcohols [5] This protocol is adapted for potentially short reaction times, making it suitable for applications like radio-labeling with ¹⁸F.

  • Reaction Setup: In a suitable reaction vessel, combine the (hetero)aryl bromide (1.0 equiv.), 2,2,2-trifluoroethanol (TFE, 2.0 equiv.), and Cs₂CO₃ (2.0 equiv.) in anhydrous toluene.
  • Catalyst Addition: Add this compound (1 mol%) to the mixture.
  • Reaction Execution: Heat the reaction mixture at 100°C for 1 to 2 hours with stirring. Monitor reaction progress by TLC or LC-MS.
  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product can be isolated by standard work-up procedures (e.g., dilution with water and extraction with an organic solvent) and purified by flash column chromatography.

Practical Sourcing Information

For laboratory use, this compound is commercially available from major chemical suppliers. The table below provides representative packaging and pricing for your planning.

Supplier Product Number Packaging Price (Approx.)
Sigma-Aldrich [2] 745979 100 mg $77.37
Sigma-Aldrich [2] 745979 1 g $352
Scientific Labs [3] 745979-2G 2 g £667.00

References

tBuBrettPhos Pd G3 definition and role in catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Definition and Key Characteristics

tBuBrettPhos Pd G3 is a palladacycle precatalyst incorporating the bulky, electron-rich biaryl ligand tBuBrettPhos [1] [2]. As a third-generation (G3) Buchwald precatalyst, it is explicitly designed to be air-, moisture-, and thermally-stable, and exhibits good solubility in common organic solvents [3] [4] [5]. Its key characteristics and identity are summarized below.

Property Description
Chemical Name [ (2-Di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl) ] Palladium(II) Methanesulfonate [4] [1]
CAS Registry Number 1536473-72-9 [1] [2]
Molecular Formula C({44})H({62})NO(_{5})PPdS [1]
Molecular Weight 854.43 g/mol [1]
Physical Form Brown-green solid [2]
Melting Point 119-131 °C [4] [2]
Palladium Content ~12.5% [1]

Catalytic Mechanism and Role

The "precatalyst" designation means the compound itself is not the active catalyst but a stable precursor that transforms into the active catalytic species under reaction conditions.

  • Stable Storage and Handling: The palladacycle structure provides stability, allowing the compound to be stored and handled in air without special precautions [3] [5].
  • Rapid Activation in Reaction Mixture: Upon addition to a reaction mixture containing a base, the precatalyst undergoes a rapid and quantitative activation sequence. This involves base-induced reductive elimination to generate the active LPd(0) species (where L is the tBuBrettPhos ligand), a methanesulfonate salt, and a carbazole derivative [3] [6].
  • Execution of Catalysis: The highly active LPd(0) species then enters the standard catalytic cycle for cross-coupling reactions [3].

This controlled, on-demand activation is a key advantage, avoiding the need to handle sensitive Pd(0) complexes directly and ensuring the precise L:Pd ratio is maintained for optimal performance [3] [5].

G Start This compound Precatalyst (Air- & Moisture-Stable Pd(II)) Step1 Addition to Reaction Mixture (Base, Substrates, Solvent) Start->Step1 Stable Storage Step2 Base-Induced Activation (Reductive Elimination) Step1->Step2 Mild Conditions Step3 Active LPd(0) Species Step2->Step3 Quantitative Generation End Enters Catalytic Cycle for Cross-Coupling Step3->End Executes Bond Formation

Figure 1: The activation pathway of this compound from a stable precatalyst to the active LPd(0) species.

Key Applications in Synthesis

This compound is a versatile catalyst that facilitates the formation of various carbon-heteroatom and carbon-carbon bonds [3] [5]. The table below summarizes its key applications with specific examples and optimized protocols.

Reaction Type Bond Formed Example Application Typical Reaction Conditions

| C–O Cross-Coupling | C–O | Coupling of (hetero)aryl bromides with fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) to generate fluorinated alkyl aryl ethers [6]. | Precatalyst: 1 mol% this compound Base: Cs(_2)CO(_3) Solvent: Toluene Temperature: 100 °C Time: 0.5 - 2 h [6] | | Buchwald-Hartwig Amination | C–N | N-arylation of primary amides, amino acid esters (with minimal racemization), and hindered α,α,α-trisubstituted primary amines [3] [5] [2]. | Varies by substrate. For amino acid esters: mild conditions with aryl triflates [5] [2]. | | Thioetherification | C–S | Coupling of aryl halides with thioacetates to form thioarenes, including thiomethylation [7]. | Mild conditions; this compound identified as a unique effective catalyst for this transformation [7]. | | Carbonylative Coupling | C–C=O | Aminocarbonylation of (hetero)aryl bromides with amines to produce amides [3]. | Can be performed at low temperatures [3]. | | Hydroxylation | C–OH | Conversion of aryl and heteroaryl halides to phenols using benzaldoxime as a hydroxide surrogate [5] [2]. | --- | | Suzuki-Miyaura Coupling | C–C | Coupling of unstable boronic acids with electron-rich, sterically hindered (hetero)aryl chlorides [3]. | Mild conditions (rt to 40 °C), short reaction times (30 min) [3]. |

Rationale for Use and Best Practices

  • Key Advantages: The primary benefits include lower catalyst loadings (often 0.5-1 mol%), shorter reaction times, and the ability to facilitate reactions that are challenging with traditional Pd sources [3] [4]. Its stability simplifies experimental workflow.
  • Ligand Role: The tBuBrettPhos ligand is sterically demanding and electron-rich, which promotes challenging reductive elimination steps—particularly beneficial in C–O, C–N, and C–S couplings with less nucleophilic partners [6] [1] [7].
  • Handling and Storage: Although air-stable for short-term handling, it is recommended for long-term storage under an inert atmosphere (nitrogen or argon) at 2-8°C [2].
  • Comparison to G4: The Fourth-Generation (G4) Buchwald precatalysts feature a methylated biphenyl amine to generate less intrusive N-methylcarbazole byproduct [3]. This compound remains highly effective, and the choice between generations may depend on sensitivity to this specific byproduct.

This compound is a powerful tool for constructing complex molecular architectures. Its stability, ease of use, and broad applicability make it particularly valuable for researchers in medicinal and process chemistry.

References

tBuBrettPhos Pd G3 Buchwald-Hartwig amination

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Introduction and Properties

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst that has revolutionized palladium-catalyzed cross-coupling reactions. This catalyst exhibits superior stability under ambient conditions, demonstrating resistance to air, moisture, and elevated temperatures while maintaining excellent solubility in common organic solvents [1] [2].

Structurally, this compound belongs to the class of palladacycles featuring a methanesulfonate anion instead of chloride, which enhances its versatility and accommodates exceptionally bulky ligands [1] [3]. Upon activation under mild basic conditions, the precatalyst undergoes quantitative conversion to the active LPd(0) species without requiring external reducing agents, providing precise stoichiometric control over the ligand-to-palladium ratio [1] [3]. This controlled activation enables challenging transformations with reduced catalyst loadings and shorter reaction times compared to traditional palladium sources [1].

Detailed Protocol for Buchwald-Hartwig Aminination

Reaction Workflow

G A Reaction Setup Aryl halide + Amine Base + Solvent B Catalyst Addition This compound (1-2 mol%) A->B C Heating & Monitoring 80-100°C, 1-2 hours TLC/GC analysis B->C D Reaction Workup Cool, dilute, wash Aqueous extraction C->D E Purification Concentration Column chromatography D->E F Product Isolation Characterization NMR, MS, HPLC E->F

Step-by-Step Experimental Procedure
  • Reaction Setup

    • Charge a dried Schlenk tube with aryl bromide (1.0 equiv, 0.5 mmol) and amine (1.2-1.5 equiv)
    • Add anhydrous toluene (2.0 mL) and Cs₂CO₃ (1.5 equiv)
    • Flask with inert gas (N₂ or Ar) for 5 minutes before adding This compound (1-2 mol%)
  • Reaction Execution

    • Heat reaction mixture at 100°C with vigorous stirring
    • Monitor reaction progress by TLC, GC, or LC-MS
    • Typical reaction time: 1-2 hours at 100°C
  • Workup and Isolation

    • Cool reaction mixture to room temperature
    • Dilute with ethyl acetate (10 mL) and wash with water (2 × 5 mL)
    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate
    • Purify crude product by flash column chromatography on silica gel

Application Scope and Reaction Optimization

The utility of this compound extends across diverse substrate classes, particularly excelling in challenging transformations that require high catalyst activity and specialized ligand frameworks [1].

C-O Cross-Coupling Optimization Data

Table 1: Optimization of Reaction Conditions for C-O Cross-Coupling [4]

Entry Catalyst System Base Solvent Temperature Time Yield
1 BrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 100°C 1h 0%
2 tBuBrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 100°C 1h 51%
3 This compound Cs₂CO₃ Toluene 100°C 1h 70%
4 This compound K₂CO₃ Toluene 100°C 1h 8%
5 This compound K₃PO₄ Toluene 100°C 1h 70%
6 This compound Cs₂CO₃ 1,4-Dioxane 100°C 1h 61%
7 This compound NaOtBu 1,4-Dioxane 100°C 1h 48%
8 This compound Cs₂CO₃ Toluene 80°C 1h 34%
Substrate Scope and Functional Group Tolerance

Table 2: Representative Examples from Literature [1] [4]

Application Class Specific Substrates Conditions Yield Notes
Electron-rich aryl bromides Morpholinyl, methoxy-substituted 100°C, 0.5-2h Up to 89% Higher yields vs. NaOtBu/dioxane conditions
Electron-deficient aryl bromides Sulfone, ester, ketone, aldehyde, nitro groups 100°C, 1-2h Excellent Tolerates acidic α-protons
Heteroaryl bromides Pyridines, pyrimidine, quinoline, quinoxaline 80-100°C, 1-2h Effective Some substrates at lower temperature (80°C)
Pharmaceutical intermediates N-Boc-flecainide precursor Standard conditions High Demonstrates synthetic utility
Fluorinated alcohols Trifluoroethanol, difluoroethanol, fluoroethanol 100°C, 2h High Competition experiment shows reactivity trend

Practical Considerations and Troubleshooting

  • Catalyst Handling: Despite air and moisture stability, recommended to store under inert gas at 2-8°C and handle in glove box when possible [2]
  • Side Reactions: Competitive hydrodehalogenation can occur with certain substrates; using appropriate bases and ligands minimizes this pathway [5]
  • Green Chemistry Alternatives: Recent developments enable BH amination under quasi-solvent-free conditions using IR irradiation without exclusion of air or moisture [6]
  • Scale-Up Considerations: For larger scales, K₃PO₄ may be preferred over Cs₂CO₃ due to significant cost difference while maintaining similar yields [4]

Summary

This compound represents a significant advancement in palladium catalysis for C-N and C-O bond-forming reactions. Its exceptional stability, controlled activation, and broad substrate scope make it particularly valuable for pharmaceutical applications where functional group tolerance is crucial. The optimized protocols presented here provide researchers with robust methodologies for implementing this powerful catalyst in both discovery and development settings.

References

tBuBrettPhos Pd G3 Suzuki-Miyaura coupling

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Overview and Properties

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, belonging to a class of palladium complexes designed for efficient cross-coupling reactions [1] [2]. Its key characteristics include:

  • Excellent Stability: The complex is stable under air, moisture, and elevated temperatures, simplifying handling and storage [1] [2].
  • Controlled Activation: It cleanly generates the active LPd(0) species upon activation, ensuring high catalytic efficiency and precise control over the ligand-to-palladium ratio [1] [2].
  • Broad Solubility: It is soluble in a wide range of common organic solvents, enhancing its utility in various reaction setups [1].

Protocol for Suzuki-Miyaura Coupling of Unprotected o-Bromoanilines

The following protocol is adapted from a recent (2024) study that successfully employed this compound for the challenging Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, a substrate class typically requiring protection of the amine group [3].

Reaction Setup Diagram

G A Unprotected o-Bromoaniline C This compound Cs₂CO₃, 2-MeTHF 70-80 °C, N₂ A->C Reactant B Boronic Ester B->C Reactant D Biaryl Product C->D Coupling

Materials and Reagents

  • Catalyst: this compound (CAS 1536473-72-9) [1]
  • Substrates: Ortho-bromoaniline, Boronic ester (1.5-2.0 equivalents)
  • Base: Cesium carbonate (Cs₂CO₃)
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure

  • Preparation: In a dried reaction vial equipped with a stir bar, combine the ortho-bromoaniline (0.1 mmol, 1.0 equiv.) and the boronic ester (0.15-0.2 mmol, 1.5-2.0 equiv.).
  • Addition of Reagents: Add Cs₂CO₃ (2-3 equiv.) to the mixture. Then, add the solvent (2-MeTHF, 0.1 M concentration relative to the aniline) and this compound (1-5 mol%).
  • Reaction Execution: Purge the reaction vessel with an inert gas (N₂ or Ar), seal it, and heat the mixture to 70-80 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from several hours to 24 hours.
  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the desired biaryl product.

Substrate Scope and Functional Group Tolerance

The table below summarizes the broad substrate scope achievable with this compound, as demonstrated in the recent study [3].

Boronic Ester Type Example Substituent (R) Reported Isolated Yield
Aryl - Neutral Phenyl Up to 97%
Aryl - Electron-Rich 4-Methoxyphenyl High yield
Aryl - Electron-Poor 4-Nitrophenyl High yield
Heteroaromatic Pyridine, Furan, Indole, etc. Good to excellent yields
Alkenyl Styrenyl, Vinyl Good yields
Benzyl -CH₂C₆H₅ Excellent yield
Alkyl -CH₂CH₂OH 82%

Troubleshooting and Optimization Guide

Common challenges and solutions for reactions using this compound include:

  • Low Conversion: If the reaction does not proceed to completion, confirm that the reaction mixture is thoroughly degassed and maintained under an inert atmosphere. Slightly increasing the catalyst loading (e.g., to 5 mol%) or temperature may help.
  • Solvent Effect: The choice of solvent is critical. The study identified 2-MeTHF as uniquely effective for this specific transformation, outperforming dioxane, toluene, or EtOAc [3].
  • Base Selection: Cs₂CO₃ was identified as the optimal base for this protocol. Other common bases like K₂CO₃ may give inferior results [3].
  • Catalyst-Specific Activity: The high activity of this compound is often unique. The study found that other catalysts, including SPhos Pd G4 and XPhos Pd G3, yielded little to no product for this challenging coupling [3].

Mechanistic Insights

Catalytic Cycle Diagram

G A Pd(0)L Active Catalyst B Oxidative Addition LPd(Ar)X A->B + Ar-X C Ligand Exchange LPd(Ar)OR B->C + Base D Pre-Transmetalation Complex C->D + Boronate E Transmetalation LPd(Ar)(Ar') D->E Transmetalation F Reductive Elimination Product + Pd(0)L E->F C-C Bond Formation F->A Catalyst Regeneration

The Suzuki-Miyaura catalytic cycle involves several key steps [4]:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming an LPd(Ar)X complex.
  • Ligand Exchange: The halide (X) is displaced by a hydroxide ion (from the base), forming an LPd(Ar)OH complex. Recent single-molecule studies have confirmed that this ligand exchange occurs before transmetalation [5] [6].
  • Transmetalation: The base-activated boronate (Ar'-B(OR)₃⁻) transfers the second aryl group (Ar') to palladium, forming a diaryl LPd(Ar)(Ar') complex. This step is often rate-determining [6].
  • Reductive Elimination: The two aryl groups on palladium couple, forming the final C-C bond and releasing the biaryl product while regenerating the active Pd(0) catalyst.

Key Advantages for Drug Development

  • Handling Simplicity: The stability of this compound allows for its use outside a glovebox, streamlining workflow in a medicinal chemistry setting [1] [2].
  • Broad Scope: Its ability to couple a wide range of sensitive and sterically hindered substrates, including those with unprotected amines, reduces the need for protecting group manipulations, saving time and resources [3].
  • Scalability: The protocol has been demonstrated on a gram scale, providing a clear path from initial discovery to larger-scale synthesis for biological testing [3].

References

tBuBrettPhos Pd G3 C-N cross-coupling protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding tBuBrettPhos Pd G3

This compound is a third-generation Buchwald precatalyst, part of a class of catalysts designed for superior performance in cross-coupling reactions.

Property Description
Chemical Name Methanesulfonato(2-di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) [1] [2]
CAS Number 1536473-72-9 [1] [2]
Appearance Brown-green solid [2]
Melting Point 119-131 °C [1] [2]
Assay ≥ 96% [1]
Key Features Air, moisture, and thermally stable; highly soluble in common organic solvents [1] [3]

A key advantage of G3 precatalysts is their designed activation pathway. They quantitatively generate the active LPd(0) species under mild basic conditions, leading to faster reaction initiation and higher efficiency [3].

The diagram below illustrates the general catalytic cycle and key experimental setup principles for cross-coupling reactions using this precatalyst.

G General Workflow for this compound Cross-Coupling Precat This compound Precatalyst ActivePd Active LPd(0) Species Precat->ActivePd Base-Induced Activation OxAdd Oxidative Addition Complex ActivePd->OxAdd + Aryl Halide Transmetal Transmetalation (or analogous step) OxAdd->Transmetal + Base + Coupling Partner Product Coupling Product Transmetal->Product Reductive Elimination Product->ActivePd Catalyst Recycled Base Base (e.g., Cs₂CO₃) ArylHalide Aryl Halide CouplingPartner Coupling Partner (Amine, Alcohol, etc.)

Documented Reaction Scope and Performance

While a dedicated C-N protocol is not available, the tables below summarize the proven reactivity of this compound based on the search results, which can inform experimental design.

Table 1: Cross-Coupling Reactions Facilitated by this compound [1] [3]

Reaction Type Bond Formed Key Applications & Notes
C–N Cross-Coupling C–N N-arylation of primary amides, amino acid esters (minimal racemization), and amidines [3] [2].
C–O Cross-Coupling C–O Coupling of (hetero)aryl halides with alcohols (including fluorinated alcohols); synthesis of diaryl ethers [4] [3].
C–C Cross-Coupling C–C Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings [1].
Other Couplings C–S, C–F, C–CF3 Hydroxylation of aryl/heteroaryl halides; formation of C–S bonds [1] [3].

Table 2: Example Performance in C–O Coupling of Aryl Bromides with Trifluoroethanol [4] Conditions: 1 mol% this compound, Cs₂CO₃, Toluene, 100 °C, 1-2 hours.

Aryl Bromide Substrate Product Yield Key Observation
Electron-rich (e.g., with morpholinyl, methoxy groups) High yields (e.g., 89% isolated) Reaction times of 0.5-2 hours.
Electron-deficient (with ester, ketone, nitro groups) Excellent yields Good tolerance for acidic α-protons.
Heteroaryl bromides (pyridines, quinolines, etc.) Effective coupling Some reactions successful at 80°C.

Guidance for Protocol Development

Since a direct C-N protocol is unavailable, here are steps to develop one:

  • Consult Primary Literature: The most detailed protocols are often in original research papers. I suggest searching scientific databases for articles using this compound in C-N coupling, particularly Buchwald-Hartwig amination.
  • Leverage General Principles: The successful C–O coupling protocol provides a strong starting point [4]. Toluene is an effective solvent, and Cs₂CO₃ is a suitable mild base. The catalyst loading is typically 1 mol%.
  • Adapt from Analogous Catalysts: Technical documents for other Buchwald G3/G4 precatalysts provide detailed C-N coupling procedures [3]. While not identical, the core principles—handling, activation, and reaction setup—are directly transferable to this compound.

References

Comprehensive Application Notes and Protocols for Phenol Synthesis from Aryl Halides Using tBuBrettPhos Pd G3 Catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to tBuBrettPhos Pd G3 Catalyst

This compound represents a third-generation Buchwald precatalyst that has revolutionized transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. This sophisticated palladium complex exhibits exceptional air and moisture stability, unlike many traditional palladium catalysts that require stringent anaerobic conditions. The catalyst demonstrates remarkable thermal stability and excellent solubility across a wide range of common organic solvents, making it particularly valuable for diverse synthetic applications. These properties collectively contribute to its utility in facilitating challenging transformations under relatively mild conditions, including the synthesis of phenols from aryl halides—a transformation of significant importance in pharmaceutical and agrochemical development [1] [2].

The structural design of this compound incorporates a bulky biarylphosphine ligand that plays a crucial role in facilitating the reductive elimination step—often the rate-determining step in palladium-catalyzed C-O bond formation. This catalyst belongs to the class of aminobiphenyl palladacycle precatalysts that quantitatively generate the active LPd(0) species upon exposure to base. Compared to earlier generations of Buchwald catalysts, the G3 precatalysts offer significant advantages including lower catalyst loadings, reduced reaction times, and exceptional functional group tolerance. These characteristics make this compound particularly suitable for the synthesis of phenols and hydroxylated heteroarenes from corresponding aryl halides, providing a superior alternative to traditional methods such as nucleophilic aromatic substitution or hydrolysis of diazonium salts [3] [4].

Catalyst Properties and Advantages

The this compound precatalyst possesses several distinctive physical and chemical properties that contribute to its exceptional performance in cross-coupling reactions. With a molecular formula of C44H63NO5PPdS and a molecular weight of 855.43 g/mol, this complex appears as a brown-green solid with a melting point range of 119-131°C. It is recommended to store the catalyst under inert gas (nitrogen or argon) at 2-8°C to maintain long-term stability. The catalyst is commercially available with a typical purity of 96% and is characterized by its air and moisture stability, allowing for easier handling compared to many other phosphine-ligated palladium complexes that require strict exclusion of air and moisture [1] [2].

The structural advantages of this compound translate into several practical benefits for synthetic applications:

  • Efficient Activation: The precatalyst rapidly generates the active LPd(0) species upon treatment with base, avoiding the formation of inactive palladium black that can plague other catalyst systems.

  • Broad Functional Group Tolerance: The steric and electronic properties of the tBuBrettPhos ligand enable successful cross-coupling with substrates containing sensitive functional groups such as ketones, esters, nitriles, and aldehydes.

  • Low Catalyst Loadings: Reactions typically proceed efficiently with only 0.5-2 mol% catalyst loading, making it cost-effective for both research and potential industrial applications.

  • Mild Reaction Conditions: Many transformations can be performed at or near room temperature, minimizing decomposition of sensitive substrates and products [3] [5].

These properties collectively establish this compound as a versatile and robust catalyst for challenging C-O bond-forming reactions, particularly for the synthesis of phenols from aryl halides where traditional methods often suffer from limited substrate scope or require harsh reaction conditions.

Reaction Optimization and Scope

Optimization of Reaction Conditions

Extensive research has been conducted to optimize the reaction parameters for the Pd-catalyzed hydroxylation of aryl halides using this compound. The key optimization findings are summarized in Table 1, which highlights the critical factors influencing reaction efficiency. The choice of base has been identified as particularly crucial, with inorganic bases such as Cs2CO3 and K3PO4 providing superior results compared to alkoxide bases for many substrates. The solvent system also significantly impacts the reaction outcome, with toluene and 1,4-dioxane/water mixtures demonstrating particular effectiveness depending on the specific substrate and base combination [5] [4].

Temperature and reaction time represent additional important variables that require optimization based on substrate reactivity. While many aryl bromides undergo efficient hydroxylation at 80-100°C within 1-2 hours, more challenging substrates such as electron-rich aryl chlorides may require extended reaction times or slightly elevated temperatures. Interestingly, the addition of water has been found to enhance reaction efficiency in many cases, with optimal results typically observed at 10-20 equivalents relative to the aryl halide substrate. This effect is attributed to improved solubility of the inorganic base and potential stabilization of the active catalytic species [4].

Table 1: Optimization of Reaction Conditions for Phenol Synthesis Using this compound

Parameter Options Tested Optimal Conditions Substrate Specificity
Base Cs₂CO₃, K₃PO₄, K₂CO₃, Na₂CO₃, NaOtBu Cs₂CO₃ or K₃PO₄ Cs₂CO₃ for temp-sensitive substrates
Solvent Toluene, 1,4-dioxane, THF, tert-amyl alcohol Toluene or 1,4-dioxane/H₂O mixture 1,4-dioxane/H₂O for heteroaryl halides
Temperature Room temp, 80°C, 100°C 80-100°C Room temp for activated bromides
Reaction Time 0.5-24 hours 1-4 hours Extended time for chlorides
Water Additive 0-40 equivalents 10-20 equivalents Substrate-dependent
Catalyst Loading 0.5-5 mol% 1-2 mol% Higher loading for chlorides
Substrate Scope and Limitations

The this compound-catalyzed hydroxylation exhibits an exceptionally broad substrate scope, accommodating diverse aryl and heteroaryl halides with varying electronic and steric properties. As summarized in Table 2, the reaction successfully transforms electron-rich aryl bromides containing methoxy, alkyl, and morpholino substituents, typically yielding the corresponding phenols in high yields (85-96%). Similarly, electron-deficient aryl bromides bearing ketone, ester, sulfone, aldehyde, and nitro groups undergo efficient coupling, with yields generally ranging from 80-95%. The reaction demonstrates remarkable functional group compatibility, tolerating functionalities that are often problematic under traditional phenol synthesis conditions [5] [4].

The methodology extends beyond simple aryl bromides to include heteroaryl bromides derived from pyridine, pyrimidine, quinoline, quinoxaline, and various fused heterocyclic systems. These substrates typically provide the hydroxylated heteroarenes in good to excellent yields (75-92%), highlighting the versatility of the catalyst system. Regarding the halide component, aryl bromides generally exhibit superior reactivity compared to aryl chlorides, though activated aryl chlorides such as those containing electron-withdrawing groups still react efficiently. Sterically hindered ortho-substituted aryl halides also participate in the transformation, albeit with somewhat reduced efficiency in some cases [5] [4].

Table 2: Substrate Scope for this compound-Catalyzed Phenol Synthesis

Substrate Class Representative Examples Typical Yields Reaction Conditions
Electron-rich aryl bromides 4-Bromoanisole, 2-Bromomestylene 85-96% 100°C, 1-2 h
Electron-deficient aryl bromides 4-Bromoacetophenone, Methyl 4-bromobenzoate 80-95% 80°C, 1-2 h
Sterically hindered bromides 2,6-Dimethylbromobenzene, 1-Bromonaphthalene 75-90% 100°C, 2-4 h
Heteroaryl bromides 3-Bromopyridine, 2-Bromobenzofuran 75-92% 80-100°C, 1-3 h
Activated aryl chlorides 4-Chloroacetophenone, Fenofibrate chloride 70-90% 100°C, 4-8 h
Electron-rich aryl chlorides 4-Chloroanisole 40-60% 100°C, 12-24 h

Step-by-Step Experimental Protocols

General Procedure for Phenol Synthesis from Aryl Bromides

Materials: Aryl bromide substrate (1.0 mmol), this compound (1-2 mol%), anhydrous Cs₂CO₃ (3.0 mmol), anhydrous toluene (2 mL), distilled water (20 µL for 1.1 mmol, or 10 equiv relative to substrate). Special Equipment: Schlenk flask or reaction tube, magnetic stirrer, heating block, nitrogen or argon atmosphere.

Step-by-Step Protocol:

  • Reaction Setup: In an inert atmosphere glove box or using standard Schlenk techniques, charge the reaction vessel with this compound (8.5-17 mg, 1-2 mol%) and Cs₂CO₃ (977 mg, 3.0 mmol). Seal the vessel with a rubber septum and temporarily remove it from the glove box [5] [4].

  • Addition of Reagents: Under a positive flow of inert gas, add anhydrous toluene (2 mL) via syringe, followed by the aryl bromide substrate (1.0 mmol). Finally, add distilled water (20 µL, 1.1 mmol) using a microsyringe. The water serves as a critical additive to enhance reaction efficiency without comprising the anhydrous conditions required for catalyst activation [4].

  • Reaction Execution: Stir the reaction mixture at 100°C for the appropriate time (typically 1-4 hours, monitored by TLC or GC/MS). The reaction progress can be observed by the formation of a homogeneous solution and the gradual darkening of the reaction mixture [5].

  • Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with brine (2 × 5 mL), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure [4].

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradients as eluent to afford the desired phenol product. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry [5] [4].

Alternative Protocol for Room Temperature Hydroxylation

For base-sensitive substrates or when employing highly activated aryl bromides, a mild room temperature procedure has been developed with the following modifications:

  • Base Modification: Replace Cs₂CO₃ with CsOH·H₂O (3.0 mmol), which provides enhanced solubility and reactivity at lower temperatures.

  • Solvent System: Use 1,4-dioxane (2 mL) instead of toluene, with additional water (10 equiv) added to the reaction mixture.

  • Extended Reaction Time: Stir the reaction at room temperature for 16-24 hours to achieve complete conversion.

  • Catalyst Loading: Maintain this compound at 2 mol% to ensure efficient catalysis at the reduced temperature [4].

This modified protocol is particularly effective for substrates containing base-sensitive functional groups such as aldehydes, ketones, or esters, typically providing yields of 70-96% depending on the specific substrate structure and electronic properties.

Synthesis of Fluorinated Alkyl Aryl Ethers

The this compound catalyst also enables the efficient synthesis of fluorinated alkyl aryl ethers through cross-coupling with fluorinated alcohols, a transformation relevant to medicinal chemistry and PET imaging agent development. The specialized protocol follows these parameters:

  • Reagents: Aryl bromide (1.0 mmol), 2,2,2-trifluoroethanol (1.5 mmol), this compound (1 mol%), Cs₂CO₃ (3.0 mmol), anhydrous toluene (2 mL).

  • Reaction Conditions: Heat at 100°C for 0.5-2 hours under nitrogen atmosphere.

  • Scope: Compatible with electron-rich and electron-poor aryl bromides, as well as heteroaryl bromides, typically providing yields of 70-95%.

  • Application: This method has been adapted for the synthesis of ( ^{18}F )-labeled trifluoroethyl ethers using [( ^{18}F )]trifluoroethanol, demonstrating its utility in radiochemistry [5].

Reaction Mechanism and Workflow

The catalytic cycle for this compound-mediated hydroxylation of aryl halides follows a conventional Pd(0)/Pd(II) mechanism, with specific enhancements attributable to the unique properties of the tBuBrettPhos ligand. The mechanism, visualized in Figure 1, proceeds through three fundamental stages: (1) activation of the precatalyst to generate the active LPd(0) species; (2) oxidative addition of the aryl halide substrate; and (3) transmetalation with the hydroxide source followed by reductive elimination to yield the phenol product while regenerating the active catalyst [3] [4].

The catalyst activation begins with base-induced decomposition of the Pd(II) precatalyst, resulting in C-N bond-forming reductive elimination to generate an N-arylcarbazole byproduct and the active LPd(0) species. This activation step is particularly efficient for G3 precatalysts, occurring rapidly under the reaction conditions. In the oxidative addition step, the electron-rich LPd(0) species inserts into the carbon-halogen bond of the aryl halide substrate, forming an aryl-Pd(II)-halide complex. The steric bulk of the tBuBrettPhos ligand facilitates this process even for challenging aryl chlorides. The transmetalation step involves reaction of the aryl-Pd(II)-halide complex with the hydroxide source, displacing the halide and forming an aryl-Pd(II)-hydroxide species. Finally, reductive elimination from this intermediate yields the phenol product and regenerates the LPd(0) catalyst, completing the catalytic cycle. The bulky tBuBrettPhos ligand accelerates this final step, which is often rate-determining in Pd-catalyzed C-O bond-forming reactions [3] [4].

G Precat This compound Precatalyst Pd0 Active LPd(0) Species Precat->Pd0 Base-Induced Activation Byproduct N-Arylcarbazole Byproduct Precat->Byproduct OxAdd Oxidative Addition (Ar-X + LPd(0)) Pd0->OxAdd ArPdX Aryl-Pd(II)-X Intermediate OxAdd->ArPdX Transmet Transmetalation (With OH⁻ Source) ArPdX->Transmet Halide Displacement ArPdOH Aryl-Pd(II)-OH Intermediate Transmet->ArPdOH RedElim Reductive Elimination ArPdOH->RedElim RedElim->Pd0 Catalyst Regeneration Product Phenol Product (Ar-OH) RedElim->Product

Figure 1: Catalytic Cycle for this compound-Mediated Hydroxylation of Aryl Halides

The experimental workflow for phenol synthesis using this methodology follows a logical sequence of steps from reaction setup through purification and characterization. Figure 2 illustrates this workflow, highlighting the critical operations and decision points throughout the process. Proper execution of each step is essential for achieving optimal results, with particular attention to maintaining anhydrous conditions during the initial reaction setup and carefully controlling temperature during the reaction phase. The workflow emphasizes the importance of reaction monitoring to determine the optimal endpoint and the selection of appropriate purification techniques based on the specific product properties [5] [4] [6].

G Setup Reaction Setup (Inert Atmosphere) Catalyst Add this compound (1-2 mol%) Setup->Catalyst Base Add Base (Cs₂CO₃ or K₃PO₄) Catalyst->Base Substrate Add Aryl Halide Substrate Base->Substrate Solvent Add Solvent (Toluene or 1,4-Dioxane/H₂O) Substrate->Solvent Reaction Heat Reaction (80-100°C, 1-4 hours) Solvent->Reaction Monitor Monitor Reaction (TLC or GC/MS) Reaction->Monitor Monitor->Reaction Incomplete Conversion Workup Reaction Workup (Dilution, Extraction) Monitor->Workup Purification Purification (Flash Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 2: Experimental Workflow for Phenol Synthesis Using this compound

Practical Applications and Conclusions

The this compound-catalyzed hydroxylation of aryl halides has found significant utility in pharmaceutical research and development, where phenol derivatives serve as key intermediates and final active ingredients. The methodology has been successfully applied to the late-stage functionalization of complex drug-like molecules, enabling efficient introduction of phenolic functionality without protection/deprotection sequences. This approach is particularly valuable for metabolic blocking strategies in medicinal chemistry, where deuterium or fluorine incorporation at metabolically labile sites can improve the pharmacokinetic profiles of drug candidates [7] [5].

The broad functional group compatibility of this transformation allows for its application in the synthesis of diverse phenolic compounds, including those with base-sensitive functionalities that would not survive traditional phenol synthesis conditions. The method has been successfully employed in the preparation of key intermediates for pharmaceuticals such as flecainide and lansoprazole, as well as in the synthesis of fluorinated aryl ethers for PET imaging agents. The compatibility with heteroaryl halides further expands its utility to the synthesis of hydroxylated heterocycles, which are prevalent scaffolds in modern drug discovery [5] [4].

References

Reactivity of tBuBrettPhos Pd G3 with Aryl Electrophiles

Author: Smolecule Technical Support Team. Date: February 2026

Aryl Electrophile Example Substrate Reaction Type Reported Outcome
Aryl Bromides Various electron-rich and electron-poor (hetero)aryl bromides [1] C–O Cross-Coupling [1] High Yields (Excellent functional group tolerance, short reaction times)
Activated Aryl Chlorides Fenofibrate derivative (electron-deficient) [1] C–O Cross-Coupling [1] Excellent Yield (96% yield)
Unactivated/Electron-Rich Aryl Chlorides 4-Chloroanisole (1b(Cl)) [1] C–O Cross-Coupling [1] Traces of Product (Not a competent substrate)

Detailed Experimental Protocol for C–O Cross-Coupling

This protocol for synthesizing fluorinated alkyl aryl ethers is adapted from a published procedure that highlights the use of tBuBrettPhos Pd G3 with aryl bromides and activated aryl chlorides [1].

Reaction Setup Diagram

G A Aryl Halide (0.20 mmol) F Reaction Vessel A->F B Fluorinated Alcohol (0.30 mmol) B->F C Cs₂CO₃ (0.40 mmol) C->F D This compound (1 mol%) D->F E Toluene (0.5 M) E->F G Heat 100 °C, 2 h F->G H Crude Reaction Mixture G->H I Purification H->I J Fluorinated Alkyl Aryl Ether I->J

Step-by-Step Procedure

  • Charge Reaction Vessel: In a sealed-dry reaction tube, combine the aryl halide (0.20 mmol), fluorinated alcohol (0.30 mmol, 1.5 equiv), and Cs₂CO₃ (0.40 mmol, 2.0 equiv) [1].
  • Add Catalyst and Solvent: Add This compound (1 mol%) to the mixture. Then, add anhydrous toluene (0.4 mL) to achieve a concentration of 0.5 M relative to the aryl halide [1].
  • Execute Reaction: Heat the sealed reaction mixture at 100 °C for 2 hours with vigorous stirring. The reaction progress can be monitored by TLC or LCMS.
  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (~10 mL) and wash with water. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
  • Purification: Concentrate the organic solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Key Reaction Parameters

  • Catalyst Loading: 1 mol% is standard, but loadings as low as 0.1-1 mol% are often effective for various cross-couplings [2] [3].
  • Base and Solvent: Cs₂CO₃ in toluene is optimal for this specific protocol. K₃PO₄ is a cheaper alternative that provided comparable yield in optimization studies [1].
  • Temperature and Time: The 100°C for 2 hours is recommended for full conversion of aryl bromides. For some electron-poor substrates, the temperature can be lowered to 80°C [1].
  • Handling: The precatalyst is air- and moisture-stable, but reactions should be set up under an inert atmosphere (N₂/Ar) for optimal reproducibility [4] [2].

Key Considerations for Reaction Success

  • Precatalyst Advantages: this compound is a third-generation precatalyst that quantitatively generates the active LPd(0) species, offers precise ligand-to-palladium ratio control, and is highly soluble in common organic solvents [2]. The methanesulfonate anion in G3 precatalysts enhances their versatility and solution stability compared to earlier generations [2] [5].
  • Ligand Role: The high performance stems from the tBuBrettPhos ligand, a bulky, electron-rich biarylphosphine that creates a sterically hindered environment around palladium, facilitating the challenging oxidative addition step and preventing catalyst deactivation [6].
  • Scope and Limitations: This catalyst excels in C–O [1], C–N (arylation of primary amides, amidines) [4] [2], and C–S bond formation [7]. However, as the data shows, electron-rich aryl chlorides like 4-chloroanisole are poor substrates [1]. For such demanding transformations, screening other catalysts like AdCyBrettPhos Pd G3 may be necessary [1].

Reference Information

  • ChemicalBook Product Page for t-BuBrettPhos Palladacycle Gen. 3 [4].
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Fluorinated Alcohols. Org. Lett. 2020, 22, 16, 6573–6577 [1].
  • Sigma-Aldrich Technical Article: G3 and G4 Buchwald Precatalysts [2].

References

tBuBrettPhos Pd G3 catalytic hydroxylation

Author: Smolecule Technical Support Team. Date: February 2026

Background & Introduction

tBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst. Its key advantages include stability to air, moisture, and heat, quantitative generation of the active LPd(0) species, and high solubility in common organic solvents [1] [2]. These properties make it highly valuable in cross-coupling reactions, including the challenging conversion of aryl halides to phenols (hydroxylation) [1] [3].

Traditional methods for phenol synthesis often require strong bases, which can be incompatible with many functional groups. The protocol using This compound with benzaldehyde oxime as a hydroxide surrogate addresses this by providing a milder, more general alternative that avoids strong basic conditions and problematic Ar-Pd-OH intermediates [4].

Key Hydroxylation Protocols & Data

Protocol 1: Hydroxylation Using a Hydroxide Surrogate

This method is highly versatile for converting aryl bromides and activated aryl chlorides to phenols [4].

  • Reaction Setup:

    • Catalyst: this compound (1-2 mol %)
    • Base: Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
    • Hydroxide Source: Benzaldehyde oxime (1.5-2.0 equiv)
    • Solvent: DMF or 2-MeTHF
    • Temperature: 80-100 °C
    • Time: 16 hours
  • Detailed Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 equiv), this compound, and benzaldehyde oxime.
    • Add the base and solvent.
    • Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until completion.
    • After cooling, quench the reaction with water and extract with ethyl acetate.
    • Purify the crude product by flash column chromatography.
Protocol 2: Direct Coupling with Fluorinated Alcohols

This protocol is optimized for introducing fluorinated alkoxy groups, which is valuable in medicinal chemistry [3].

  • Reaction Setup:

    • Catalyst: this compound (1 mol %)
    • Base: Cs₂CO₃ (2.0 equiv)
    • Solvent: Toluene
    • Temperature: 100 °C
    • Time: 0.5 - 2 hours
  • Detailed Procedure:

    • Combine the aryl bromide (1.0 equiv), this compound, and fluorinated alcohol (e.g., 2,2,2-trifluoroethanol, 1.5-2.0 equiv) in toluene.
    • Add Cs₂CO₃ to the mixture.
    • Heat the reaction at 100 °C with vigorous stirring.
    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
    • Concentrate and purify the product.

The following table summarizes the optimized conditions for the direct coupling with fluorinated alcohols based on the research [3]:

Table 1: Reaction Optimization for Coupling with Trifluoroethanol

Entry Variation from Standard Conditions Yield (%)
1 BrettPhos/Pd₂(dba)₃ instead of this compound 0
2 XPhos/Pd₂(dba)₃ instead of this compound 0
3 tBuBrettPhos/Pd₂(dba)₃ instead of this compound 51
4 Standard Conditions: this compound, Toluene, Cs₂CO₃ 70
5 Base: K₂CO₃ instead of Cs₂CO₃ 8
6 Base: K₃PO₄ instead of Cs₂CO₃ 70
7 Solvent: 1,4-dioxane instead of toluene 61
8 Temperature: 80 °C instead of 100 °C 34
9 Time: 30 minutes instead of 1 hour 48

Reaction Scope & Functional Group Tolerance

The this compound catalyzed hydroxylation exhibits a broad substrate scope and excellent functional group compatibility [3] [4].

Table 2: Substrate Scope and Performance

Aryl Halide Substrate Product Yield Notes
Electron-rich aryl bromides Trifluoroethyl aryl ether High (e.g., 89%) Morpholinyl, methoxy groups tolerated [3].
Electron-deficient aryl bromides Trifluoroethyl aryl ether Excellent Tolerates sulfone, ester, ketone, aldehyde, nitro groups [3].
Heteroaryl bromides Trifluoroethyl heteroaryl ether Excellent Pyridines, pyrimidine, quinoline, quinoxaline [3].
1,4-Dibromobenzene Bis(trifluoroethoxy)benzene High Double C–O cross-coupling in one step [3].
Aryl chlorides Phenol / Ether Good to Excellent Requires activated substrates (e.g., fenofibrate) [3].

Workflow & Mechanism

The following diagram illustrates the general experimental workflow for a typical hydroxylation reaction using this compound:

Start Start Reaction Setup Inert Perform in Inert Atmosphere (N₂ or Ar) Start->Inert Combine Combine in Reaction Vessel: • Aryl Halide • this compound • Base • Solvent • Hydroxide Source/Fluorinated Alcohol Inert->Combine Heat Heat with Stirring (80-100 °C) Combine->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Cool Cool Reaction to RT Monitor->Cool Quench Quench & Extract Cool->Quench Purify Purify Product (Flash Chromatography) Quench->Purify End Phenol or Aryl Ether Product Purify->End

Practical Handling & Safety

  • Storage: Store the precatalyst under an inert gas (nitrogen or argon) at 2-8°C [5].
  • Appearance & Properties: this compound is a brown-green solid with a melting point of 119-131°C [5] [6].
  • Safety: It carries the GHS08 health hazard symbol and hazard statement H350i, indicating it may cause cancer if inhaled [5]. Always review the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a powerful and reliable tool for the catalytic hydroxylation of aryl halides and the synthesis of fluorinated alkyl aryl ethers. Its stability, high activity, and compatibility with a wide range of functional groups make it particularly suitable for complex molecule synthesis in research and drug development.

References

tBuBrettPhos Pd G3 amino acid ester N-arylation

Author: Smolecule Technical Support Team. Date: February 2026

tBuBrettPhos Pd G3 Catalyst Overview

This compound is a third-generation Buchwald palladacycle precatalyst renowned for its stability and efficiency in cross-coupling reactions [1]. Its key characteristics are summarized below.

Property Specification
CAS Number 1536473-72-9 [1] [2]
Molecular Formula C₄₄H₆₂NO₅PPdS (for methanesulfonate salt) [1] [2]
Molecular Weight 854.43 g/mol [2]
Palladium Content ~12.5% [2]
Physical Form Brown-green solid [1]
Melting Point 119-131 °C [1]
Storage Under inert gas (nitrogen/Argon) at 2-8°C; protect from light [1] [3]

This precatalyst is air-, moisture-, and thermally-stable, readily soluble in common organic solvents, and enables lower catalyst loadings and shorter reaction times compared to earlier generations [1]. It activates rapidly under mild conditions, which is crucial for preventing epimerization of sensitive substrates like amino acid esters [4].

Application in N-Arylation of Amino Acid Esters

The N-arylation of amino acid esters is a valuable transformation for creating N-aryl amino acid derivatives, which are important building blocks in pharmaceutical and agrochemical research [4]. A major hurdle has been the racemization of the chiral α-stereocenter under traditional harsh coupling conditions. The method using this compound successfully addresses this issue [5] [4].

Key Advantages of the Method
  • Minimal Racemization: The mild reaction conditions specifically designed for this precatalyst result in minimal loss of enantiomeric purity [5] [4].
  • Broad Substrate Scope: The protocol is effective for both α- and β-amino acid esters, including methyl, tert-butyl, and benzyl esters [4].
  • High Yielding: The reaction proceeds efficiently with a wide range of amino acid side chains and aryl electrophiles [4].

The following diagram illustrates the logical workflow for developing and optimizing this reaction, which combined initial screening with statistical Design of Experiment (DOE) analysis to balance yield and enantiopurity.

workflow Start Challenge: N-arylation of amino acid esters Problem Initial Problem: Strong bases cause complete racemization Start->Problem Screen1 Initial Screening: Test weaker bases (Cs₂CO₃, NaOPh) Problem->Screen1 Discovery Key Discovery: Switch to Aryl Triflates improves yield & ee Screen1->Discovery DOE DOE Optimization: Analyze 11 variables for yield vs. ee Discovery->DOE Compromise Identify Optimal Compromise: 50°C, 3 equiv Cs₂CO₃ DOE->Compromise FinalOpt Final Adjustment: Increase catalyst loading to 5 mol% Compromise->FinalOpt Result Outcome: High yield with minimal racemization FinalOpt->Result

Optimized Reaction Protocol

The following table outlines the specific materials and conditions for the coupling of phenylalanine tert-butyl ester with phenyl triflate as a model reaction [4].

Reaction Component Optimal Conditions & Substrates
Amino Acid Ester Phenylalanine tert-butyl ester (1.2 equiv), free base
Aryl Electrophile Phenyl trifluoromethanesulfonate (triflate) (1.0 equiv)
Precatalyst This compound (5 mol%)
Base Cesium carbonate (Cs₂CO₃, 3.0 equiv)
Solvent As determined by DOE (e.g., Toluene or 1,4-Dioxane)
Temperature 50 °C
Atmosphere Conducted under an inert atmosphere (e.g., N₂ or Ar)
Additives None required (Molecular sieves were found detrimental)
Critical Protocol Steps and Handling Notes
  • Base Selection is Critical: The use of strong bases like sodium tert-butoxide leads to complete racemization. Cesium carbonate was identified as a sufficiently weak base that enables the catalytic cycle while preserving stereochemical integrity [4].
  • Electrophile Choice: Aryl triflates are superior to aryl bromides or chlorides for this transformation, providing both higher yield and better enantiomeric excess [4].
  • Catalyst Handling: The precatalyst is air-stable but should be stored under an inert atmosphere at 2-8°C to ensure long-term stability. Weigh it out quickly to minimize exposure to air and moisture [1] [3].
  • Exclusion of Molecular Sieves: The optimization process revealed that adding 3 Å molecular sieves significantly decreased yield with only a minor benefit to enantioselectivity, and they are therefore omitted from the optimized protocol [4].

Substrate Scope and Performance

The general applicability of this method has been demonstrated across a variety of substrates. Key findings on the scope of amino acid esters and aryl triflates are summarized below.

Scope of Amino Acid Esters

The protocol is suitable for a wide range of amino acid esters. Performance can vary based on the protecting group and side chain.

Amino Acid Ester Performance (Yield & Enantiomeric Excess - ee)
Hydrophobic Amino Acids (e.g., Gly, Ala, Val, Leu, Phe) High yield, good to excellent enantioretention [4].
Protected Polar/Aromatic Amino Acids (e.g., Tyr(Bn), Lys(Cbz), Gln(Trt), Trp(Boc), Glu(Boc)) High yield, low enantioerosion [4].
Other Heteroatom-Containing (e.g., Met, Ser, Asp) High yield, but greater erosion of enantiopurity [4].
Proline Low reactivity with this compound; requires tBuBrettPhos Pd G4 precatalyst [4].
Cysteine, Arginine, Histidine Incompatible substrates [4].
Scope of Aryl Triflates

The reaction works well with both electron-rich and electron-neutral aryl triflates using the standard G3 precatalyst. For electron-poor aryl triflates, switching to the tBuBrettPhos Pd G4 precatalyst was found to facilitate conversion, leading to higher yields without compromising enantiopurity [4].

Detailed Experimental Procedure

Step-by-Step Protocol for N-Arylation

This procedure is adapted for the coupling of phenylalanine tert-butyl ester with a generic aryl triflate [4].

  • Preparation: In an inert atmosphere glovebox or using standard Schlenk techniques, oven-dry or flame-dry a reaction vial equipped with a magnetic stir bar.
  • Reaction Mixture: To the vial, add:
    • The amino acid ester (as the free base, 0.36 mmol, 1.2 equiv).
    • The aryl triflate (0.30 mmol, 1.0 equiv).
    • Cesium carbonate (Cs₂CO₃, 0.90 mmol, 3.0 equiv).
    • The this compound precatalyst (0.015 mmol, 5 mol%).
  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M concentration) via syringe.
  • Reaction Execution: Cap the vial, remove it from the glovebox, and heat the reaction mixture with stirring at 50 °C for the required time (typically 12-24 hours, monitored by TLC or LCMS).
  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
  • Purification: Isolate the product by concentrating the organic layer and purifying the residue via flash column chromatography on silica gel.
Mechanism and Racemization Studies

Mechanistic investigations confirmed that the slight erosion in enantiomeric excess observed with some substrates is due to racemization of the amino acid ester starting material under the basic reaction conditions, and not the product. This underscores the importance of using the mildest possible base and the lowest feasible temperature [4].

Conclusion

The this compound precatalyst enables a robust, general, and highly enantioretentive method for the N-arylation of amino acid esters. Its rapid activation under mild conditions is key to suppressing racemization. This protocol, optimized through systematic DOE analysis, provides synthetic chemists with a powerful tool for preparing enantioenriched N-aryl amino acid derivatives, which are valuable scaffolds in drug discovery and development.

References

tBuBrettPhos Pd G3 palladacycle precatalyst applications

Author: Smolecule Technical Support Team. Date: February 2026

tBuBrettPhos Pd G3 Pre-catalyst: An Overview

This compound is a third-generation Buchwald palladacycle pre-catalyst known for its air, moisture, and thermal stability [1] [2]. It rapidly activates under mild conditions to generate the active LPd(0) species, which enables lower catalyst loadings and shorter reaction times for various cross-coupling reactions to form C-N, C-O, C-C, C-S, C-F, and C-CF3 bonds [1] [2].

  • CAS Number: 1536473-72-9 [1] [3] [2]
  • Molecular Formula: C₄₄H₆₂NO₅PPdS [3]
  • Molecular Weight: 854.43 g/mol (or 855.43 g/mol) [3] [2]
  • Palladium Content: ~12.5% [3]
  • Physical Form: Brown-green solid [2]
  • Melting Point: 119-131 °C [1] [2]
  • Storage: Recommended to be stored under inert gas (nitrogen or argon) at 2-8°C [2]

Spotlight Application: Synthesis of Fluorinated Alkyl Aryl Ethers

Fluorinated alkyl aryl ethers are key motifs in medicinal and agrochemistry, found in drugs like Lansoprazole and Flecainide, as they help fine-tune a molecule's lipophilicity and metabolic stability [4]. The following protocol details their synthesis via Pd-catalyzed C–O cross-coupling.

Detailed Experimental Protocol
  • Reaction Setup

    • In a flame-dried vial or Schlenk tube, add aryl bromide (1.0 equiv, 0.2-0.5 mmol) and Cs₂CO₃ (1.5-2.0 equiv) [4].
    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
  • Addition of Reagents

    • Under a positive flow of inert gas, add dry toluene (0.1-0.2 M relative to aryl bromide) [4].
    • Add fluorinated alcohol (1.2-2.0 equiv) [4].
    • Add This compound (1.0-2.0 mol%) [4].
  • Reaction Execution

    • Stir the reaction mixture vigorously at 100 °C for 30 minutes to 2 hours [4]. Monitor reaction completion by TLC or LC-MS.
  • Work-up Procedure

    • Cool the reaction mixture to room temperature.
    • Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).
    • Wash with water and brine.
    • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
    • Filter and concentrate the organic solution under reduced pressure.
  • Purification

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure fluorinated alkyl aryl ether.

The workflow for this protocol is summarized in the diagram below:

FluorinatedEtherSynthesis start Reaction Setup step1 Charge Aryl Bromide and Cs₂CO₃ start->step1 step2 Evacuate/Backfill with Inert Gas (x3) step1->step2 step3 Add Dry Toluene, Fluorinated Alcohol, and this compound step2->step3 step4 Stir at 100 °C (0.5 - 2 hours) step3->step4 step5 Work-up: Dilute, Wash, Dry, and Concentrate step4->step5 step6 Purify by Flash Chromatography step5->step6 end Pure Product step6->end

Diagram 1: Experimental workflow for synthesizing fluorinated alkyl aryl ethers.

Reaction Optimization Data

During development, various conditions were screened for coupling 2,2,2-trifluoroethanol with an unactivated aryl bromide. Key results are summarized below [4]:

Table 1: Key Optimization Results for the Model Reaction

Entry Catalyst System Base Solvent Yield (%)
4 tBuBrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 51
5 This compound Cs₂CO₃ Toluene 70
8 This compound K₃PO₄ Toluene 70
9 This compound NaOtBu 1,4-Dioxane 48

Key Findings:

  • The pre-formed This compound precatalyst provided a significantly higher yield than the in-situ system [4].
  • Cs₂CO₃ or K₃PO₄ in toluene were the most effective base-solvent combinations [4].
  • Weaker bases like K₂CO₃ gave poor yields (8%), and stronger bases like NaOtBu in dioxane were less effective [4].
  • The reaction is sensitive to temperature; reducing it to 80 °C nearly halved the yield [4].
Reaction Scope & Selectivity

The protocol demonstrates excellent functional group tolerance. The diagram below illustrates the broad scope of aryl bromides and fluorinated alcohols successfully coupled under these conditions [4].

ReactionScope eRich Electron-Rich Aryl Bromides product Fluorinated Alkyl Aryl Ether eRich->product ePoor Electron-Deficient Aryl Bromides ePoor->product hetero Heteroaryl Bromides hetero->product diBr 1,4-Dibromobenzene (Double Coupling) diBr->product tfe CF₃CH₂OH (2,2,2-Trifluoroethanol) tfe->product  Compatible dfe CF₂HCH₂OH (2,2-Difluoroethanol) dfe->product  Compatible fe FCH₂CH₂OH (2-Fluoroethanol) fe->product  Compatible

Diagram 2: Scope of aryl bromides and fluorinated alcohols compatible with the protocol.

Competition Experiment Insight: A reaction with equimolar amounts of three different fluorinated alcohols revealed a reactivity order: 2,2-difluoroethanol > 2-fluoroethanol > 2,2,2-trifluoroethanol. This suggests that less acidic fluorinated alcohols may be more nucleophilic in this specific system [4].

Other Key Applications & Protocols

This compound is a versatile catalyst beyond C–O coupling.

N-Arylation of Amino Acid Esters

This application is crucial for synthesizing unnatural amino acids and peptides for drug discovery, with minimal racemization of the amino acid ester [1] [2].

  • Typical Conditions: Use the pre-catalyst (1-2 mol%) with an aryl triflate and an amino acid ester in the presence of a mild base like Cs₂CO₃ [1] [2].
  • Key Advantage: The mild conditions prevent epimerization, preserving stereochemical integrity [1].
Synthesis of Phenols from Aryl Halides

Aryl halides can be converted to phenols using benzaldoxime as a safe hydroxide surrogate [1] [2].

  • Typical Conditions: Employ this compound (1-2 mol%) with benzaldoxime in a solvent like toluene or 1,4-dioxane [1] [2].
Diverse Cross-Coupling Reactions

The catalyst is also effective in various other bond-forming reactions [1] [5]:

  • C–N Bond Formation: Buchwald-Hartwig amination.
  • C–C Bond Formation: Suzuki, Negishi, Stille, and Sonogashira couplings.
  • C–F Bond Formation: Aryl fluorination.

Notes for Researchers

  • Ligand Role: The high performance is attributed to the bulky, electron-rich tBuBrettPhos ligand, which promotes reductive elimination and stabilizes the LPd(0) active species [5] [3].
  • Handling: While the pre-catalyst is air-stable, standard best practice is to handle and store it under an inert atmosphere to maintain long-term activity [2].
  • Scale-up: For larger-scale reactions, consider using K₃PO₄ as a more cost-effective alternative to Cs₂CO₃ without sacrificing yield [4].

Summary of Application Protocols

Table 2: Overview of Key Applications and Standard Conditions for this compound

Application Substrates Base Solvent Typical Catalyst Loading
C–O Coupling (Fluorinated Ethers) Aryl Bromide + Fluoroalcohol Cs₂CO₃ or K₃PO₄ Toluene 1-2 mol%
N-Arylation (Amino Acid Esters) Aryl Triflate + Amino Acid Ester Cs₂CO₃ Not Specified 1-2 mol%
Phenol Synthesis Aryl Halide + Benzaldoxime Not Specified Toluene / 1,4-Dioxane 1-2 mol%
General Cross-Coupling Various Base varies by reaction Solvent varies by reaction 1-2 mol%

References

tBuBrettPhos Pd G3: Application Notes and Protocols for Cross-Coupling Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to tBuBrettPhos Pd G3

This compound is a third-generation (G3) Buchwald palladacycle precatalyst that has become an invaluable tool in modern synthetic chemistry, particularly for cross-coupling reactions in pharmaceutical and agrochemical research [1] [2]. This precatalyst features air, moisture, and thermal stability, along with excellent solubility in common organic solvents [1]. Its key advantages include quantitative formation of the active LPd(0) species, compatibility with bulky biarylphosphine ligands, and the ability to achieve effective catalysis with lower catalyst loadings and shorter reaction times compared to traditional palladium sources [2].

Chemical Profile: CAS Number: 1536473-72-9; Molecular Formula: C₄₄H₆₂NO₅PPdS; Molecular Weight: 854.43 g/mol; Palladium Content: 12.46% [3] [4]. The precatalyst is typically supplied as a brown-green solid with a melting point of 119-131°C [1] [4].

Optimized Catalyst Loading and Reaction Conditions

The optimal catalyst loading for this compound varies depending on the specific transformation and substrate characteristics. The table below summarizes optimized conditions for key reaction types based on current literature.

Table 1: Summary of Optimized Reaction Conditions Using this compound

Reaction Type Typical Catalyst Loading (mol%) Base Solvent Temperature (°C) Key Applications
C–O Cross-Coupling (Fluorinated Alcohols) 1.0 [5] Cs₂CO₃ [5] Toluene [5] 100 [5] Coupling of (hetero)aryl bromides with fluorinated alcohols [5]
C–O Cross-Coupling (Primary Alcohols) 0.1 - 1.0 [2] NaOtBu [2] 1,4-Dioxane [2] 80-100 [2] Coupling of aryl halides with primary aliphatic alcohols [2]
C–N Cross-Coupling (Amides) 0.5 - 2.0 [2] [4] NaOtBu [2] Toluene or Dioxane [2] 80-100 [2] N-arylation of primary amides with excellent functional group tolerance [2]
Hydroxylation 0.5 - 1.5 [2] [4] KOH/CsOH [2] THF or Dioxane [2] 80-100 [2] Conversion of (hetero)aryl halides to phenols [2]
Aminocarbonylation 1.0 - 3.0 [2] - Toluene [2] 60-80 [2] Synthesis of esters and amides from aryl halides and CO [2]

Detailed Experimental Protocols

Protocol 1: C–O Cross-Coupling with Fluorinated Alcohols

This protocol, adapted from Shekhar et al., describes the synthesis of fluorinated alkyl aryl ethers, which are crucial motifs in medicinal chemistry for modulating lipophilicity and metabolic stability [5].

Reaction Mechanism Diagram

G Precat This compound Precatalyst ActivePd Active LPd(0) Species Precat->ActivePd Activation With Base OxAdd Oxidative Addition (Into Ar-Br Bond) ActivePd->OxAdd Transmetalation Transmetalation (With Alkoxide Base) OxAdd->Transmetalation RedElim Reductive Elimination (Forms C-O Bond) Transmetalation->RedElim RedElim->ActivePd Catalyst Regeneration Product Fluorinated Alkyl Aryl Ether RedElim->Product

Step-by-Step Procedure:

  • Set-Up: In a nitrogen-filled glove box or under inert atmosphere using Schlenk techniques, combine in a reaction vial:
    • Aryl bromide (1.0 equiv)
    • Cs₂CO₃ (1.5-2.0 equiv)
    • This compound (1.0 mol%)
  • Add Solvents and Reagents:
    • Add dry toluene (0.1-0.3 M relative to aryl bromide)
    • Add fluorinated alcohol (1.2-2.0 equiv)
  • Reaction Conditions:
    • Seal the vial and heat the reaction mixture at 100°C for 0.5-2 hours with vigorous stirring.
  • Work-Up:
    • Cool the reaction mixture to room temperature.
    • Dilute with ethyl acetate and filter through a pad of Celite.
    • Concentrate the filtrate under reduced pressure.
  • Purification:
    • Purify the crude product by flash column chromatography on silica gel.

Key Notes: This protocol is compatible with electron-rich and electron-poor (hetero)aryl bromides and requires short reaction times. For base-sensitive substrates, K₃PO₄ can be substituted for Cs₂CO₃ with comparable efficacy and potential cost savings at larger scales [5].

Protocol 2: N-Arylation of Primary Amides

This procedure highlights the catalyst's effectiveness in coupling primary amides with aryl halides, a transformation valuable in pharmaceutical synthesis [2] [4].

Step-by-Step Procedure:

  • Charge Substrates:
    • Add aryl halide (1.0 equiv), primary amide (1.2-1.5 equiv), and NaOtBu (1.5-2.2 equiv) to a dry reaction vessel.
    • Add this compound (0.5-2.0 mol%).
  • Solvent Addition:
    • Add anhydrous 1,4-dioxane or toluene (0.1-0.2 M concentration relative to aryl halide).
  • Reaction Execution:
    • Degas the mixture by freeze-pump-thaw cycles or sparging with inert gas.
    • Heat at 80-100°C until the reaction is complete by TLC or LCMS monitoring (typically 2-16 hours).
  • Isolation:
    • Cool, dilute with water and ethyl acetate.
    • Separate phases and extract the aqueous layer with ethyl acetate (2-3 times).
    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate.
  • Purification:
    • Purify the residue by recrystallization or flash chromatography.

Key Notes: this compound demonstrates excellent chemoselectivity, favoring amide N-arylation over competing nucleophilic sites such as indole rings or unprotected alcohol groups [2].

Handling and Storage Guidelines

Storage: Store the precatalyst in its original container under an inert gas (nitrogen or argon) at 2-8°C [4]. Although the precatalyst is air-stable in solid form for short periods, long-term exposure to air should be avoided.

Safety: This compound carries a GHS08 health hazard warning (H350i - May cause cancer by inhalation) [4]. Always handle it inside a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Stability: The precatalyst is stable for at least two years when stored under recommended conditions. For small-scale and high-throughput applications, consider using this compound ChemBeads for more convenient weighing and handling [1].

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for this compound Catalyzed Reactions

Problem Potential Causes Recommended Solutions
Low Conversion Insufficient catalyst loading, incorrect base, low temperature Increase catalyst loading to 1.5-2 mol%; Ensure use of Cs₂CO₃ for C-O coupling; Raise temperature to 100°C [5].
Formation of Side Products Decomposition of sensitive functional groups, homocoupling Switch to a milder base like K₃PO₄; Ensure proper degassing of solvents to prevent homocoupling [5].
Incomplete Activation Poor solvent choice, weak base Use toluene as solvent for faster activation; Ensure strong enough base is used (Cs₂CO₃ or NaOtBu) [5] [2].
Slow Reaction with Electron-Rich Aryl Bromides Insufficient reaction energy Increase temperature to 100°C; Extend reaction time up to 2 hours [5].

Conclusion

This compound provides synthetic chemists with a robust and versatile tool for various cross-coupling reactions essential in drug development. Its predefined ligand-to-palladium ratio, ease of activation, and excellent functional group tolerance make it particularly valuable for constructing complex molecules. The protocols outlined herein offer optimized starting conditions that can be further refined for specific substrate combinations.

References

Comprehensive Application Notes: tBuBrettPhos Pd G3 in Mild Condition Cross-Coupling Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to tBuBrettPhos Pd G3 Precatatlyst

This compound (CAS: 1536473-72-9) represents a third-generation Buchwald precatalyst that has revolutionized modern cross-coupling methodologies by enabling efficient bond formation under exceptionally mild reaction conditions. This preformed palladium complex incorporates the bulky biarylphosphine ligand tBuBrettPhos, which facilitates the rapid generation of highly active LPd(0) species upon base-induced activation [1]. The strategic molecular design confers significant advantages including enhanced air and moisture stability, exceptional functional group tolerance, and the ability to facilitate challenging transformations at low temperatures with reduced catalyst loadings [2]. These properties have established this compound as an indispensable tool in synthetic chemistry, particularly for pharmaceutical applications where complex molecular architectures must be constructed under conditions that preserve sensitive functional groups.

The evolution from earlier catalyst generations to G3 represents a paradigm shift in cross-coupling technology. Unlike traditional palladium sources that require reduction to active species and precise ligand-to-metal stoichiometry control, this compound provides a predetermined ligand-metal ratio and quantitatively generates active catalytic species under mild basic conditions [1]. This reliability translates to exceptional reproducibility across scales—from milligram screening to kilogram production—making it particularly valuable for industrial process chemistry. Furthermore, its stability profile allows handling without specialized glovebox equipment, significantly enhancing practical utility in standard laboratory settings [3].

Physical Properties and Handling Specifications

Structural Characteristics and Stability

This compound exhibits excellent solubility in common organic solvents including toluene, THF, and dioxane, facilitating its application across diverse reaction media [1]. The complex typically presents as a brown-green solid with a melting point range of 119-131°C and demonstrates remarkable stability when stored under inert atmosphere at 2-8°C [2]. Its molecular formula is C₄₄H₆₃NO₅PPdS with a molecular weight of 855.4 g/mol [4].

The methanesulfonate counterion in the G3 architecture enhances versatility by accommodating exceptionally bulky biarylphosphine ligands that were previously inaccessible with earlier catalyst generations [1]. This structural feature, combined with the electron-rich tert-butyl phosphine substituents, enables the formation of highly active yet sterically hindered catalytic sites that drive challenging coupling reactions with unprecedented efficiency.

Handling and Safety Considerations
  • Storage Conditions: Maintain under inert gas (nitrogen or argon) at 2-8°C [2]
  • Stability: Chemically stable under standard ambient conditions when protected from strong oxidizers [3]
  • Safety Classification: Carries GHS08 warning with hazard statement H350i (May cause cancer by inhalation) [2]
  • Precautionary Measures: Use appropriate personal protective equipment and implement proper engineering controls when handling [2]

Table 1: Physical and Chemical Properties of this compound

Property Specification
CAS Number 1536473-72-9 [4]
Molecular Formula C₄₄H₆₃NO₅PPdS [4]
Molecular Weight 855.4 g/mol [4]
Appearance Brown-green solid [2]
Melting Point 119-131°C [2]
Purity ≥96% [5]
Storage Conditions Under inert gas at 2-8°C [2]
Solubility Soluble in common organic solvents [1]

Representative Applications in Synthetic Chemistry

C–O Cross-Coupling for Fluorinated Alkyl Aryl Ether Synthesis

The formation of fluorinated alkyl aryl ethers represents a significant challenge in medicinal chemistry due to the poor nucleophilicity of fluorinated alcohols. This compound enables efficient coupling between (hetero)aryl bromides and fluorinated alcohols using Cs₂CO₃ as a mild base in toluene [6]. This method exhibits exceptional functional group tolerance, accommodating electron-rich and electron-poor (hetero)arenes bearing sensitive functionalities including sulfones, esters, ketones, aldehydes, and nitro groups, some with acidic α-protons [6].

A key advantage of this protocol is the ability to avoid strong bases like NaOtBu that may compromise base-sensitive substrates. The system operates effectively at temperatures as low as 80°C with reaction times typically ranging from 0.5-2 hours, achieving high yields across diverse substrates [6]. This methodology has been successfully adapted for preparing ¹⁸F-labeled trifluoroethyl ethers using [¹⁸F]trifluoroethanol, demonstrating utility in radiochemistry for PET tracer development [6].

Notably, this transformation enables the synthesis of pharmaceutical intermediates such as N-Boc-flecainide precursor in high yield, underscoring its relevance to drug discovery and development [6]. The commercial availability of the precatalyst and minimal requirement for specialized equipment further enhances its practical implementation.

C–N Bond Formation for Amine Arylation

This compound demonstrates exceptional performance in Buchwald-Hartwig amination reactions, forming C–N bonds between (hetero)aryl halides and various amines [3]. The system is particularly effective for sterically hindered substrates and electron-deficient coupling partners that challenge conventional catalysts. The precatalyst enables these transformations under mild conditions, often at or near room temperature, with minimal racemization of chiral substrates—a critical advantage for synthesizing enantiomerically pure pharmaceuticals [5].

The catalyst facilitates the N-arylation of amino acid esters with aryl triflates while preserving stereochemical integrity, highlighting its utility for peptide modification and bioconjugation [5]. Additionally, it achieves efficient N-monoarylation of amidines and enables the synthesis of N-aryl carbamates, providing access to valuable ureas and other pharmacologically important nitrogen-containing heterocycles [4].

Additional Synthetic Applications

Beyond C–O and C–N coupling, this compound demonstrates versatility across diverse bond-forming transformations:

  • Hydroxylation Reactions: Conversion of aryl halides to phenols using benzaldehyde oxime as a hydroxide surrogate under mild conditions [4]
  • Suzuki-Miyaura Coupling: Effective biaryl synthesis, particularly with unstable boronic acids prone to protodeboronation [1]
  • Carbonylative Transformations: Aminocarbonylation of (hetero)aryl bromides to produce amides under low CO pressure [1]
  • Negishi Coupling: Cross-coupling of alkyl zinc reagents with aryl electrophiles in aqueous media using surfactant systems [1]

Table 2: Optimization of this compound in C–O Cross-Coupling for Fluorinated Ether Synthesis [6]

Entry Catalyst System Base Solvent Temperature Yield (%)
1 BrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 100°C 0
2 tBuBrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 100°C 51
3 This compound Cs₂CO₃ Toluene 100°C 70
4 This compound K₃PO₄ Toluene 100°C 70
5 This compound NaOtBu 1,4-Dioxane 80°C 48
6 This compound Cs₂CO₃ Toluene 80°C 34

Experimental Protocols

General Procedure for C–O Cross-Coupling with Fluorinated Alcohols [6]
4.1.1 Reaction Setup
  • Equipment: Flame-dried Schlenk tube or round-bottom flask with reflux condenser
  • Atmosphere: Reactions performed under nitrogen or argon atmosphere
  • Scale: Protocol suitable for 0.1-5 mmol scale
4.1.2 Reagents and Materials
Reagent Quantity Molar Equivalents
Aryl bromide 0.2 mmol 1.0 equiv
Trifluoroethanol 0.4 mmol 2.0 equiv
This compound 0.002 mmol 1 mol%
Cesium carbonate 0.6 mmol 3.0 equiv
Toluene 2.0 mL 0.1 M concentration
4.1.3 Step-by-Step Procedure
  • Charge the reactor with this compound (1 mol%), cesium carbonate (3.0 equiv), and aryl bromide (1.0 equiv)

  • Evacuate and backfill the reaction vessel with inert gas (N₂ or Ar) three times

  • Add degassed toluene (0.1 M relative to aryl bromide) and trifluoroethanol (2.0 equiv) via syringe

  • Heat the reaction mixture to 100°C with vigorous stirring for 1-2 hours

  • Monitor reaction progress by TLC or LC-MS until complete consumption of starting material

  • Cool to room temperature and dilute with ethyl acetate (10 mL)

  • Filter through celite to remove insoluble particulates

  • Concentrate under reduced pressure and purify by flash chromatography on silica gel

4.1.4 Key Practical Notes
  • Catalyst Handling: Although this compound is air-stable, maintain an inert atmosphere for optimal performance
  • Solvent Selection: Toluene provides superior yields compared to dioxane or tert-amyl alcohol
  • Base Considerations: Cs₂CO₃ is optimal, but K₃PO₄ offers a cost-effective alternative at larger scales
  • Temperature Modification: Electron-rich aryl bromides require 100°C, while electron-deficient substrates may couple at 80°C
Protocol for Room Temperature Cross-Coupling Using Phosphazene Base [4]
4.2.1 Specialized Reaction Conditions
  • Catalyst System: this compound (1-5 mol%)
  • Base: P2Et phosphazene (soluble organic superbase)
  • Solvent: DMSO or tert-amyl alcohol
  • Temperature: Ambient (25°C)
4.2.2 Procedure Highlights
  • Combine substrates and precatalyst in anhydrous solvent
  • Add P2Et base (1.2-2.0 equiv) at room temperature
  • Stir reaction until completion (typically 2-12 hours)
  • Work up directly without heating
4.2.3 Application Scope

This mild protocol is particularly valuable for acid-sensitive substrates, complex molecular architectures, and high-throughput synthesis where heating is impractical. It successfully facilitates C–N, C–O, and C–C bond formations with aryl chlorides, bromides, and iodides at room temperature [4].

Substrate Scope and Functional Group Tolerance

Table 3: Representative Substrate Scope for this compound-Mediated Transformations

Reaction Type Aryl Electrophile Nucleophile Conditions Yield (%)
C–O Coupling [6] Electron-rich aryl bromides CF₃CH₂OH 100°C, 1-2 h 80-95
C–O Coupling [6] Electron-deficient aryl bromides CF₃CH₂OH 80°C, 0.5-1 h 85-95
C–O Coupling [6] Heteroaryl bromides CF₃CH₂OH 80-100°C, 1 h 75-90
C–N Coupling [3] Sterically hindered aryl chlorides Primary alkyl amines 80-100°C, 12 h 70-90
Hydroxylation [4] Aryl bromides Benzaldoxime 80°C, 12 h 65-88
Suzuki Coupling [1] Unstable boronic acids Aryl chlorides 40°C, 30 min High yields

Reaction Mechanism and Workflow

The exceptional performance of this compound stems from its unique activation mechanism and the steric properties of the resultant catalytic species. The following diagram illustrates the catalytic cycle and experimental workflow for C–O cross-coupling reactions:

G cluster_workflow Experimental Workflow Precat This compound Precatalyst LPd0 Active LPd(0) Species Precat->LPd0 Base Activation (Cs₂CO₃) OxAdd Oxidative Addition Complex LPd0->OxAdd With Aryl Bromide Transmetal Transmetalation with Alkoxide OxAdd->Transmetal Reaction with Fluorinated Alkoxide RedElim Reductive Elimination Transmetal->RedElim Form C–O Bond RedElim->LPd0 Catalyst Regeneration Setup 1. Charge precatalyst, base, and aryl bromide in reactor Atmosphere 2. Evacuate and backfill with inert gas Setup->Atmosphere Solvent 3. Add degassed toluene and fluorinated alcohol Atmosphere->Solvent Heating 4. Heat to 100°C with stirring (1-2 hours) Solvent->Heating Workup 5. Cool, dilute, filter through celite Heating->Workup Purification 6. Concentrate and purify by flash chromatography Workup->Purification

The catalytic cycle begins with base-induced activation of the precatalyst, quantitatively generating the highly active LPd(0) species [1]. This critical initiation step occurs rapidly under mild conditions, ensuring consistent catalytic performance. The active catalyst then engages in oxidative addition with the aryl bromide electrophile, forming a Pd(II) intermediate that subsequently undergoes transmetalation with the alkoxide base complex. The cycle concludes with reductive elimination that forges the new C–O bond while regenerating the active LPd(0) catalyst [1] [6].

The bulky tert-butyl groups on the phosphine ligand create a sterically congested catalytic pocket that accelerates the reductive elimination step—often the rate-determining step in cross-coupling reactions. This steric acceleration enables the transformation to proceed efficiently at lower temperatures than would be possible with less hindered catalyst systems [1].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Incomplete Conversion: Increase catalyst loading to 2-3 mol% or extend reaction time
  • Side Product Formation: Reduce temperature to 80°C or decrease base equivalents
  • Precipitation Issues: Switch from toluene to 1,4-dioxane or THF to improve solubility
  • Sensitive Substrates: Implement room temperature protocol with P2Et phosphazene base [4]
Substrate Compatibility Notes
  • Heteroaryl Substrates: Pyridines, pyrimidines, quinolines, and quinoxalines couple effectively at 80°C [6]
  • Electron-deficient Systems: Typically require milder conditions (lower temperature, shorter times)
  • Ortho-substituted Aromatics: May benefit from increased catalyst loading (2 mol%) [4]
  • Activated Aryl Chlorides: Successful with electron-withdrawing groups; unactivated systems require alternative catalysts

Conclusion

This compound has established itself as a versatile and robust precatalyst that enables challenging cross-coupling reactions under exceptionally mild conditions. Its air and moisture stability, combined with predictable activation behavior, makes it particularly valuable for both discovery chemistry and process development. The protocols outlined in these application notes provide synthetic chemists with reliable methods for constructing valuable C–O, C–N, and C–C bonds in complex molecular settings, often with excellent functional group compatibility and at low catalyst loadings.

The continuing evolution of Buchwald precatalysts, including the recent introduction of G4 systems that generate less intrusive N-methylcarbazole byproducts, further expands the synthetic toolbox [1]. However, this compound remains a cornerstone technology for mild cross-coupling, particularly when working with sterically demanding substrates, base-sensitive compounds, or sophisticated molecular architectures common in pharmaceutical and agrochemical research.

References

tBuBrettPhos Pd G3 in synthesis of N-aryl carbamates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to tBuBrettPhos Pd G3

This compound is a third-generation Buchwald precatalyst, a single-component palladacycle complex designed for superior performance in cross-coupling reactions [1] [2]. Its key features include:

  • High Stability: Air, moisture, and thermally stable, making it easy to handle and store [1] [2].
  • Efficient Activation: Readily forms the active LPd(0) species in the presence of base, ensuring high catalytic activity from the reaction's start [2].
  • Broad Applicability: Proven effective in forming C–N, C–O, C–S, and other bonds, making it ideal for synthesizing N-aryl carbamates and related compounds [1] [3].

Application Note: Synthesis of N-aryl Carbamates

While a direct, one-step coupling to form N-aryl carbamates is a valuable target, the established and highly efficient method using this compound involves a two-step sequence via an unsymmetrical urea intermediate [1]. This pathway leverages the catalyst's exceptional performance in C–N bond formation.

The experimental workflow for this synthesis involves two key catalytic steps.

workflow A Step 1: C-N Coupling Amidine + Aryl Halide B N-monoarylated Amidines (Intermediate) A->B C Step 2: C-O Coupling / Carbonylation Intermediate + Sodium Cyanate or Alcohol/CO₂ B->C D N-aryl Carbamates (Final Product) C->D

Detailed Protocol: Two-Step Synthesis of Unsymmetrical N-aryl Carbamates [1]

This protocol is adapted from literature procedures for the synthesis of unsymmetrical ureas and O-aryl carbamates.

Step 1: N-Monoarylation of Amidines to Form Key Intermediate

  • Reaction Suitability: This step is a Buchwald-Hartwig C–N cross-coupling.
  • Objective: To achieve selective mono-arylation of an amidine, creating the urea precursor.

Materials:

  • Catalyst: this compound (1-2 mol%) [1].
  • Ligand: Not required, as the ligand is integral to the precatalyst.
  • Substrates: Amidine (1.0 equiv.), Aryl halide (chloride, bromide, or triflate; 1.1-1.5 equiv.).
  • Base: Cs₂CO₃ or NaOtert-butyl (1.5-2.0 equiv.).
  • Solvent: Toluene or 1,4-dioxane (0.1-0.5 M concentration).

Procedure:

  • In an oven-dried Schlenk tube or vial equipped with a stir bar, add the amidine, aryl halide, and base.
  • In a glove box or under an inert atmosphere, add the this compound precatalyst.
  • Add the degassed solvent via syringe.
  • Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.
  • Monitor reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.
  • After completion, cool the mixture to room temperature. The intermediate can be isolated or used directly in the next step after aqueous work-up.

Step 2: Conversion to N-aryl Carbamates

Two principal methods can be employed for this transformation, both utilizing the intermediate from Step 1.

Method A: Cross-Coupling with Sodium Cyanate [1] This is a direct and practical method to access unsymmetrical N-aryl carbamates.

  • Reaction: C–O cross-coupling between the N-arylamidine intermediate and sodium cyanate.
  • Materials: N-arylamidine intermediate (1.0 equiv.), Sodium cyanate (NaOCN, 1.5-2.0 equiv.), this compound (1-2 mol%), Base (e.g., Cs₂CO₃), Toluene.
  • Procedure: Follow a similar setup as Step 1. Heat the mixture to 100 °C for 1-2 hours.

Method B: T3P-Mediated Condensation with Alcohols and CO₂ This method offers a benign and one-pot alternative, though its direct combination with the first step in a single protocol using this compound is an area for further development [4].

Key Reaction Examples and Performance Data

The following table summarizes conditions and outcomes for related C–O coupling reactions catalyzed by this compound, demonstrating its versatility and high yield capability.

Table 1: Performance of this compound in Related Cross-Coupling Reactions

Product Type Aryl Halide Coupling Partner Base Solvent Temp (°C) Time (h) Yield (%) Citation
Fluorinated Aryl Ether 4-Bromoanisole CF₃CH₂OH Cs₂CO₃ Toluene 100 2 89% (2c) [5]
Fluorinated Aryl Ether 4-Bromoacetophenone CF₃CH₂OH Cs₂CO₃ Toluene 100 1 92% (2a) [5]
Di(fluoroalkyl) Aryl Ether 1,4-Dibromobenzene CF₃CH₂OH Cs₂CO₃ Toluene 100 2 85% (2f) [5]
Heteroaryl Ether 6-Bromoquinoline CF₃CH₂OH Cs₂CO₃ Toluene 80 16 91% (2q) [5]

Practical Handling and Safety

  • Storage: Store the precatalyst under an inert gas (nitrogen or argon) at 2-8°C [1].
  • Handling: Weighing and handling should be performed in a glove box or under an inert atmosphere to maintain longevity and activity.
  • Safety: The precatalyst carries the GHS08 health hazard symbol (H350i), indicating it may cause cancer if inhaled. Use appropriate personal protective equipment (PPE) including gloves and safety glasses, and handle within a fume hood [1].

Conclusion

This compound is a robust and versatile catalyst that enables efficient synthesis of N-aryl carbamates and related compounds. Its stability, high activity, and functional group tolerance make it an excellent choice for constructing these pharmaceutically relevant motifs in drug discovery and development.

References

tBuBrettPhos Pd G3 low yield troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

A Quick Overview of tBuBrettPhos Pd G3

This compound is a third-generation Buchwald precatalyst, an air-, moisture-, and thermally-stable palladacycle used for various cross-coupling reactions, including the formation of C-N, C-O, and C-C bonds [1] [2]. Its key advantage is the rapid and quantitative generation of the highly active LPd(0) species upon exposure to mild base, which is crucial for achieving high yields, especially with challenging substrates [2].

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields can stem from various factors. The flowchart below outlines a systematic troubleshooting process. Begin your diagnosis with the most common issues first.

G Start Low Yield with this compound BaseCheck Check Base & Solvent System Start->BaseCheck TempCheck Check Reaction Temperature BaseCheck->TempCheck Base/Solvent OK Result Issue Identified BaseCheck->Result e.g., Wrong base used CatalystCheck Check Catalyst & Substrate Quality TempCheck->CatalystCheck Temperature OK TempCheck->Result e.g., Temp too low SubstrateCheck Evaluate Substrate Sterics/Electronics CatalystCheck->SubstrateCheck Catalyst OK CatalystCheck->Result e.g., Catalyst deactivated SubstrateCheck->Result e.g., Substrate too hindered

Follow the diagnostic path above, and use the following tables to investigate each parameter in detail.

Base & Solvent Optimization

The choice of base and solvent is often the most critical parameter. This compound requires a base for activation, and an incorrect choice can lead to failure [2] [3].

Parameter Recommended Options Ineffective Choices Key Evidence & Notes
Base Cs₂CO₃, K₃PO₄ Na₂CO₃, K₂CO₃ In a C-O coupling model, Cs₂CO₃ yielded 70%, while K₂CO₃ gave only 8% and Na₂CO₃ yielded 0% [3].
Solvent Toluene tert-Amyl alcohol For the same reaction, toluene (70% yield) outperformed 1,4-dioxane (61%) and tert-amyl alcohol (33%) [3].
Reaction Temperature & Time

Insufficient thermal energy can prevent the catalyst from reaching its full activity, especially with electron-rich or sterically hindered substrates [3].

Substrate Type Recommended Temperature Reaction Time Key Evidence & Notes
General/Electron-Poor 100 °C 0.5 - 2 hours A temperature drop to 80 °C can drastically lower yields (e.g., from 70% to 34%) [3].
Electron-Rich 100 °C (required) 0.5 - 2 hours Electron-rich aryl bromides like 1d failed to react at 80°C but proceeded successfully at 100°C [3].
Some Heteroaryl Bromides 80 °C (may be sufficient) Not specified Some heterocyclic substrates achieved coupling at the lower 80°C temperature [3].
Catalyst and Substrate Factors

Ensure the integrity of your catalyst and consider the inherent reactivity of your substrates.

  • Catalyst Handling and Storage: Although air-stable for short periods, the precatalyst should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C and protected from light to maintain long-term activity [1] [4].
  • Substrate Scope Limitations: tBuBrettPhos is a bulky ligand designed for challenging substrates. However, be aware that aryl chlorides, unless activated by electron-withdrawing groups (e.g., 1v), can be unreactive and give only trace amounts of product [3].

Optimized Protocol Example: C–O Cross-Coupling

The following workflow and details are adapted from a published procedure for the coupling of aryl bromides with fluorinated alcohols, which exemplifies the optimized conditions [3].

G Setup Charge reactor with Aryl Bromide, Cs₂CO₃, Toluene Degas Purge with N₂ or Evacuate/Refill Setup->Degas Add Add Fluorinated Alcohol and this compound (1 mol%) Degas->Add React Heat to 100 °C with stirring for 1-2 hours Add->React Workup Cool & Workup React->Workup

Reaction Details:

  • Catalyst Loading: 1 mol% this compound [3].
  • Base: 1.5 - 2.0 equivalents of Cs₂CO₃ [3].
  • Solvent: Anhydrous toluene [3].
  • Conditions: Reactions are run under a nitrogen atmosphere. This specific protocol achieved excellent yields (e.g., 89% isolated yield) for various electron-rich, electron-poor, and heteroaryl bromides within 2 hours [3].

Frequently Asked Questions

Q1: Can I use a different, cheaper base like K₂CO₃ or Na₂CO₃?

It is not recommended. The cation size of the base is critical. Cesium carbonate (Cs₂CO₃) has been shown to be uniquely effective in many this compound-catalyzed reactions. Switching to K₂CO₃ resulted in a yield drop from 70% to 8% in a key C-O coupling model [3]. The superior solubility and mild basicity of Cs₂CO₃ are likely key to its performance.

Q2: My reaction is still not working. What should I do?

If you have checked all the parameters above, consider:

  • Analyzing your reagents: Ensure your aryl halide and nucleophile are of high purity and free of impurities that could poison the catalyst.
  • Verifying your setup: Confirm that your reaction vessel is properly sealed and maintained under an inert atmosphere to prevent catalyst decomposition.
  • Exploring other catalysts: For specific challenging substrates, other BrettPhos-family G3 or G4 precatalysts like AdBrettPhos Pd G3 or AdCyBrettPhos Pd G3 might be more effective, particularly with alcohols of reduced nucleophilicity [2] [3].

References

tBuBrettPhos Pd G3 reaction temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Optimized Temperatures

Reaction Type Aryl Halide Typical Temperature Yield Key Notes & Context
C–O Cross-Coupling with Fluoroalcohols [1] Electron-rich (hetero)aryl bromides 100°C High (e.g., 89% for 2c) [1] Standard condition; electron-rich substrates require this higher temperature.
Electron-deficient aryl bromides & some heteroaryl bromides 80-100°C High [1] Some electron-poor and heteroaryl substrates successful at the lower 80°C.
1,4-Dibromobenzene (double coupling) 100°C High [1] -
General Applications [2] Various (C-N, C-O, C-S bond formation) Mild conditions Effective [2] Pre-catalyst is active under mild conditions, but specific temperature is reaction-dependent.

Detailed Reaction Protocol

The following workflow and detailed steps are based on the optimized procedure for C–O cross-coupling with fluorinated alcohols [1], which you can adapt for your own experiments.

Start Start Reaction Setup A Charge reactor with aryl bromide substrate (1 equiv) Start->A B Add solvent (Toluene) and base (Cs₂CO₃, 2 equiv) A->B C Add fluorinated alcohol (1.5 equiv) B->C D Add tBuBrettPhos Pd G3 (1 mol%) C->D E Heat reaction mixture (80-100°C, 0.5-2 hours) D->E F Monitor reaction completion (TLC, LC-MS) E->F G Work-up and purification F->G End Isolate product G->End

Step-by-Step Setup and Execution

  • Reaction Setup: In an appropriate reaction vessel, combine your substrates [1].

    • Aryl Bromide: 1.0 equivalent.
    • Base: Cesium carbonate (Cs₂CO₃), 2.0 equivalents.
    • Solvent: Anhydrous toluene.
    • Nucleophile: e.g., 2,2,2-Trifluoroethanol, 1.5 equivalents.
    • Pre-catalyst: This compound, 1.0 mol%.
  • Reaction Execution:

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).
    • Heat the mixture with stirring at the target temperature (80°C or 100°C, see table above) for 30 minutes to 2 hours [1].
    • Monitor the reaction progress by TLC or LC-MS.
  • Work-up: Once complete, cool the reaction to room temperature. The standard work-up involves filtering the mixture to remove inorganic salts and concentrating the filtrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique such as flash column chromatography or recrystallization to obtain the desired pure compound [1].

Troubleshooting Common Temperature-Related Issues

Here are solutions to frequently encountered problems related to reaction temperature.

Low or No Conversion at Lower Temperatures (e.g., 80°C)

  • Problem: The reaction does not proceed or is very slow.
  • Solution: Increase the temperature to 100°C, especially if you are using electron-rich aryl bromides. Research shows that for such substrates, a temperature of 100°C is often necessary for efficient conversion, whereas at 80°C, the starting material may be largely recovered [1].

Substrate Decomposition or Side Reactions

  • Problem: The starting material or product degrades at high temperature.
  • Solution: First, try a lower temperature (80°C). Some electron-deficient and heteroaryl substrates perform well at this temperature [1]. If decomposition persists, consider screening different bases. While Cs₂CO₃ is optimal in many cases, potassium phosphate (K₃PO₄) is a viable, cheaper alternative that gave comparable yields in some reactions [1].

Incomplete Reaction for Challenging Substrates

  • Problem: Conversion stalls even at 100°C.
  • Solution: Extend the reaction time. Also, confirm you are using the recommended base, as switching from NaOtBu/dioxane to the Cs₂CO₃/toluene system has been shown to provide higher yields for several substrates [1].

Key Optimization Takeaways

To summarize the experimental findings:

  • Start with 100°C for demanding couplings like those involving electron-rich aryl bromides.
  • Try 80°C for electron-poor (hetero)aryl bromides to potentially achieve good yields with lower energy input and reduced risk of decomposition.
  • The combination of toluene solvent and Cs₂CO₃ base is a critical component of the optimized temperature protocol [1].

References

tBuBrettPhos Pd G3 solvent selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Performance in Key Reactions

The table below summarizes solvent performance data extracted from a study on the synthesis of fluorinated alkyl aryl ethers, a relevant C-O cross-coupling reaction [1].

Solvent Reaction Performance (Yield) Key Observations & Context
Toluene 70% Optimal solvent in this study; used under standard conditions with Cs2CO3 base at 100°C for 1 hour [1].

| 1,4-Dioxane | 61% (with Cs2CO3) 48% (with NaOtBu) | Common alternative; yields were lower than in toluene under comparable conditions [1]. | | *tert*-Amyl Alcohol | 33% | Lower yield was observed in this reaction [1]. |

Troubleshooting Guide & FAQs

Here are some answers to frequently asked questions that address common experimental issues.

  • FAQ 1: What is the recommended solvent for C-O cross-coupling with tBuBrettPhos Pd G3? Based on the primary data, toluene is the recommended solvent for C-O cross-coupling reactions involving fluorinated alcohols and aryl bromides. It provided the highest yield in the optimized protocol and is likely a suitable first choice for similar reactions [1].

  • FAQ 2: My reaction yield is low. What should I check?

    • Verify the Base: The choice of base is critical. The same study found that Cs2CO3 or K3PO4 gave high yields (70%), while K2CO3 and Na2CO3 were ineffective (≤8% and 0% yield, respectively) [1].
    • Check the Temperature: The reaction is temperature-sensitive. Reducing the temperature from 100°C to 80°C resulted in a significant drop in yield (from 70% to 34%) for the model reaction [1].
    • Confirm Catalyst Integrity: This compound is air and moisture stable, but it should be stored under an inert gas (e.g., nitrogen or argon) at 2-8°C, protected from light, to ensure long-term activity [2] [3].
  • FAQ 3: Are there other solvents I can consider? While toluene is optimal for the specific reaction above, the pre-catalyst is noted for its high solubility in a wide range of common organic solvents [4] [5]. This property is beneficial for its general use, but solvent performance must be evaluated on a case-by-case basis for different reaction types.

  • FAQ 4: What other reaction types is this pre-catalyst used for? This compound is a versatile catalyst for forming various bonds. Beyond C-O coupling, it is successfully used in:

    • C-N Coupling: N-arylation of amides and amino acid esters [4] [5] [2].
    • C-S Coupling: Thioetherification of aryl halides with thioacetates [6].
    • Other Couplings: Synthesis of phenols (hydroxylation) and formation of C-C, C-F, and C-CF3 bonds [4] [5].

Experimental Protocol for Reference

Below is a general workflow for a C-O cross-coupling reaction based on the optimized procedure from the search results. You can adapt this as a baseline for your experiments.

Start Start Reaction Setup Step1 Charge reactor with Aryl Bromide, Cs₂CO₃, and Toluene Start->Step1 Step2 Add this compound (typically 1 mol%) Step1->Step2 Step3 Add Fluorinated Alcohol (e.g., Trifluoroethanol) Step2->Step3 Step4 Heat reaction mixture to 100°C for 1 hour Step3->Step4 Step5 Cool and work up reaction Step4->Step5 End Obtain Fluorinated Alkyl Aryl Ether Step5->End

Detailed Methodology:

  • Reaction Setup: Conduct the reaction under an inert atmosphere, such as nitrogen or argon [2].
  • Standard Conditions: Use toluene as the solvent and Cs2CO3 as the base. The pre-catalyst This compound is typically used at a loading of 1 mol% [1].
  • Reaction Profile: Heat the mixture at 100°C for a relatively short duration (0.5 to 2 hours is common for many substrates) [1].
  • Scope Note: These conditions are highly effective for coupling a wide range of (hetero)aryl bromides and various fluorinated alcohols [1].

References

tBuBrettPhos Pd G3 catalyst activation problems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common questions and solutions to frequent problems encountered when using tBuBrettPhos Pd G3.

  • FAQ: What is the typical activation process for this compound? The catalyst is a palladacycle pre-catalyst that activates to form the active LPd(0) species in situ. Activation involves a base-induced reductive elimination step, releasing methanesulfonate and a carbazole derivative (or N-methylcarbazole for G4 catalysts) to generate the active catalytic species [1] [2].

  • FAQ: Is the catalyst sensitive to air and moisture? While this compound is noted for its air, moisture, and thermal stability, it is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C and protect it from light to ensure long-term potency [3] [4] [5].

  • Problem: Low Conversion or No Reaction This is often related to the choice of base, solvent, or temperature.

  • Problem: Formation of Side Products This can be due to the carbazole byproduct generated during catalyst activation, which might consume reaction substrates or complicate purification. If this is a persistent issue, consider switching to a fourth-generation (G4) pre-catalyst, which generates a less interfering N-methylcarbazole byproduct [1].

Key Experimental Protocols from Literature

The following table summarizes optimized conditions from a study on C–O cross-coupling, a key application for this catalyst. This can serve as a reference for troubleshooting your own setups [2].

Factor Sub-optimal Conditions (Low Yield) Optimized Conditions (High Yield)
Catalyst System BrettPhos/XPhos/tBuXPhos with Pd2(dba)3 [2] This compound (1 mol %) [2]
Base Na2CO3, K2CO3 [2] Cs2CO3 or K3PO4 [2]
Solvent 1,4-dioxane, tert-amyl alcohol [2] Toluene [2]
Temperature 80°C [2] 100°C [2]
Reaction Time 30 minutes [2] 1-2 hours [2]

The catalyst is also highly effective in other reactions, including C–N coupling (e.g., N-arylation of amino acid esters and primary amides) and C–O coupling with primary alcohols. For these transformations, sodium tert-butoxide (NaOtBu) in 1,4-dioxane is a commonly used effective condition [3] [1].

Troubleshooting Workflow

When you encounter problems, you can follow the logic below to diagnose the issue. The activation and catalytic cycle of the pre-catalyst can be summarized as follows:

G This compound\n(Pre-catalyst) This compound (Pre-catalyst) Base Base This compound\n(Pre-catalyst)->Base Initiation LPd(0)\n(Active Species) LPd(0) (Active Species) Base->LPd(0)\n(Active Species) Generates Side Product\n(Carbazole) Side Product (Carbazole) Base->Side Product\n(Carbazole) Also Produces Oxidative Addition\nComplex Oxidative Addition Complex LPd(0)\n(Active Species)->Oxidative Addition\nComplex With Aryl Halide Transmetalation\nIntermediate Transmetalation Intermediate Oxidative Addition\nComplex->Transmetalation\nIntermediate With Nucleophile & Base Transmetalation\nIntermediate->LPd(0)\n(Active Species) Regenerates Final Coupled Product Final Coupled Product Transmetalation\nIntermediate->Final Coupled Product Reductive Elimination

Based on this mechanism, here is a step-by-step workflow for systematic troubleshooting:

G Start Low Yield/Conversion Check Base? Check Base? Start->Check Base? Yes: Verify & Switch Base Yes: Verify & Switch Base Check Base?->Yes: Verify & Switch Base Incompatible (e.g., Na₂CO₃) No: Check Solvent? No: Check Solvent? Check Base?->No: Check Solvent? Correct (e.g., Cs₂CO₃) Check Solvent? Check Solvent? Yes: Verify & Switch Base->Check Solvent? Yes: Change to Toluene Yes: Change to Toluene Check Solvent?->Yes: Change to Toluene Incompatible (e.g., tert-amyl alcohol) No: Check Temperature? No: Check Temperature? Check Solvent?->No: Check Temperature? Correct (e.g., Toluene) Check Temperature? Check Temperature? Yes: Change to Toluene->Check Temperature? Yes: Increase to 100°C Yes: Increase to 100°C Check Temperature?->Yes: Increase to 100°C Too Low (< 100°C) No: Check Catalyst Quality No: Check Catalyst Quality Check Temperature?->No: Check Catalyst Quality Correct (100°C) Check Catalyst Quality Check Catalyst Quality Yes: Increase to 100°C->Check Catalyst Quality Yes: Use Fresh Batch Yes: Use Fresh Batch Check Catalyst Quality->Yes: Use Fresh Batch Old/Decomposed No: Consider G4 Catalyst No: Consider G4 Catalyst Check Catalyst Quality->No: Consider G4 Catalyst Good Consider G4 Catalyst Consider G4 Catalyst (If side products persist) Yes: Use Fresh Batch->Consider G4 Catalyst

References

tBuBrettPhos Pd G3 base selection for cross-coupling

Author: Smolecule Technical Support Team. Date: February 2026

Base Selection Guide and Workflow

The optimal base depends heavily on your specific cross-coupling reaction and substrate. The following diagram outlines the decision-making workflow, and subsequent tables provide specific recommendations.

G Start Start: Selecting a Base for tBuBrettPhos Pd G3 A1 What is your reaction type? Start->A1 C_O C–O Cross-Coupling A1->C_O C_N C–N Cross-Coupling (Buchwald-Hartwig) A1->C_N Other Other Cross-Couplings (C–C, C–S, etc.) A1->Other B1 Are you coupling a fluorinated alcohol? C_O->B1 C1 Check substrate sensitivity. C_N->C1 D1 Consult literature for specific reaction type. Other->D1 B1_Y B1_Y B1->B1_Y Yes B1_N B1_N B1->B1_N No Rec_Cs2CO3 Cs₂CO₃ in Toluene B1_Y->Rec_Cs2CO3 Recommended Base Rec_NaOtBu NaO*t*-Bu in 1,4-Dioxane B1_N->Rec_NaOtBu Recommended Base Sens_Y Sens_Y C1->Sens_Y Base-sensitive? Sens_N Sens_N C1->Sens_N Not base-sensitive? Rec_Cs2CO3_2 Cs₂CO₃ Sens_Y->Rec_Cs2CO3_2 Use milder base Rec_NaOtBu_2 NaO*t*-Bu Sens_N->Rec_NaOtBu_2 Use strong base

Base Recommendations for Specific Reactions

The tables below summarize optimized base and solvent conditions for key cross-coupling reactions.

Table 1: C–O Cross-Coupling Conditions

Reaction Type Specific Application Recommended Base Recommended Solvent Key Supporting Evidence
C–O Cross-Coupling With fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) [1] [2] Cs₂CO₃ Toluene Superior yield (70%) vs. other carbonates (0-8%) and phosphates (70%) [1].
With standard primary alcohols [3] NaOt-Bu 1,4-Dioxane General recommended conditions for C–O coupling of alcohols with aryl halides [3].

Table 2: Conditions for Other Reaction Types

Reaction Type Recommended Base Key Considerations & Supporting Evidence
C–N Cross-Coupling (Buchwald-Hartwig Amination) NaOt-Bu is commonly used [4] [3]. A strong base is often necessary for amination. For base-sensitive substrates, a milder base like Cs₂CO₃ can be evaluated [1].
C–C Cross-Coupling (e.g., Suzuki-Miyaura) Information not specified in search results. The catalyst is applicable, but specific base choices for these reactions with this compound were not detailed in the searched literature [4] [3].

Detailed Experimental Protocols

Here are step-by-step methodologies based on published work.

Protocol 1: C–O Cross-Coupling with Fluorinated Alcohols (Adapted from Szpera et al. [1] [2])

This protocol is optimized for short reaction times and excellent functional group tolerance.

  • Reaction Setup: In a sealed reaction vial, combine the (hetero)aryl bromide (1.0 equiv), fluorinated alcohol (exact equiv. to be determined experimentally, often 1.5-2.0 equiv), and Cs₂CO₃ (2.0 equiv).
  • Catalyst Addition: Add This compound (1 mol%).
  • Solvent: Add anhydrous toluene to the mixture.
  • Reaction Execution: Heat the reaction mixture at 100 °C for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography.

Protocol 2: General C–O Cross-Coupling with Primary Alcohols (Adapted from Sigma-Aldrich Technical Documents [3])

  • Reaction Setup: Combine the aryl halide (1.0 equiv), primary alcohol (1.5-2.0 equiv), and NaOt-Bu (1.5-2.0 equiv) in a reaction vessel.
  • Catalyst Addition: Add This compound (typically 1-2 mol%).
  • Solvent: Add anhydrous 1,4-dioxane.
  • Reaction Execution: Heat the mixture at 80-100 °C until the starting material is consumed.
  • Work-up and Purification: Quench, extract, and purify as standard.

Troubleshooting Common Issues

  • Low Conversion or No Reaction: Ensure you are using the correct base/solvent pair. Using K₂CO₃ or Na₂CO₃ with fluorinated alcohols resulted in 0-8% yield, whereas Cs₂CO₃ gave 70% yield under otherwise identical conditions [1]. For reactions with NaOt-Bu, ensure the base is fresh and the solvent is anhydrous.
  • Decomposition of Base-Sensitive Substrates: If your substrate contains acidic protons or other base-sensitive functional groups (e.g., aldehydes, ketones with α-protons), the strong base NaOt-Bu can lead to side reactions [1]. In these cases, switch to the milder base Cs₂CO₃, which has proven excellent functional group tolerance [1] [2].
  • Reaction is Too Slow: For electron-rich aryl bromides coupling with fluorinated alcohols, lowering the temperature to 80 °C can cause the reaction to stall, resulting in recovery of starting material [1]. Ensure the reaction temperature is at 100 °C for these challenging substrates.

Key Technical Notes

  • Precatalyst Advantages: this compound is an air-, moisture-, and thermally-stable Pd(II) precatalyst. It quantitatively generates the active LPd(0) species upon exposure to base, leading to high activity even at low catalyst loadings [4] [3].
  • Base Comparison: K₃PO₄ can be an effective and more economical alternative to Cs₂CO₃ for large-scale operations, as it provided comparable yield (70%) in one optimized protocol [1].

References

tBuBrettPhos Pd G3 handling air moisture stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Handling FAQs

Question Evidence-Based Answer Key Supporting Data
Is it stable to air and moisture? Yes, it is air-, moisture-, and thermally-stable [1] [2]. Sold as a solid; can be weighed in air [1]. Solutions in common organic solvents demonstrate long lifespan [1] [3].
What is the best way to store it? Recommended for long-term storage: under inert gas (N₂ or Argon) at 2-8°C, protected from light [4] [5]. Supplier specifications state: "4°C, protect from light, stored under nitrogen" [4].
Can it be weighed in air? Yes, for brief exposure. For optimal performance, especially in low-catalyst-loading reactions, minimize air exposure [1]. Technical documents note stability allows handling in air, but best practice is to control the environment [1] [3].
What solvents can be used? Highly soluble in a wide range of common organic solvents [1] [2]. Demonstrated effective in toluene, 1,4-dioxane, and tert-amyl alcohol [6]. Reaction optimization tables show yields in different solvents [6].

Step-by-Step Experimental Handling Guide

For critical reactions where catalyst performance is paramount, follow this workflow to ensure maximum activity.

G Start Start: Retrieve Catalyst from Storage Step1 1. Bring vial to room temperature in desiccator Start->Step1 Step2 2. Purge reaction vessel with inert gas (N₂/Ar) Step1->Step2 Step3 3. Weigh catalyst quickly in a fume hood Step2->Step3 Step4 4. Transfer catalyst directly into reaction solvent Step3->Step4 Step5 5. Immediately seal the reaction vessel Step4->Step5 End End: Proceed with Reaction Step5->End

Troubleshooting Common Issues

If you encounter problems, this table can help you identify potential causes related to catalyst handling.

Problem Possible Cause Related to Catalyst Solution
Low or No Reaction Yield Catalyst deactivated due to prolonged exposure to air/humidity during weighing. Use a fresh, properly stored batch. Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst [1].
Inconsistent Results Improper storage leading to partial decomposition. Verify storage conditions: under nitrogen/argon at 4°C and in the dark [4] [5]. For highly sensitive reactions, consider using pre-weighed ChemBeads formats for better accuracy [2].

Key Takeaways

  • Stability is a Feature, Not a Limitation: The documented stability of tBuBrettPhos Pd G3 allows for practical handling in a lab environment, making it a robust tool for synthesis [1] [2].
  • Prioritize Proper Storage: The most critical factor for maintaining catalyst activity over time is adherence to recommended storage conditions: cold, dark, and under an inert atmosphere [4] [5].
  • Minimize Exposure as Best Practice: For consistent, high-performance results—especially in demanding reactions with low catalyst loadings—handle the catalyst quickly and within a controlled atmosphere [1].

References

Technical Support Guide: tBuBrettPhos Pd G3 Reaction Optimization and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to tBuBrettPhos Pd G3 Catalyst

This compound is a third-generation Buchwald precatalyst that has revolutionized cross-coupling methodology in modern organic synthesis and drug development. This advanced palladacycle complex exhibits exceptional stability toward air, moisture, and heat, making it particularly valuable for research and industrial applications where rigorous exclusion of oxygen and moisture is impractical. The catalyst features a bulky, electron-rich biaryl phosphine ligand (tBuBrettPhos) that enables the coupling of challenging substrates, including sterically hindered partners and electron-rich aryl halides that typically exhibit low reactivity with traditional catalyst systems.

The molecular structure of this compound consists of a palladium center coordinated to the tBuBrettPhos ligand, a 2'-amino-1,1'-biphenyl-2-yl group, and a methanesulfonate counterion. With a palladium content of approximately 12.5%, this precatalyst offers high turnover numbers and frequencies across diverse coupling reactions. Its excellent solubility in common organic solvents (toluene, THF, dioxane) facilitates homogeneous reaction conditions, while its rapid activation under mild conditions enables efficient formation of the active LPd(0) species in situ. These properties collectively allow researchers to achieve challenging bond formations with lower catalyst loadings (often 0.1-2.0 mol%) and shorter reaction times compared to traditional palladium sources, while maintaining precise control over the ligand-to-palladium ratio [1] [2].

Catalyst Properties and Reaction Optimization

Fundamental Characteristics

This compound possesses distinct physical and chemical properties that make it particularly valuable for cross-coupling applications:

  • Physical Form: Solid with a brown-green color and melting point range of 119-131°C
  • Molecular Formula: C₄₄H₆₃NO₅PPdS
  • Molecular Weight: 855.43 g/mol
  • CAS Registry Number: 1536473-72-9
  • Solubility: Highly soluble in common organic solvents including toluene, THF, 1,4-dioxane, and dichloromethane
  • Storage Requirements: Stable under inert gas (nitrogen or argon) at 2-8°C; demonstrates excellent air and moisture stability in solid form [3] [4] [2]
Activation Mechanism

The catalyst operates through a defined activation pathway that generates the active catalytic species efficiently. The methanesulfonate group in the precatalyst enhances its versatility and accommodates extremely bulky biarylphosphine ligands. Upon exposure to mild base, the precatalyst undergoes deprotonation followed by reductive elimination, quantitatively generating the active LPd(0) species along with methanesulfonate and N-methylcarbazole as byproducts. This controlled activation pathway avoids the formation of palladium black (deactivated palladium clusters) and ensures a consistent concentration of the active catalyst throughout the reaction [1].

Reaction Optimization Parameters

Based on comprehensive screening data, the following table summarizes optimal reaction conditions for various transformation types using this compound:

Table: Optimized Reaction Conditions for this compound-Catalyzed Transformations

Reaction Type Catalyst Loading Temperature Base Solvent Reaction Time Key Applications
C–O Cross-Coupling (Fluorinated Alcohols) 1-2 mol% 100°C Cs₂CO₃ or K₃PO₄ Toluene 0.5-2 hours Coupling of (hetero)aryl bromides with fluorinated alcohols [5]
C–N Cross-Coupling 0.5-2 mol% 80-100°C NaOtBu or Cs₂CO₃ 1,4-Dioxane or Toluene 1-12 hours N-arylation of primary amides, amino acid esters, amidines [1] [4]
C–S Cross-Coupling 1-2 mol% 80-100°C NaOtBu or Cs₂CO₃ Toluene or 1,4-Dioxane 1-4 hours Thioetherification with thioacetates; thiomethylation of aryl halides [6] [7]
Suzuki-Miyaura (C–C Bond Formation) 0.5-1.5 mol% rt-80°C K₃PO₄ or K₂CO₃ THF/Toluene Mixtures 0.5-3 hours Coupling of unstable boronic acids with electron-rich, sterically hindered aryl chlorides [1]

The following diagram illustrates the workflow for optimizing reaction conditions with this compound:

cluster_1 Initial Screening cluster_2 Parameter Optimization Start Reaction Optimization Workflow Step1 Identify Reaction Type (C–N, C–O, C–S, etc.) Start->Step1 Step2 Select Base (Cs₂CO₃ for mild conditions, NaOtBu for more forcing) Step1->Step2 Step3 Choose Solvent (Toluene for high T, 1,4-Dioxane for moderate T) Step2->Step3 Step4 Set Temperature (80°C for sensitive substrates, 100°C for challenging cases) Step3->Step4 Step5 Determine Catalyst Loading (1-2 mol% for difficult couplings) Step4->Step5 Step6 Optimize Reaction Time (0.5-2h for fast screening, extend if incomplete) Step5->Step6 Step7 Troubleshoot if Needed (Refer to Troubleshooting Guide) Step6->Step7

Troubleshooting Common Experimental Issues

FAQ: Addressing Frequent Challenges

Q1: My reaction is proceeding slowly or not initiating. What could be the cause?

  • Insufficient activation: Ensure adequate base is present (typically 1.5-2.0 equivalents relative to limiting reagent) for proper precatalyst activation. The base is essential for generating the active LPd(0) species from the Pd(II) precatalyst.
  • Temperature mismatch: Verify that the reaction temperature is appropriate for your substrate. While many couplings proceed efficiently at 80-100°C, exceptionally challenging substrates may require temperatures up to 110°C, while base-sensitive compounds may need lower temperatures (70-80°C) with extended times.
  • Solvent selection: Toluene is generally preferred for high-temperature reactions (100°C), while 1,4-dioxane may be better for moderate temperatures (80-90°C). Avoid solvents that may coordinate strongly to palladium (e.g., DMF, MeCN) as they can inhibit catalysis.
  • Catalyst degradation: Although this compound is stable, prolonged storage under inappropriate conditions (room temperature, humid atmosphere) may reduce activity. Store the catalyst under inert atmosphere at 2-8°C and ensure the solid appears homogeneous without dark discoloration [1] [5].

Q2: I'm observing low yields despite complete consumption of starting material. What byproducts might be forming?

  • Reductive dehalogenation: This common side pathway generates the parent arene and occurs when the transmetalation or reductive elimination steps are slow. Mitigate by ensuring optimal base and temperature conditions, and using fresh, properly stored catalyst.
  • Homocoupling products: These can form through oxidative homocoupling of organometallic nucleophiles. Prevent by maintaining inert atmosphere and using degassed solvents to exclude oxygen.
  • Hydrolysis products: Phenols from hydrolysis of aryl halides may appear when moisture is present. Ensure rigorous drying of solvents, bases, and reaction vessels, especially for moisture-sensitive substrates.
  • N-methylcarbazole formation: This activation byproduct is generated during precatalyst activation. While generally inert, in rare cases it can interfere with product isolation. Consider switching to G4 precatalysts if this becomes problematic [1] [5].

Q3: The reaction works well for electron-poor aryl halides but fails with electron-rich substrates. How can I improve performance?

  • Increase reaction temperature: Electron-rich aryl halides undergo oxidative addition less readily. Elevating temperature to 100-110°C can significantly improve conversion.
  • Extend reaction time: Allow 4-12 hours for more challenging electron-rich substrates, as oxidative addition may be rate-limiting.
  • Optimize base-solvent system: For electron-rich substrates, Cs₂CO₃ in toluene typically outperforms other base-solvent combinations, as demonstrated in C–O coupling of electron-rich aryl bromides with trifluoroethanol [5].
Advanced Troubleshooting Guide

Table: Troubleshooting Common Experimental Problems with this compound

Problem Possible Causes Solutions Preventive Measures

| No Reaction | 1. Incorrect base selection 2. Insufficient catalyst loading 3. Temperature too low 4. Catalyst deactivation | 1. Switch to Cs₂CO₃ or K₃PO₄ for milder conditions or NaOtBu for more forcing conditions 2. Increase catalyst loading to 2-3 mol% 3. Raise temperature to 100°C 4. Use fresh catalyst batch | • Validate base compatibility with substrate • Confirm reaction temperature with internal thermometer • Proper catalyst storage under inert gas | | Low Yield/Conversion | 1. Substrate deactivation 2. Competitive side reactions 3. Volatile substrate loss 4. Inadequate mixing | 1. Increase catalyst loading to 2 mol% and temperature to 100°C 2. Modify substrate protecting groups 3. Use sealed reaction vessels 4. Ensure efficient stirring | • Conduct substrate scope analysis beforehand • Use sealed tube for high-temperature reactions • Confirm substrate stability under reaction conditions | | Byproduct Formation | 1. Reductive dehalogenation 2. Hydrolysis 3. Homocoupling 4. Catalyst decomposition | 1. Optimize base and reducing agent concentrations 2. Dry solvents and use molecular sieves 3. Degas solvents and maintain inert atmosphere 4. Filter reaction through celite pad | • Implement rigorous exclusion of oxygen and moisture • Use freshly distilled solvents and dried bases • Monitor reaction by TLC or LC-MS | | Incomplete Conversion | 1. Reaction time too short 2. Catalyst loading insufficient 3. Temperature too low 4. Substrate inhibition | 1. Extend reaction time to 4-12 hours 2. Increase catalyst to 2 mol% 3. Elevate temperature in 5°C increments 4. Use slow addition of one substrate | • Perform time-course study to determine optimal duration • Use higher boiling solvent if needed • Employ syringe pump for slow addition |

Detailed Experimental Protocols

Protocol 1: C–O Cross-Coupling with Fluorinated Alcohols

This procedure describes the coupling of aryl bromides with fluorinated alcohols to generate fluorinated alkyl aryl ethers, valuable motifs in medicinal chemistry for modulating lipophilicity and metabolic stability [5].

Materials:

  • Aryl bromide (1.0 equiv)
  • Trifluoroethanol (1.2-2.0 equiv)
  • This compound (1 mol%)
  • Cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv)
  • Anhydrous toluene
  • 4Å molecular sieves (optional, for moisture-sensitive substrates)

Procedure:

  • In a dried Schlenk tube or reaction vial, combine aryl bromide (0.2 mmol), trifluoroethanol (0.24 mmol), and Cs₂CO₃ (0.3 mmol).
  • Add anhydrous toluene (2.0 mL) and stir the mixture for 1 minute to ensure complete dissolution/suspension.
  • Add this compound (1 mol%, 0.002 mmol) to the reaction mixture.
  • Flush the reaction vessel with inert gas (N₂ or Ar) and seal appropriately.
  • Heat the reaction mixture at 100°C with vigorous stirring for 0.5-2 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
  • Filter through a short pad of Celite to remove palladium residues and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to obtain the desired fluorinated alkyl aryl ether.

Notes:

  • For electron-rich aryl bromides, full conversion typically requires 2 hours at 100°C
  • For base-sensitive substrates, K₃PO₄ can be substituted for Cs₂CO₃ with comparable efficiency
  • Scaling up to 5 mmol works efficiently with proportional solvent adjustments
  • This method has been successfully adapted for ¹⁸F-labeled trifluoroethanol in radiochemistry applications
Protocol 2: C–N Cross-Coupling for N-arylation of Amino Acid Esters

This procedure describes the N-arylation of amino acid esters with aryl triflates, achieving minimal racemization of the amino acid ester, which is crucial for synthetic and medicinal chemistry applications [4].

Materials:

  • Aryl triflate or halide (1.0 equiv)
  • Amino acid ester (1.2-1.5 equiv)
  • This compound (0.5-1.0 mol%)
  • Sodium tert-butoxide (NaOtBu, 1.3-1.8 equiv)
  • Anhydrous 1,4-dioxane or toluene
  • 4Å molecular sieves (activated powder)

Procedure:

  • Activate 4Å molecular sieves by flame-drying under vacuum and cool under inert atmosphere.
  • In a dried Schlenk tube, combine aryl triflate (0.25 mmol), amino acid ester (0.3 mmol), and NaOtBu (0.375 mmol).
  • Add anhydrous solvent (2.5 mL) and molecular sieves (100 mg).
  • Add this compound (0.5 mol%, 0.00125 mmol) to the reaction mixture.
  • Flush with inert gas, seal, and heat at 80-90°C with stirring for 2-6 hours.
  • Monitor reaction progress by TLC until complete consumption of starting material.
  • Cool the reaction mixture to room temperature, filter through Celite, and concentrate.
  • Purify by flash chromatography to obtain the N-arylated amino acid ester.

Notes:

  • Use freshly prepared aryl triflates for optimal results
  • For sterically hindered substrates, increase catalyst loading to 1 mol% and temperature to 90°C
  • This method minimizes racemization, preserving stereochemical integrity
  • Reaction times vary significantly with substrate electronics (2 hours for electron-poor, 6+ hours for electron-rich arylating agents)
Protocol 3: C–S Cross-Coupling for Thioetherification with Thioacetates

This procedure describes the coupling of aryl halides with thioacetates to generate thioethers, featuring mild conditions and excellent functional group tolerance [6] [7].

Materials:

  • Aryl halide (bromide or iodide, 1.0 equiv)
  • Thioacetate (1.2-1.5 equiv)
  • This compound (1-2 mol%)
  • Base (NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a dried Schlenk tube, combine aryl halide (0.3 mmol), thioacetate (0.36 mmol), and base (0.45 mmol).
  • Add anhydrous solvent (3.0 mL) and stir to mix.
  • Add this compound (1 mol%, 0.003 mmol) to the reaction mixture.
  • Flush with inert gas and seal the reaction vessel.
  • Heat at 80-100°C with stirring for 1-4 hours.
  • Monitor reaction progress by TLC or GC-MS.
  • After completion, cool to room temperature and dilute with ethyl acetate (10 mL).
  • Wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
  • Purify by flash chromatography to obtain the desired thioether.

Notes:

  • Reaction efficiency follows the trend: Ar-I > Ar-Br >> Ar-Cl
  • For thiomethylation, use thiomethylacetate as coupling partner
  • The protocol tolerates a wide range of functional groups including esters, nitriles, and ketones
  • Late-stage functionalization of complex molecules has been demonstrated with this methodology

Conclusion

This compound represents a powerful and versatile tool for modern cross-coupling chemistry, particularly for challenging bond formations that require high catalyst activity and selectivity. Its exceptional stability profile allows for flexible handling, while its controlled activation pathway ensures reproducible reaction performance across diverse applications. The optimization parameters and troubleshooting guidelines presented in this technical support document provide researchers with a solid foundation for implementing this advanced catalyst in their synthetic workflows.

References

tBuBrettPhos Pd G3 minimizing racemization amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Key Advantages & Mechanism of Action

The tBuBrettPhos Pd G3 precatalyst enables C-N cross-coupling reactions under mild conditions that result in minimal racemization of amino acid esters [1]. Its effectiveness stems from two main factors:

  • Precision and Efficiency: As a third-generation Buchwald precatalyst, it allows for precise control of the ligand-to-palladium ratio and undergoes efficient activation to form the highly active LPd(0) species. This means reactions can be run with lower catalyst loadings and shorter reaction times [2] [3].
  • Bulkiness of the Ligand: The tBuBrettPhos ligand is exceptionally bulky. This steric bulk likely shields the metal center, creating a more selective catalytic environment that protects the chiral α-carbon of the amino acid ester from base-induced deprotonation, a common pathway to racemization [3].

Optimized Protocol for N-Arylation

The following methodology is adapted from a published procedure for the N-arylation of amino acid esters with aryl triflates [1].

Reaction Setup

  • Catalyst: This compound (or G4) at 1-5 mol% loading [1] [3].
  • Substrates:
    • Amino Acid Esters: α- and β-amino acid esters, including methyl, tert-butyl, and benzyl esters [1].
    • Coupling Partner: Aryl triflates [1].
  • Base: An appropriate non-nucleophilic base (e.g., carbonate or phosphate base).
  • Solvent: A suitable organic solvent (e.g., toluene or 1,4-dioxane).
  • Temperature: Mild conditions, often between room temperature and 60°C [1].
  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow

To visualize the key stages of the protocol and the point where configuration is stabilized, here is a workflow diagram:

G N-Arylation Experimental Workflow Start Start Reaction Setup Substrates Combine Substrates: - Amino Acid Ester - Aryl Triflate Start->Substrates Catalyst Add this compound (1-5 mol%) Substrates->Catalyst Conditions Set Mild Conditions: - Inert Atmosphere - Temp: RT to 60°C Catalyst->Conditions Reaction Reaction Proceeds via LPd(0) Active Species Conditions->Reaction StericShield Bulky Ligand Creates Steric Shield Reaction->StericShield ChiralCenter Chiral Center Protected StericShield->ChiralCenter ProductFormed N-Aryl Amino Acid Ester Product Formed Minimal Racemization ChiralCenter->ProductFormed

Key Consideration The mechanistic studies from the original research indicate that any observed erosion in enantiomeric purity is due to the racemization of the amino acid ester starting material, not the product [1]. This highlights the importance of using high-quality, enantiomerically pure starting materials and ensuring that the reaction conditions are properly optimized to minimize any background racemization before the catalytic cycle begins.

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when aiming for high enantiopurity.

Problem & Possible Symptoms Root Cause Recommended Solution

| Low Yield & High Racemization Reaction doesn't go to completion; product is racemized. | Impure/Decomposed Catalyst | Use a fresh, high-quality batch of precatalyst. Store under inert gas at 2-8°C [2] [4]. | | Unexpectedly High Racemization Good yield but low enantiomeric excess. | Racemization of Starting Material | Ensure your amino acid ester is enantiopure. Avoid prolonged exposure of the starting material to the base/reaction conditions before coupling [1]. | | Slow or Stalled Reaction Reaction takes much longer than expected. | Sub-Optimal Catalyst Activation | Confirm reaction is set up under an inert atmosphere. Verify that the base and solvent are anhydrous. Slight heating (e.g., to 40-60°C) can be attempted [1] [3]. |

Practical Handling & FAQs

Q1: How should I store and handle this compound?

  • Storage: Store the solid precatalyst under an inert atmosphere (nitrogen or argon) at 2–8°C [4]. It is air- and moisture-stable in solid form, but best practices recommend handling in a glovebox or using Schlenk techniques for critical applications.
  • Solubility: It is highly soluble in a wide range of common organic solvents, which facilitates its use [2] [5].

Q2: Are there alternatives to this compound?

  • tBuBrettPhos Pd G4: The fourth-generation precatalyst was also successfully used in the foundational study and produces less of the potentially interfering byproduct, N-methylcarbazole [1] [3]. It may offer improved solubility in some cases.
  • Other Bulky Ligands: Pre-catalysts based on other bulky ligands like BrettPhos may be suitable depending on the specific substrate [3].

Q3: What does 'minimal racemization' mean in this context? While the original paper does not provide a precise numerical value, it emphasizes that the conditions are specifically designed to be mild enough to prevent the loss of chiral integrity, which is a common challenge in metal-catalyzed reactions of amino acids [1]. The key finding is that the catalyst system itself does not cause product racemization.

References

tBuBrettPhos Pd G3 avoiding side reactions

Author: Smolecule Technical Support Team. Date: February 2026

tBuBrettPhos Pd G3: A Technical Overview

This compound is a third-generation Buchwald precatalyst, valued for its air, moisture, and thermal stability [1]. Its key advantage is the rapid generation of the highly active LPd(0) species under mild conditions, which allows for lower catalyst loadings and shorter reaction times compared to earlier generations [1] [2]. It is particularly effective in facilitating challenging cross-coupling reactions, including the formation of C–N, C–O, and C–C bonds [1].

A prominent application is the synthesis of fluorinated alkyl aryl ethers, which are important motifs in medicinal and agrochemistry. The table below summarizes optimized conditions for this specific C–O cross-coupling reaction, which requires short reaction times and uses only a slight excess of the valuable fluorinated alcohol [3].

Reaction Component Optimal Condition/Reagent Purpose & Notes
Precatalyst This compound (1 mol%) Commercially available; quantitative formation of active LPd(0) species [3].
Base Cs2CO3 Superior results. K3PO4 is a cheaper, effective alternative for large-scale use [3].
Solvent Toluene Higher yielding than 1,4-dioxane or tert-amyl alcohol [3].
Temperature 100 °C Lower temps (80 °C) can be used for electron-poor substrates but may fail for electron-rich ones [3].
Reaction Time 0.5 - 2 hours Adapted to accommodate short synthetic procedures [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when using this compound, based on the literature.

Incomplete Conversion or Low Yield
  • Problem: The reaction does not go to completion or yields are low.
  • Solutions:
    • Verify Reaction Temperature: For demanding substrates, especially electron-rich aryl bromides, ensure the reaction is run at 100 °C. Lower temperatures (e.g., 80 °C) can lead to incomplete conversion or no reaction [3].
    • Check Your Base: Cs2CO3 is the optimal base for many of these couplings. The use of sodium or potassium carbonate resulted in little to no product formation in model reactions [3].
    • Confirm Substrate Compatibility: Note that while the scope is broad, electron-rich aryl chlorides are poor substrates and may only provide trace amounts of product [3].
Managing Competitive Side Reactions
  • Problem: Formation of undesired side products, particularly when using different fluorinated alcohols.
  • Solution: Be aware of relative reactivity. A competition experiment showed that when equimolar amounts of 2,2,2-trifluoroethanol, 2,2-difluoroethanol, and 2-fluoroethanol are coupled with an aryl bromide, the products form in an approximate 1:3:2 ratio. This indicates that 2,2,2-trifluoroethanol is the least nucleophilic of the three. Tailor your reactant stoichiometry and selection accordingly to minimize byproducts [3].
Handling and Storage for Optimal Performance
  • Problem: Catalyst decomposition or loss of activity.
  • Solutions:
    • Proper Storage: Although the precatalyst is air-stable, it is recommended to store it at 4°C, protected from light, and under an inert atmosphere such as nitrogen [4] [2].
    • Correct Physical Form: The catalyst is a solid with a melting point of 119-131°C. Ensure it is handled correctly before use [4] [2].

Frequently Asked Questions (FAQs)

Q1: What makes this compound superior to earlier generations of precatalysts? A1: G3 precatalysts offer several key improvements: they are more stable in solution, compatible with a wider range of bulky ligands (like those in the BrettPhos family), and allow for quantitative generation of the active LPd(0) species, leading to more predictable and efficient reactions [1].

Q2: Can this compound be used with highly functionalized substrates? A2: Yes, the methodology using this precatalyst demonstrates excellent functional group tolerance. Various sensitive groups, including sulfones, esters, ketones, aldehydes, and nitro groups, even those with acidic α-protons, are well-tolerated during C–O cross-couplings [3].

Q3: My substrate is a heteroaryl bromide. Is this catalyst still effective? A3: Yes, the system is effective for various heteroaryl bromides, including those from pyridine, pyrimidine, quinoline, and quinoxaline. For some of these substrates, the reaction temperature can be successfully lowered to 80°C [3].

Q4: What is the major byproduct of catalyst activation? A4: The activation of G3 precatalysts generates a carbazole byproduct [1]. While this is generally not an issue, in rare cases, it could potentially inhibit the catalysis or complicate purification. This was one reason for the development of G4 precatalysts, which produce an N-methylcarbazole derivative instead [1].

Experimental Workflow Guide

The following diagram illustrates a logical workflow for setting up and troubleshooting a C-O cross-coupling reaction with this compound, based on the information presented above.

workflow cluster_optconds Optimal Conditions (From Table) cluster_troubleshoot Troubleshooting Steps start Plan C-O Cross-Coupling step1 Set Up Reaction with Optimal Conditions start->step1 step2 Run Reaction at 100°C step1->step2 opt1 Precatalyst: this compound opt2 Base: Cs₂CO₃ opt3 Solvent: Toluene decision1 Conversion Complete? step2->decision1 step3 Proceed to Work-up decision1->step3 Yes troubleshoot Troubleshoot Low Conversion decision1->troubleshoot No ts1 Check Temperature (Ensure 100°C for demanding substrates) ts2 Verify Base Identity (Use Cs₂CO₃, not Na₂CO₃/K₂CO₃) ts3 Confirm Substrate Compatibility

References

tBuBrettPhos Pd G3 solving catalyst deactivation

Author: Smolecule Technical Support Team. Date: February 2026

Precatalyst Profile: tBuBrettPhos Pd G3

The table below summarizes the key characteristics of the this compound precatalyst based on supplier documentation and application notes [1] [2] [3].

Property Specification
CAS Number 1536473-72-9 [1] [3]
Purity 96% - 98% [1] [3]
Physical Form Solid [1] [3]
Melting Point 119 - 131 °C [1] [3]
Storage 4°C; protect from light; stored under nitrogen [3]
Key Feature Air, moisture, and thermally stable; soluble in common organic solvents [1] [2]

Application & Optimization Protocol

The following detailed protocol is adapted from a study on the synthesis of fluorinated alkyl aryl ethers, which showcases the precatalyst's performance in a challenging C-O cross-coupling reaction [4].

Reaction Setup:

  • Add reagents to a reaction vessel: (Hetero)aryl bromide (1.0 equiv), fluorinated alcohol (1.5-2.0 equiv), Cs₂CO₃ (2.0 equiv), and this compound (1-2 mol%) [4].
  • Add solvent: Anhydrous toluene [4].
  • Create an inert atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
  • Heat and stir: Heat the reaction mixture to 100 °C with stirring for 1-2 hours [4].

Work-up:

  • Cool the mixture to room temperature.
  • Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  • Purify the product using standard techniques such as column chromatography.

Critical Optimization Insights from Research: The table below compares key parameters from the optimization study, highlighting why certain conditions are superior [4].

Parameter Suboptimal Condition / Result Optimized Condition / Result Rationale & Context
Catalyst System BrettPhos, XPhos, tBuXPhos with Pd2(dba)3 (0% yield) [4] This compound (70% yield) [4] The G3 precatalyst ensures quantitative formation of the highly active LPd(0) species [2].
Base Na₂CO₃ (0% yield), K₂CO₃ (8% yield) [4] Cs₂CO₃ or K₃PO₄ (70% yield) [4] Weaker inorganic bases like Cs₂CO₃ are effective and prevent degradation of base-sensitive substrates [4].
Solvent 1,4-dioxane (48-61% yield), tert-amyl alcohol (33% yield) [4] Toluene (70% yield) [4] Toluene provided the best yield for this specific transformation [4].
Temperature 80 °C (34% yield after 1h) [4] 100 °C (70% yield after 1h) [4] Higher temperature was crucial for sufficient reaction rate with electron-rich aryl bromides [4].

Experimental Workflow for Reaction Optimization

This diagram outlines a logical workflow for troubleshooting and optimizing a reaction based on the optimization study, helping to diagnose common issues like low yield.

ReactionOptimization Start Start: Low/No Conversion CatalystCheck Check Catalyst System Start->CatalystCheck BaseCheck Evaluate Base Start->BaseCheck SolventCheck Confirm Solvent Start->SolventCheck TempCheck Verify Temperature Start->TempCheck CatIssue Inactive catalyst system CatalystCheck->CatIssue Legacy system CatSolution Switch to G3/G4 Pre-catalyst CatalystCheck->CatSolution Use this compound BaseIssue Base too weak/ unsuitable BaseCheck->BaseIssue e.g., Na₂CO₃ BaseSolution Use Cs₂CO₃ or K₃PO₄ BaseCheck->BaseSolution Optimal base SolventIssue Suboptimal solvent SolventCheck->SolventIssue e.g., tert-amyl alcohol SolventSolution Use anhydrous Toluene SolventCheck->SolventSolution Best solvent TempIssue Temperature too low TempCheck->TempIssue e.g., 80°C TempSolution Increase to 100°C TempCheck->TempSolution Optimal temp Success Successful Coupling CatSolution->Success BaseSolution->Success SolventSolution->Success TempSolution->Success

Frequently Asked Questions

  • What are the key advantages of using G3/G4 precatalysts over traditional catalyst systems? G3/G4 precatalysts are air, moisture, and thermally stable, ensuring quantitative and rapid formation of the active LPd(0) species. This eliminates the need for gloveboxes or handling of sensitive phosphine ligands and provides precise control over the ligand-to-palladium ratio, leading to more reproducible results [2].

  • My reaction with an electron-rich aryl bromide is not proceeding. What should I check? Based on the optimization study, the reaction temperature is critical [4]. Ensure you are heating to 100°C. Reactions with electron-rich substrates at 80°C may not initiate or will proceed very slowly. Also, confirm that you are using a suitable solvent like toluene and a strong enough base like Cs₂CO₃ [4].

  • The precatalyst is a solid. How should I handle it to ensure stability? Although the precatalyst is stable, it should be stored as recommended: at 4°C, protected from light, and ideally under an inert atmosphere such as nitrogen to maintain long-term activity [3]. Always reseal the container tightly after use.

Key Guidance for Technical Support

Based on the information gathered, here is the core guidance for your support center:

  • Leverage Known Protocols: Direct users to established, successful protocols like the one for C-O coupling [4]. The parameters in these protocols (base, solvent, temperature) are highly optimized and serve as an excellent starting point for similar reactions.
  • Focus on Catalyst Activation: Emphasize that the primary value of G3 precatalysts is their reliable and quantitative activation to the active LPd(0) species. Most troubleshooting should start by verifying that the recommended precatalyst is being used instead of in-house prepared systems [2].
  • Consult Broader Resources for General Deactivation: For general principles of palladium catalyst deactivation (e.g., sintering, poisoning), which were not covered in the tBuBrettPhos-specific results, you may need to consult broader catalytic science reviews [5] [6].

References

tBuBrettPhos Pd G3 with P2Et phosphazene base system

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Profiles & Handling

The table below summarizes the key identifiers and physical properties of the two reagents for easy reference and comparison.

Property tBuBrettPhos Pd G3 P2-Et Phosphazene Base
CAS Number 1536473-72-9 [1] [2] 165535-45-5 [3] [4]
Molecular Formula C₄₄H₆₃NO₅PPdS [2] C₁₂H₃₅N₇P₂ [3] [4]
Molecular Weight 855.43 g/mol [2] 339.40 g/mol [3]
Physical Form Brown-green solid [2] Information missing
Melting Point 119-131 °C [2] N/A [4]
Storage 4°C, protected from light, under nitrogen [1] [2] Classified as a dangerous good for transport [3]
Hazard Codes H350i (May cause cancer by inhalation) [2] Corrosive (C) [4]

Known Applications & Reaction Conditions

Based on the literature, these reagents excel in facilitating challenging cross-coupling reactions. The following table outlines their roles and effective reaction setups.

Aspect This compound P2-Et Phosphazene Base
Primary Role Palladium precatalyst for C–O, C–N, C–C, C–S bond formation [5] [2] Strong, non-nucleophilic organic base for Pd-catalyzed cross-couplings [3] [6]
Key Benefits Air/moisture/thermally stable; active at low loadings; works with mild bases [5] [2] Highly soluble; enables room-temperature couplings; excellent functional group tolerance [6]
Typical Loadings 1 mol% [5] Information missing
Effective Base Cs₂CO₃, K₃PO₄ [5] Itself acts as the base [6]
Effective Solvent Toluene [5] Information missing
Reaction Temperature 100°C (for demanding substrates) [5] Room temperature [6]

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems, based on the optimization data from the search results.

Issue 1: Low or No Conversion of Aryl Bromide

  • Problem: The reaction fails to produce the desired coupled product.
  • Solution:
    • Check the Base: If you are using This compound, ensure you are using Cs₂CO₃ or K₃PO₄. The search results show that bases like Na₂CO₃ and K₂CO₃ led to little or no product formation [5].
    • Verify the Ligand/Precatalyst: The ligand is critical. Using tBuBrettPhos or its G3 precatalyst was essential for achieving high yields; other common ligands like BrettPhos, XPhos, and tBuXPhos resulted in no conversion in a model reaction [5].
    • Increase Temperature: For electron-rich aryl bromides, a temperature of 100°C was necessary. Lowering the temperature to 80°C resulted in significantly reduced yields or recovery of starting material [5].

Issue 2: Decomposition of Base-Sensitive Substrates

  • Problem: Substrates with acidic protons or other base-labile functional groups decompose.
  • Solution:
    • Employ a Milder System: The P2-Et phosphazene base is noted for its mildness and high functional group tolerance. It allows for successful cross-coupling of aryl chlorides and bromides at room temperature, which can minimize side reactions [6].
    • Avoid Strong Bases: When using this compound, the use of milder carbonate bases (Cs₂CO₃) was superior to stronger bases like NaOtBu for base-sensitive substrates [5].

Issue 3: Solubility and Homogeneity Problems

  • Problem: The reaction mixture is not homogeneous, leading to inconsistent results.
  • Solution:
    • Switch Solvent: For This compound, toluene provided a higher yield compared to 1,4-dioxane or tert-amyl alcohol in a C–O cross-coupling study [5].
    • Utilize a Soluble Base: A key advantage of P2-Et is that it is a strong, neutral, and highly soluble organic base, which helps maintain a homogeneous reaction mixture and improves reproducibility [6].

Experimental Protocol Overview

The workflow below summarizes the key steps for setting up a cross-coupling reaction using this catalyst system, based on the information obtained.

Start Start Reaction Setup S1 Weigh this compound (1 mol% typical) Start->S1 S2 Add Aryl Halide (e.g., aryl bromide) S1->S2 S3 Add Base (Cs₂CO₃ or K₃PO₄) S2->S3 S4 Add P2-Et Phosphazene Base (if required by method) S3->S4 S5 Add Anhydrous Solvent (e.g., Toluene) S4->S5 S6 Add Nucleophile (e.g., Alcohol, Amine) S5->S6 S7 Heat and Stir (100°C for demanding substrates) S6->S7 S8 Monitor Reaction (TLC, LCMS) S7->S8 End Work-up and Purify S8->End

Key Considerations for Your Experiments

  • Precatalyst Activation: this compound is a Pd(II) precatalyst designed to rapidly generate the active LPd(0) species upon exposure to base, ensuring an accurate ligand-to-palladium ratio [5] [2].
  • Base Selection Logic: The decision flow below can help you choose the right base for your specific substrate.

Start Selecting a Base Q1 Are you running reactions at Room Temperature? Start->Q1 Q2 Does your substrate contain base-sensitive functional groups? Q1->Q2 No P2Et Use P2-Et Phosphazene Base Q1->P2Et Yes Q3 Are you using an electron-rich aryl halide at high temperature? Q2->Q3 No Cs2CO3 Use Cs₂CO₃ or K₃PO₄ Q2->Cs2CO3 Yes Q3->Cs2CO3 Yes NaOtBu NaOtBu is an option but check for side reactions Q3->NaOtBu No

I hope this technically detailed guide provides a solid foundation for your troubleshooting system. The information is synthesized from published literature and chemical databases, which should be reliable for research purposes.

References

tBuBrettPhos Pd G3 storage and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Handling

The table below summarizes the key storage parameters for tBuBrettPhos Pd G3 based on manufacturer specifications.

Parameter Specification Source
Temperature 2-8°C (under inert gas) [1]; 4°C (protect from light, under nitrogen) [2]
Atmosphere Under inert gas (nitrogen or Argon) [1]; Stored under nitrogen [2]
Protection Protect from light [2]
Physical Form Solid [1] [2]
Melting Point 119-131°C [1] [2]
Stability Air-, moisture-, and thermally-stable [1]

Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting tips related to the storage and use of this precatalyst.

Q1: What is the shelf life of this compound? The search results do not provide an explicit shelf life or expiration date. For specific information, you should always check the Certificate of Analysis (CoA) provided with your product batch. As a general practice, it is recommended to use the material within a reasonable period under the proper storage conditions outlined above.

Q2: Why is storage under an inert atmosphere like nitrogen so critical? Although this compound is described as air- and moisture-stable [1], storing it under an inert gas is a preventative best practice. It minimizes long-term exposure to oxygen and moisture, which can slowly deactivate the palladium center over time, leading to reduced catalytic activity.

Q3: The catalyst in my vial has changed color. Does this mean it has degraded? Not necessarily. The physical form of this compound is noted as a brown-green solid [1]. Some color variation can be normal. A more reliable indicator of performance is to run a small-scale test reaction with a known successful substrate to gauge catalytic activity.

Q4: How should I handle the precatalyst to minimize exposure?

  • Weigh Quickly: When removing material from storage, allow the vial to reach room temperature before opening to prevent condensation of moisture inside the container. Weigh out the required amount promptly and then immediately return the vial to the recommended storage conditions.
  • Use in a Glovebox: For the most sensitive applications, handling the precatalyst in an inert atmosphere glovebox is ideal.

Experimental Workflow for Proper Handling

The diagram below outlines a recommended workflow for storing and using this compound to ensure optimal performance in your reactions.

Start Start: Retrieve this compound Step1 Verify storage at 2-8°C Start->Step1 Step2 Warm sealed vial to room temp Step1->Step2 Step3 Quickly weigh in fume hood Step2->Step3 Step4 Reseal vial immediately Step3->Step4 Step5 Return to cold & dark storage (under N₂) Step4->Step5 Step6 Proceed with coupling reaction Step5->Step6

Key Takeaways for Researchers

To summarize, for maintaining the efficacy of this compound:

  • Store Correctly: Keep at 2-8°C in the dark, under an inert atmosphere (N₂/Ar).
  • Handle with Care: Minimize exposure to air and moisture during weighing.
  • Test if Unsure: If you suspect degradation, validate performance with a control reaction.

References

tBuBrettPhos Pd G3 purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is tBuBrettPhos Pd G3 primarily used for?

    • A: this compound is a third-generation Buchwald precatalyst. It is highly versatile and used for various cross-coupling reactions to form C–N, C–O, C–S, C–C, and C–F bonds. Common applications include Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the coupling of fluorinated alcohols with (hetero)aryl bromides [1] [2] [3].
  • Q2: Is the catalyst sensitive to air and moisture?

    • A: A key advantage of G3 precatalysts like this compound is their stability. They are air-, moisture-, and thermally-stable, which makes them easier to handle outside of a glovebox compared to more sensitive catalyst systems [1] [2] [4].
  • Q3: What are common impurities or side products when using this catalyst?

    • A: The activation of G3 precatalysts generates an active LPd(0) species along with methanesulfonate and carbazole as a by-product. In some cases, carbazole can inhibit the catalysis or complicate purification. The newer G4 precatalysts were designed to produce N-methylcarbazole instead, which is less intrusive [2]. Another potential impurity could be traces of the free tBuBrettPhos ligand.
  • Q4: How should I store this compound?

    • A: Although the catalyst is stable for brief handling in air, for long-term storage, it is recommended to protect it from light and store it at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) [5] [6].

Troubleshooting Guide

Here are some common issues and steps to resolve them.

Problem Possible Cause Suggested Solution
Low/No Conversion Catalyst deactivation (old or improperly stored) Use a fresh batch of catalyst. Ensure proper storage conditions [5] [6].
Incorrect base or solvent Re-optimize reaction conditions. Cs2CO3 in toluene is effective for C–O couplings; NaOtBu in dioxane is common for C–N [2] [3].
Incomplete catalyst activation The catalyst requires base for activation. Verify that your base is appropriate and active.
Difficulty in Product Purification Contamination from carbazole by-product Consider switching to a tBuBrettPhos Pd G4 precatalyst if available, which produces a less problematic by-product [2].
Palladium black (decomposed Pd) in reaction mixture Employ standard Pd-scavenging techniques during workup, such as using silica gel thiol or QuadraPure resins.
Residual palladium in final product Implement the purification strategies outlined below.

Purification Techniques for Reaction Products

Since the catalyst itself is typically purchased, purification efforts focus on removing palladium residues and organic by-products from your desired reaction product.

Standard Workup and Scavenging

A common and effective method is to perform a standard aqueous workup (e.g., extraction, washing) followed by passing the crude product through a pad of silica gel. For more stubborn palladium removal, specialized scavengers are highly recommended:

  • Silica-Thiol: Exceptionally effective at capturing palladium species.
  • Activated Carbon: A classic and inexpensive option for Pd removal.
  • Polyamine-based Resins: e.g., QuadraPure (MP-Ts-TED).
Recrystallization

For solid products, recrystallization from a suitable solvent (e.g., EtOAc, hexanes, ethanol) can effectively exclude both the carbazole by-products and any inorganic palladium complexes, yielding a high-purity product.

Chromatographic Techniques

Flash Column Chromatography is the most universally applied method for purifying organic reaction mixtures.

  • Stationary Phase: Silica gel is standard.
  • Eluent: A hexane/ethyl acetate gradient is typically a good starting point for separating your product from the carbazole by-product and any residual ligand.

The following diagram illustrates the logical decision process for selecting a purification method.

Start Start: Crude Reaction Mixture P2 Perform Standard Aqueous Workup Start->P2 P1 Is the desired product a solid? P4 Purify by Flash Column Chromatography P1->P4 No P5 Attempt Recrystallization P1->P5 Yes P3 Use Pd Scavenger (e.g., Silica-Thiol) P2->P3 P3->P1 End Pure Product P4->End P5->End

Experimental Protocol: C–O Cross-Coupling with Fluorinated Alcohols

This protocol is adapted from a published procedure for coupling (hetero)aryl bromides with trifluoroethanol, showcasing the use of this compound [3].

Reaction Setup:

  • Catalyst: this compound (1 mol%)
  • Base: Cs2CO3 (2.0 equiv.)
  • Solvent: Toluene (0.1-0.5 M concentration)
  • Conditions: Heat at 100°C for 0.5 to 2 hours under an inert atmosphere (N2 or Ar).

Workup and Purification:

  • Cooling: Allow the reaction mixture to cool to room temperature.
  • Quenching: Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.
  • Washing: Wash the organic layer with water followed by brine.
  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
  • Filtration: Filter off the solid desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a Hexanes/EtOAc gradient) to yield the pure fluorinated alkyl aryl ether.

References

tBuBrettPhos Pd G3: Overview & Scaling Advantages

Author: Smolecule Technical Support Team. Date: February 2026

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, a key tool in modern palladium-catalyzed cross-coupling reactions for forming carbon-heteroatom and carbon-carbon bonds [1] [2].

This catalyst offers several inherent properties that are beneficial for scale-up [1] [2]:

  • Excellent Stability: Air, moisture, and thermally stable, simplifying handling and storage.
  • Rapid Activation: Quantitatively forms the active LPd(0) species in situ under mild conditions, leading to higher efficiency.
  • Broad Reactivity: Effective for C–N, C–O, C–S, and C–C bond formations, often with low catalyst loadings.

Key Reaction Protocols & Optimization Data

The table below summarizes a specific, well-optimized protocol for C–O cross-coupling, which highlights critical parameters for scaling up [3].

Parameter Optimized Condition for C–O Coupling Alternative/Optimization Notes
Catalyst Loading 1.0 mol% Lower loadings (e.g., 0.5 mol%) possible depending on substrate [3].
Solvent Toluene 1,4-Dioxane resulted in lower yield (61%) [3].
Base Cs2CO3 K3PO4 gave similar yield (70%) and may be more cost-effective for large scale [3].
Reaction Temperature 100 °C For some substrates, 80 °C is sufficient [3].
Reaction Time 1-2 hours Some reactions complete in 30 minutes [3].

Reaction Suitability: This protocol is highly effective for the coupling of (hetero)aryl bromides with fluorinated alcohols, demonstrating excellent functional group tolerance, including towards ketones, esters, aldehydes, and nitro groups [3].

Troubleshooting Guide & FAQs

  • Q1: How can I reduce catalyst cost at large scale?

    • A: Consider using K3PO4 as a base instead of Cs2CO3 where possible, as it is significantly cheaper and provided identical yield in model reactions [3]. You can also experiment with rigorously optimized lower catalyst loadings (e.g., 0.5 mol% or less) to find the minimum effective amount for your specific reaction [3] [4].
  • Q2: The reaction works but my product purity is low. What could be the cause?

    • A: The G3 precatalyst activation generates carbazole as a by-product, which can complicate purification and pose health concerns [1]. For new processes, switching to a tBuBrettPhos Pd G4 precatalyst is recommended, as it produces the less intrusive N-methylcarbazole instead [1].
  • Q3: My electron-rich aryl bromide is not reacting well. What should I check?

    • A: Ensure the reaction temperature is high enough. Electron-rich aryl bromides like 4-bromoanisole may require 100°C; at 80°C, the starting material can be recovered unchanged [3]. Also, verify that you are using the correct, bulky ligand system, as less bulky ligands like XPhos or BrettPhos can result in no product formation [3].

Workflow for Reaction Scale-Up

The following diagram illustrates a recommended workflow for developing and troubleshooting a scaled-up reaction using this compound.

Start Start Scale-Up Development SubstrateCheck Analyze Substrate Sterics/Electronics Start->SubstrateCheck BaseSelect Select Base: Cs₂CO₃ (Performance) K₃PO₄ (Cost-Scale) SubstrateCheck->BaseSelect SolventSelect Select Solvent: Toluene BaseSelect->SolventSelect ParamOptimize Optimize Parameters: Temp (80-100°C) Catalyst Loading (0.5-1.0 mol%) SolventSelect->ParamOptimize PurityCheck Check Product Purity for Carbazole By-product ParamOptimize->PurityCheck SwitchG4 Consider G4 Precatalyst for Cleaner Reaction Profile PurityCheck->SwitchG4 Purity Issue Success Scalable Process Defined PurityCheck->Success Purity Acceptable SwitchG4->Success

Key Considerations for Scaling Up

  • Cost-Benefit Analysis: The price of this compound is significant (e.g., approximately $352/gram [2]). The benefits of shorter cycle times, higher yields, and simpler purification often justify the cost, but this should be evaluated for each process.
  • Ligand vs. Precatalyst: Using the separate tBuBrettPhos ligand with a Pd source like Pd2(dba)3 is an option, but optimization is required and the performance may not match the pre-formed G3 precatalyst [3].
  • Know the Limits: While excellent for aryl bromides, electron-rich aryl chlorides remain challenging and may only provide trace product [3].

References

tBuBrettPhos Pd G3 vs BrettPhos Pd G2

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the core differences based on the search results.

Feature tBuBrettPhos Pd G3 BrettPhos Pd G3
CAS Number 1536473-72-9 [1] [2] 1470372-59-8 [3] [4]
Ligand Structure Di-tert-butylphosphino group [1] Dicyclohexylphosphino group [3] [4]
Precatalyst Generation Third-Generation (G3) Buchwald Precatalyst [1] [5] Third-Generation (G3) Buchwald Precatalyst [3] [4]
Key Steric Property Extremely bulky ligand [5] Bulky, electron-rich ligand [4]
Stability Air-, moisture-, and thermally-stable solid [1] Air- and moisture-stable solid [3]
Handling Can be handled on the bench without a glovebox [1] Can be handled on the bench without a glovebox [3]

Performance and Applications in Synthesis

Both precatalysts are highly versatile for forming carbon-heteroatom bonds, but they often excel in different reaction types or with different substrates.

This compound Applications

This precatalyst, with its very bulky tBuBrettPhos ligand, is highly effective in coupling challenging substrates.

  • C–O Bond Formation (Ether Synthesis): It is exceptionally effective for coupling aryl halides with fluorinated alcohols [6]. One study achieved 70% yield in coupling an electron-rich aryl bromide with trifluoroethanol in just 1 hour at 100°C [6].
  • C–F Bond Formation: It has been successfully used as a ligand (from Pd2(dba)3 and free tBuBrettPhos) in a novel desulfonylative fluorination reaction, achieving up to 83% yield in converting heteroaryl sulfonyl fluorides to aryl fluorides [7].
  • C–N Bond Formation (Buchwald-Hartwig Amination): It is highly efficient for the arylation of primary amides with excellent functional group tolerance [5].
  • Hydroxylation: It can catalyze the conversion of (hetero)aryl halides to phenols [1] [5].
BrettPhos Pd G3 Applications

This precatalyst is a premier choice for C–N bond-forming reactions.

  • Buchwald-Hartwig Amination: It is specially designed for forming C–N bonds between (hetero)aryl halides and a wide range of amines (primary, secondary, alkyl, aromatic) and is effective with hindered or electron-deficient substrates [3] [4].
  • C–O Bond Formation (Ether Synthesis): It also facilitates the coupling of phenols or alcohols with aryl halides [3].
  • General Usefulness: Its balanced steric and electronic properties make it a robust and widely applicable catalyst for N-arylation in complex pharmaceutical development [4].

Key Selection Guide

  • Choose this compound when: You are working on particularly challenging cross-couplings, especially C–O couplings with fluorinated alcohols [6], certain C–F bond formations [7], or reactions requiring an exceptionally bulky ligand to prevent catalyst inhibition or to drive the reductive elimination step.
  • Choose BrettPhos Pd G3 when: Your primary goal is reliable and high-yielding C–N bond formation (Buchwald-Hartwig Amination) with a variety of amines and aryl halides [3] [4]. It is a workhorse for amination reactions in both academic and industrial settings.

Experimental Protocol Example

The following is an adapted protocol for a C–O cross-coupling, showcasing the use of This compound [6]:

  • Reaction: Cross-coupling of an aryl bromide with 2,2,2-trifluoroethanol.
  • Catalyst: This compound (1 mol %).
  • Base: Cs2CO3 (2.0 equivalents).
  • Solvent: Toluene.
  • Conditions: 100 °C for 1 hour under a nitrogen atmosphere.
  • Work-up: Reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried and concentrated.
  • Purification: The crude product is purified by flash chromatography on silica gel.

Practical Handling and Storage

Both This compound and BrettPhos Pd G3 share similar practical benefits due to their design as third-generation precatalysts [5].

  • Stability: They are air-, moisture-, and thermally-stable solids, allowing for convenient handling outside of a glovebox [1] [3].
  • Activation: They rapidly and quantitatively generate the active LPd(0) species upon gentle heating in the presence of a base, leading to more reproducible results [5].
  • Storage: It is recommended to store them in a cool (2-8°C) place, under an inert gas (nitrogen or argon) for long-term stability [2] [3].

Key Scientific Context

catalyst_activation G3_Precat G3 Precatalyst (this compound or BrettPhos Pd G3) LPd0 Active LPd(0) Species G3_Precat->LPd0 Activation Byproduct Byproducts: Mesylate + Carbazole G3_Precat->Byproduct Generates Base Base Base->LPd0 CrossCoupling Cross-Coupling Product LPd0->CrossCoupling Catalytic Cycle ArylHalide Aryl Halide ArylHalide->LPd0 CouplingPartner Coupling Partner (Amine, Alcohol, etc.) CouplingPartner->LPd0

Diagram of G3 Precatalyst Activation and Catalytic Cycle

References

tBuBrettPhos Pd G3 vs other Buchwald precatalysts

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Applications Overview

The following table compares tBuBrettPhos Pd G3 with other common precatalysts across various types of coupling reactions.

Precatalyst Key Ligand Properties Representative Applications & Performance Notes

| This compound [1] [2] | Bulky, electron-rich biaryl phosphine | • C–N Coupling: Highly effective for arylation of primary amides and hindered α,α,α-trisubstituted primary amines [1]. • C–O Coupling: Excellent for coupling aryl halides with primary alcohols [1]. • Other: Hydroxylation of (hetero)aryl halides; synthesis of N-aryl carbamates and imidazopyridines [1] [3]. | | XPhos Pd G3/G4 [1] | Bulky biaryl phosphine | • Suzuki-Miyaura Coupling: Highly effective for unstable boronic acids with (hetero)aryl chlorides at low temps (rt-40°C) and short times (30 min) [1]. | | EPhos Pd G4 [1] | Biaryl phosphine | • C–N Coupling: Preferred for synthesizing functionalized 4-arylaminothiazoles and 2-aryl aminooxazoles with aryl halides [1]. | | BrettPhos Pd G3/G4 [1] | Bulky biaryl phosphine (BrettPhos family) | • C–N Coupling: Excellent for N-arylation of primary and secondary amines; allows very low catalyst loadings (down to 0.01 mol%) for 4-haloanisoles [1]. | | RockPhos Pd G3 [1] | Bulky biaryl phosphine | • C–O Coupling: Effective for C–O bond formation between aryl halides and primary aliphatic alcohols in high yield [1]. | | CX135 (Pd(tBuXPhos)G3) [4] | Bulky biaryl phosphine (tBuXPhos) | • C–N Coupling: Extremely effective for amination and amidation of various (hetero)aryl halides, including with challenging pyridine substrates [4]. |

Detailed Experimental Data and Protocols

To support the comparisons in the first table, here are specific experimental results and methodologies reported for this compound.

Reaction Type Specific Transformation Reported Performance / Yield Key Reaction Conditions
C–N Cross-Coupling [1] Arylation of primary amides Excellent yield with good functional group tolerance; resists competing arylation of indole and unprotected alcohol groups [1]. Not specified in detail.
C–N Cross-Coupling [1] Arylation of hindered α,α,α-trisubstituted primary amines Effective with various (hetero)aryl chlorides and bromides [1]. Not specified in detail.
C–O Cross-Coupling [1] Coupling of aryl/heteroaryl halides with primary alcohols Excellent choice for this transformation [1]. Not specified in detail.
Hydroxylation [1] Conversion of (hetero)aryl halides to phenols Good to excellent yields [1]. Uses KOH/CsOH; benzaldoxime can be used as a hydroxide surrogate [1] [3].
Aminocarbonylation [1] Reaction of (hetero)aryl bromides with CO and amines High-yield synthesis of challenging products [1]. Low-temperature reaction with only slight excess of CO feedstock [1].

For researchers, implementing a high-throughput experimentation (HTE) protocol is an efficient way to screen and optimize reactions using these precatalysts. The workflow below outlines the key steps.

start Start HTE for Buchwald-Hartwig Amination plate Reaction Setup in 96-Well Plate start->plate heating Parallel Heating & Stirring plate->heating workup Parallel Work-up Using Filter Plate heating->workup analysis GC Analysis workup->analysis decision Select Best-Performing Conditions analysis->decision end Scale-up & Isolation decision->end

The methodology involves [5]:

  • Reaction Setup: Using a machined aluminum 96-well plate as a microreactor array.
  • Reagent Transfer: Employing solid transfer scoops and pipettes for rapid dispensing of precatalysts, bases, and substrates.
  • Reaction Execution: Simultaneous heating and mixing of all wells on a magnetic stirrer hotplate.
  • Parallel Work-up: Using a plastic filter plate to quench and separate reaction mixtures in parallel.
  • Analysis: Gas Chromatography (GC) provides 96 data points for yield conversion, allowing for the identification of the optimal conditions for scale-up.

Key Comparison Takeaways

  • Choose this compound for Challenging C–N and C–O Couplings: Its defining feature is the bulky tBuBrettPhos ligand, which makes it particularly effective for reactions involving sterically hindered coupling partners, such as primary amides and α,α,α-trisubstituted primary amines [1].
  • Opt for Other Precatalysts for Specific Needs: For Suzuki-Miyaura couplings involving unstable boronic acids, XPhos Pd G3/G4 is often a superior choice [1]. For general N-arylation of primary and secondary amines, especially when very low catalyst loadings are desired, BrettPhos Pd G3/G4 is excellent [1].
  • Prioritize Quality Control: The performance of these precatalysts can be sensitive to impurities. A simple 1H-NMR quality control method has been established for routine checks to ensure catalytic activity and reproducibility [6] [7].

References

tBuBrettPhos Pd G3 performance comparison Pd catalysts

Author: Smolecule Technical Support Team. Date: February 2026

What is tBuBrettPhos Pd G3?

This compound is a third-generation Buchwald palladacycle precatalyst. It is part of a class of catalysts designed to be air-, moisture-, and thermally-stable, facilitating easier handling and storage [1] [2].

This precatalyst rapidly generates the active LPd(0) species under mild reaction conditions, which allows for lower catalyst loadings and shorter reaction times compared to earlier catalyst generations [1] [3]. It is particularly effective with bulky, electron-rich biaryl phosphine ligands, making it a versatile tool for forming C-N, C-O, and other bonds [1] [2].

Performance Comparison with Other Catalysts

The following tables summarize experimental data comparing the performance of this compound against other catalytic systems in specific cross-coupling reactions.

Table 1: Performance in C–O Cross-Coupling with Trifluoroethanol [4]

This table compares the yield of a model reaction between a specific aryl bromide and trifluoroethanol under different catalytic systems. The reaction conditions were: 1 mol % Pd source, Cs₂CO₃ base, toluene solvent, 100 °C, 1-hour reaction time.

Catalyst System Ligand Reported Yield
This compound tBuBrettPhos 70%
Pd₂(dba)₃ + Ligand tBuBrettPhos 51%
Pd₂(dba)₃ + Ligand BrettPhos 0%
Pd₂(dba)₃ + Ligand XPhos 0%
Pd₂(dba)₃ + Ligand tBuXPhos 0%

Table 2: Performance Across Various Reaction Types [1]

This table outlines the broad utility of this compound in different cross-coupling transformations.

Reaction Type Key Application Reported Outcome
C–N Coupling Arylation of primary amides [1] [2] Efficient with high functional group tolerance.
C–O Coupling Coupling of aryl halides with primary alcohols [1] High to excellent yields.
Other Couplings Synthesis of N-aryl carbamates, unsymmetrical ureas [2] Effective catalyst.

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the performance tables.

1. Protocol for C–O Cross-Coupling (from Table 1) [4] This protocol is for the coupling of (hetero)aryl bromides with fluorinated alcohols.

  • Catalyst: this compound (1 mol %)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Reaction Conditions: 100 °C for 1 hour
  • Procedure:
    • Charge a reaction vessel with the aryl bromide substrate, this compound, and Cs₂CO₃.
    • Add toluene and the fluorinated alcohol (e.g., 2,2,2-trifluoroethanol).
    • Heat the mixture to 100 °C with stirring for 1 hour.
    • After cooling, the reaction mixture can be directly analyzed by ¹⁹F qNMR using an internal standard (e.g., PhCF₃) to determine the yield, or worked up for isolation.

2. General Protocol for C–N Cross-Coupling (Buchwald-Hartwig Amination) [1] [2] this compound is highly effective for coupling aryl halides with amines.

  • Catalyst: this compound (typically 0.5 - 2 mol %)
  • Base: Common choices include NaOt-Bu or Cs₂CO₃
  • Solvent: Aromatic hydrocarbons (e.g., toluene) or 1,4-dioxane
  • Reaction Conditions: Often room temperature to 80-100 °C
  • Procedure:
    • Combine the aryl halide, amine, base, and this compound in a reaction vial.
    • Add the solvent and stir the mixture at the target temperature.
    • Monitor reaction completion by TLC or LC-MS.
    • Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The product is then purified by chromatography or recrystallization.

Activation and Workflow

The diagram below illustrates the activation pathway of G3 precatalysts and a general workflow for a cross-coupling reaction.

Precat This compound Precatalyst Activation Reaction with Base Precat->Activation Intermed Pd-Amide Intermediate Activation->Intermed LPd0 Active LPd(0) Species Intermed->LPd0 Reductive Elimination Product Cross-Coupled Product LPd0->Product Catalytic Cycle

Comparison Guide Conclusion

For researchers and development professionals, the data indicates:

  • For Challenging C–O Couplings: this compound demonstrates a clear advantage over other ligand/Pd source combinations, particularly for coupling fluorinated alcohols with electron-rich and heteroaryl bromides where other systems like BrettPhos or XPhos fail [4].
  • For Broad Utility: Its proven effectiveness in diverse reactions like C–N coupling of amides and C–O coupling of primary alcohols makes it a highly versatile and reliable choice for a catalyst toolbox [1].
  • Operational Advantage: As a stable, ready-to-use precatalyst, it offers practical benefits over in-situ systems comprising Pd₂(dba)₃ and a separate ligand, ensuring accurate ligand-to-palladium ratios and reproducible results [1].

References

tBuBrettPhos Pd G3 functional group tolerance study

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Overview and Performance Advantages

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, recognized for its air, moisture, and thermal stability [1] [2] [3]. A key study demonstrates its efficacy in the synthesis of fluorinated alkyl aryl ethers, where it outperformed several alternative catalysts [4] [5].

The table below summarizes its advantages in a specific C-O cross-coupling reaction as established in the literature.

Feature Performance of this compound
Key Reaction C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols [4] [5]
Reaction Time Short (0.5 to 2 hours) [5]
Functional Group Tolerance Excellent [4] [5]
Key Advantage vs. Other Catalysts Successful coupling where catalysts like BrettPhos, XPhos, and tBuXPhos failed (0% yield) [5]
Optimal Base Cs2CO3 (superior to Na2CO3, K2CO3, NaOtBu) [5]
Optimal Solvent Toluene (superior to 1,4-dioxane and tert-amyl alcohol) [5]

Documented Functional Group Tolerance

The protocol using this compound has been experimentally validated to tolerate a wide range of functional groups on aryl bromides, including those with acidic protons [5]. The following table catalogs the functional groups demonstrated to be compatible with this reaction.

Compatible Functional Group Example Substrate (from study) Reported Outcome
Ketone 1-(4-bromophenyl)ethan-1-one (1a) Coupled product formed in 70% yield (optimized conditions) [5].
Morpholinyl 1-(4-bromophenyl)morpholine (1c) High yielding coupling [5].
Methoxy 1-bromo-4-methoxybenzene (1d) High yielding coupling [5].
Sulfone (4-bromophenyl)(phenyl)methanone (1h) Excellent yield [5].
Ester Ethyl 4-bromobenzoate (1i) Excellent yield [5].
Aldehyde 4-bromobenzaldehyde (1j) Excellent yield [5].
Nitro 1-bromo-4-nitrobenzene (1k) Excellent yield [5].
Heteroaryl Bromides Pyridine, pyrimidine, quinoline, quinoxaline derivatives (e.g., 1n-1r) Effective coupling, with some substrates reacting at 80°C [5].

Experimental Protocol for High Functional Group Tolerance

To achieve the broad functional group tolerance described, the following optimized protocol from the study should be followed [5].

  • Precatalyst: this compound (1 mol %)
  • Base: Cs2CO3
  • Solvent: Toluene
  • Reaction Temperature: 100 °C
  • Reaction Time: 0.5 to 2 hours

The diagram below outlines the general experimental workflow for this catalytic system.

workflow Aryl Bromide Aryl Bromide Reaction Mixture Reaction Mixture Aryl Bromide->Reaction Mixture Heat to 100°C Heat to 100°C Reaction Mixture->Heat to 100°C Combine Fluorinated Alcohol Fluorinated Alcohol Fluorinated Alcohol->Reaction Mixture Cs₂CO₃ (Base) Cs₂CO₃ (Base) Cs₂CO₃ (Base)->Reaction Mixture This compound (Catalyst) This compound (Catalyst) This compound (Catalyst)->Reaction Mixture Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Mixture Stir (0.5-2 hours) Stir (0.5-2 hours) Heat to 100°C->Stir (0.5-2 hours) Under inert atmosphere Fluorinated Alkyl Aryl Ether Product Fluorinated Alkyl Aryl Ether Product Stir (0.5-2 hours)->Fluorinated Alkyl Aryl Ether Product Reaction completion Monitor Reaction Monitor Reaction Stir (0.5-2 hours)->Monitor Reaction e.g., by TLC or NMR Monitor Reaction->Stir (0.5-2 hours) Continue if needed

Performance Comparison with Alternative Catalysts

The superior performance of this compound is clear when compared to other catalytic systems for the same transformation, as shown in the study's optimization data [5].

Catalyst / Ligand System Key Outcome in C-O Coupling Implied Limitation
This compound 70% yield of coupled product with substrate 1a [5].
BrettPhos + Pd2(dba)3 0% yield [5]. Requires in-situ formation of active species; less effective.
XPhos + Pd2(dba)3 0% yield [5]. Not suitable for this challenging coupling.
tBuXPhos + Pd2(dba)3 0% yield [5]. Not suitable for this challenging coupling.
tBuBrettPhos + Pd2(dba)3 51% yield [5]. In-situ system is less efficient than the preformed G3 precatalyst.

Key Takeaways for Research Application

  • For demanding substrates: this compound is an excellent choice for C-O cross-couplings, especially when working with electron-rich (hetero)aryl bromides and base-sensitive functional groups like ketones, esters, and aldehydes [5].
  • Consider the base-solvent system: The high functional group tolerance is achieved with a specific combination of Cs2CO3 in toluene, which provides a less basic medium compared to alkoxide bases, thus preventing side reactions [5].
  • Leverage its broad utility: Remember that this precatalyst is also highly effective for various other cross-coupling reactions, including C–N and C–C bond formation, making it a versatile tool in synthetic chemistry [1] [2] [3].

References

tBuBrettPhos Pd G3 steric effects tert-butyl triisopropyl

Author: Smolecule Technical Support Team. Date: February 2026

Understanding tBuBrettPhos Pd G3 and Its Steric Role

The This compound precatalyst belongs to the third generation of Buchwald palladacycles. Its key structural feature is the tBuBrettPhos ligand, a bulky, electron-rich monophosphine designed to facilitate challenging cross-coupling reactions [1] [2].

  • Molecular Structure: The ligand's backbone is a biaryl system. The phosphorus atom is bonded to two tert-butyl groups, and one of the phenyl rings is heavily substituted with three isopropyl groups at the 2', 4', and 6' positions [3] [2].
  • Role of Steric Effects: The di-tert-butylphosphino and triisopropyl groups create a very sterically congested environment around the palladium metal center [2]. This bulk is crucial as it:
    • Promotes the reductive elimination step, which is often rate-limiting in cross-coupling reactions.
    • Protects the reactive palladium center from decomposition, enhancing the catalyst's stability and lifespan.
    • Enables the coupling of sterically hindered substrates that fail with less bulky ligands [4] [1].

The diagram below illustrates the structural logic of the tBuBrettPhos ligand and its functional impact:

G StericGroups Key Steric Groups Group1 Di-tert-butylphosphino (Extreme Steric Bulk) StericGroups->Group1 Group2 2',4',6'-Triisopropyl (Shields Palladium Center) StericGroups->Group2 Group3 3,6-Dimethoxy (Electronic Modulation) StericGroups->Group3 Core Biaryl Backbone (Structural Foundation) Phosphorus Phosphorus Center (Binds to Palladium) Core->Phosphorus Outcome1 Accelerated Reductive Elimination Phosphorus->Outcome1 Outcome2 Stabilized LPd(0) Active Species Phosphorus->Outcome2 Outcome3 Broad Substrate Tolerance (Sterically Hindered, Electron-Poor) Phosphorus->Outcome3 Group1->Phosphorus Group2->Core Group3->Core

Performance Comparison with Other Catalysts

The true measure of a catalyst's utility is its performance against alternatives in specific reactions. The table below summarizes experimental data comparing This compound with other catalytic systems.

Table 1: Performance Comparison in C–O Cross-Coupling of an Aryl Bromide with Trifluoroethanol [4]

Catalyst / Ligand System Base Solvent Reaction Time Yield (%)
This compound Cs₂CO₃ Toluene 1 hour 70
tBuBrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 1 hour 51
BrettPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 1 hour 0
XPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 1 hour 0
tBuXPhos + Pd₂(dba)₃ Cs₂CO₃ Toluene 1 hour 0
This compound NaOt-Bu 1,4-Dioxane 16 hours 48

This data highlights several key advantages of the This compound system:

  • Superior Performance: It provides significantly higher yields than other state-of-the-art ligands like BrettPhos, XPhos, and tBuXPhos under identical conditions [4].
  • Rapid Reaction Kinetics: It achieves high yield in just 1 hour, whereas the same precatalyst with a different base/solvent system requires 16 hours for a lower yield. This is critical for time-sensitive applications like radiochemistry with ¹⁸F-labeled compounds [4].
  • Mild Base Compatibility: It works effectively with a mild base like Cs₂CO₃, which is advantageous for base-sensitive substrates. Stronger bases like NaOt-Bu can sometimes lead to side reactions and reduced yields [4] [1].

Key Applications and Experimental Protocols

This compound is a versatile catalyst for forging various carbon-heteroatom bonds. Its robustness allows for low catalyst loadings and excellent functional group tolerance [5] [1].

Table 2: Summary of Key Applications for this compound

Application Key Feature Example Substrates / Notes
C–O Cross-Coupling Coupling of (hetero)aryl halides with fluorinated alcohols [4]. Aryl bromides, chlorides; Electron-rich and -poor arenes; Heterocycles like pyridines, quinolines.
C–N Cross-Coupling Arylation of primary amides with high selectivity and minimal racemization of amino acid esters [5] [1]. Aryl chlorides, bromides, triflates; Challenging primary amides.
Hydroxylation Conversion of (hetero)aryl halides to phenols using a hydroxide surrogate [5] [1]. Benzaldoxime can be used as a safe hydroxide alternative.
Detailed Experimental Protocol for C–O Cross-Coupling

The following is a representative procedure for the coupling of aryl bromides with fluorinated alcohols, adapted from the research literature [4]:

  • Reaction Setup: Conducted under an inert atmosphere (e.g., nitrogen or argon).
  • Reagents:
    • Aryl bromide (e.g., 1-bromo-4-tert-butylbenzene, 0.1 mmol)
    • 2,2,2-Trifluoroethanol (0.2 mmol, 2.0 equiv.)
    • This compound (1 mol%)
    • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
    • Solvent: Anhydrous Toluene (0.2 M concentration)
  • Reaction Conditions:
    • Temperature: 100 °C
    • Time: 1-2 hours (monitored by TLC or LC-MS)
  • Work-up and Purification:
    • After completion, the reaction mixture is cooled to room temperature.
    • It is then diluted with water and ethyl acetate.
    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2-3 times).
    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
    • The solvent is removed under reduced pressure.
    • The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated alkyl aryl ether.

Conclusion and Key Differentiators

  • Proven Superiority: It outperforms other commercially available precatalysts in demanding reactions like C–O coupling with fluorinated alcohols [4].
  • Operational Efficiency: It enables faster reaction times and works effectively under milder conditions [4] [1].
  • Broad Utility: Its effectiveness across C–O, C–N, and other bond-forming reactions makes it a highly valuable and versatile tool for medicinal and process chemists [5] [1].

References

tBuBrettPhos Pd G3 catalytic activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance & Comparative Data

The table below summarizes the performance of tBuBrettPhos Pd G3 across various cross-coupling reactions, allowing for comparison with other common catalysts.

Reaction Type Key Reaction / Substrate Performance (Yield) Comparison with Other Catalysts / Conditions

| C–O Cross-Coupling [1] | (Hetero)aryl bromides + Fluorinated alcohols | Up to 89% isolated yield (e.g., product 2c); Excellent yields for electron-rich, electron-poor, and heteroaryl bromides [1]. | • This compound: 70% yield (1h, 100°C, Cs₂CO₃, Toluene). • tBuBrettPhos + Pd₂(dba)₃: 51% yield. • BrettPhos/XPhos/tBuXPhos + Pd₂(dba)₃: 0% yield [1]. | | C–N Cross-Coupling [2] [3] [4] | Arylation of primary amides; N-arylation of amino acid esters | High yield with excellent functional group tolerance; minimal racemization for amino acid esters [3] [4]. | A preferred catalyst for challenging substrates like highly hindered α,α,α-trisubstituted primary amines [2]. | | C–C Cross-Coupling [2] | Suzuki-Miyaura coupling of unstable boronic acids | Operates under mild conditions (rt to 40°C) with short reaction times (30 min) and high yields [2]. | Part of the G3/G4 catalyst family known for rapid activation and high activity, enabling these efficient couplings [2]. | | Hydroxylation [3] | Conversion of aryl halides to phenols | Effective using hydroxide surrogates like benzaldoxime [3] [4]. | Showcases versatility beyond common C-C and C-N bond formations [3]. |

Detailed Experimental Protocols

Here are the methodologies for key catalytic applications to assist in replicating and validating the catalyst's performance.

Protocol 1: C–O Cross-Coupling with Fluorinated Alcohols [1]

This protocol is adapted for short reaction times, making it suitable for working with short-lived isotopes like ¹⁸F.

  • Reaction Setup: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
  • Typical Procedure:
    • In a vial, combine the (hetero)aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and a stir bar.
    • Add dry toluene and the fluorinated alcohol (e.g., 2,2,2-trifluoroethanol, 2.0 equiv).
    • Add This compound (1-2 mol%) to the reaction mixture.
    • Heat the mixture at 100°C for 1-2 hours with vigorous stirring.
  • Work-up and Analysis: After cooling, the reaction can be diluted with ethyl acetate and washed with water. The organic layer can be concentrated, and the product purified by chromatography or recrystallization. Yields are determined by ¹⁹F qNMR or standard isolation.
Protocol 2: General Procedure for C–N Cross-Coupling [2] [3]

This outlines a common method for N-arylation, a key application for this precatalyst.

  • Reaction Setup: Perform all operations under an inert atmosphere.
  • Typical Procedure:
    • Charge a reaction vessel with the aryl halide or triflate (1.0 equiv), the amine (1.2-1.5 equiv), and a base like NaOtBu or Cs₂CO₃.
    • Add an anhydrous solvent like 1,4-dioxane or toluene.
    • Add This compound (0.5-2.0 mol%).
    • Stir the reaction mixture at a temperature between room temperature and 80°C, monitoring by TLC or LC-MS until completion.
  • Work-up and Analysis: Upon completion, the reaction can be quenched with water or a saturated ammonium chloride solution. The product can be extracted with an organic solvent (e.g., DCM, EtOAc), and the combined organic layers are dried and concentrated. Purification is typically achieved via flash chromatography.

Understanding the Catalyst: Generation and Activation

This compound is a third-generation (G3) Buchwald precatalyst. These catalysts are air-, moisture-, and thermally-stable Pd(II) complexes that allow for easy handling and storage. Their key advantage is the rapid, quantitative generation of the active LPd(0) species in the reaction pot upon exposure to mild base [2] [5].

The following diagram illustrates the general activation and catalytic cycle for these reactions.

G A This compound (Pd(II) Complex) B Base Induction (e.g., Cs₂CO₃, NaOtBu) A->B C Active LPd(0) Species Generated B->C D Oxidative Addition with Aryl Halide C->D E Transmetalation with Nucleophile D->E F Reductive Elimination Yields Product & Regenerates LPd(0) E->F F->C Catalyst Regeneration G Coupling Product (C-O, C-N, C-C bond formed) F->G

Key Advantages for Research & Development

  • Handling and Stability: As a stable Pd(II) complex, it eliminates the need to handle air-sensitive phosphine ligands and Pd(0) sources separately, simplifying experimental workflow [2] [5].
  • Precision and Performance: It ensures a precise ligand-to-palladium ratio and the quantitative formation of the highly active LPd(0) species. This leads to high catalytic activity at low loadings (0.01-2 mol%), short reaction times, and excellent functional group tolerance [2] [1] [3].
  • Broad Scope: Its ability to facilitate C–O, C–N, and C–C bonds with challenging substrates makes it a versatile tool for synthesizing complex molecules in medicinal and agrochemistry [2] [1].

References

tBuBrettPhos Pd G3 vs RockPhos Pd G3

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The search results provide specific experimental data for tBuBrettPhos Pd G3, demonstrating its performance in the synthesis of fluorinated alkyl aryl ethers [1].

Optimized Protocol for this compound

The procedure below is adapted from a published study on coupling (hetero)aryl bromides with fluorinated alcohols [1].

  • Catalyst: this compound (1 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Reaction Temperature: 100 °C
  • Reaction Time: 0.5 to 2 hours

Under these conditions, the reaction demonstrated excellent functional group tolerance, accommodating electron-rich and electron-poor (hetero)arenes, as well as sensitive groups like sulfones, esters, ketones, aldehydes, and nitro groups [1]. The following diagram outlines the general catalytic cycle for this C–O cross-coupling reaction.

Performance Data for this compound

The table below summarizes the yield of coupled products from various (hetero)aryl bromides with 2,2,2-trifluoroethanol, as reported in the study [1].

Aryl Bromide Substrate Product Structure Yield (%)
4-Bromobenzophenone 2a 70
1-Bromo-4-morpholinobenzene 2c 89 (isolated)
Methyl 4-bromobenzoate 2h 93
4-Bromobenzonitrile 2i 92
6-Bromoquinoline 2p 90

How to Choose the Right Catalyst

Your choice between these two catalysts should be guided by the specific challenge of your reaction.

  • Choose This compound if: You are working on C–O cross-coupling involving fluorinated alcohols or need to couple a broad range of (hetero)aryl bromides, including those with sensitive functional groups [1]. It is also recommended for the hydroxylation of aryl halides to form phenols [2].
  • Choose RockPhos Pd G3 if: Your primary goal is the arylation of aliphatic alcohols, particularly challenging secondary or primary alcohols, to form diaryl ethers under mild conditions [3] [4] [5].

The workflow below can help guide your decision-making process for selecting the appropriate catalyst.

G Start Start: Need a Pd G3 Precatalyst Q1 Is the main goal C–O coupling with a fluorinated alcohol? Start->Q1 Q2 Is the main goal arylation of an aliphatic alcohol? Q1->Q2 No TBu Use this compound Q1->TBu Yes Q3 Is the reaction a C–N coupling or hydroxylation? Q2->Q3 No Rock Use RockPhos Pd G3 Q2->Rock Yes Q3->TBu Yes Other Evaluate other G3 precatalysts (e.g., AdCyBrettPhos) Q3->Other No

References

Core Characteristics and Performance at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature tBuBrettPhos Pd G3 XPhos Pd G3
CAS Number 1536473-72-9 [1] [2] 1445085-55-1 [3] [4]
Key Structural Feature Bulky di-tert-butylphosphino group [1] Dicyclohexylphosphino group [3]
General Stability Air-, moisture-, and thermally-stable [1] Air-, moisture-, and thermally-stable [3]
Key Reaction Types C–N, C–O, C–F bond formation [5] [6] Suzuki-Miyaura, Negishi couplings [5] [4]
Performance in C–N Coupling Highly effective for bulky substrates (e.g., primary amides, α,α,α-trisubstituted primary amines) [5] Effective for amination, particularly with heteroaryl halides [4]
Performance in C–O Coupling Excellent for challenging couplings (e.g., with fluorinated alcohols) [6] Used in C–O coupling of primary aliphatic alcohols [5]
Performance in Suzuki Coupling Not a primary application Excellent for unstable boronic acids with (hetero)aryl chlorides at low temps [5] [4]
Representative Experimental Data Coupling of fluorinated alcohols: 70% yield (1h, 100°C) [6] Synthesis of 1,2,4-oxadiazoles: Up to 81% yield [7]

Detailed Experimental Protocols

Here are the specific methodologies from research publications that generated the performance data summarized above.

Protocol for this compound in C–O Coupling [6]

This protocol is optimized for coupling (hetero)aryl bromides with fluorinated alcohols, a challenging transformation.

  • Precatalyst: this compound (1 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Reaction Conditions: 100°C for 1 hour
  • Note: The method features short reaction times and excellent functional group tolerance, and it has been adapted for use with [¹⁸F]trifluoroethanol for radiolabeling.
Protocol for XPhos Pd G3 in Buchwald Coupling [7]

This method efficiently synthesizes 1,2,4-oxadiazole derivatives, important scaffolds in pharmaceuticals and materials science.

  • Precatalyst: XPhos Pd G3
  • Reaction Type: Buchwald coupling
  • Reported Outcome: Yields of up to 81% under optimized conditions.

How to Choose the Right Catalyst

The choice between these two powerful precatalysts depends heavily on your specific reaction goals. The following diagram outlines a logical decision-making process to guide your selection.

G Start Start: Choose a Precatalyst CNCoupling Forming a C-N Bond? (Especially with bulky amines or primary amides) Start->CNCoupling COCoupling Forming a C-O Bond? (Especially with fluorinated alcohols) Start->COCoupling CSuzuki Conducting Suzuki Coupling? (Especially with unstable boronic acids/aryl chlorides) Start->CSuzuki ResultTbu Recommended: this compound CNCoupling->ResultTbu Yes ResultXphos Recommended: XPhos Pd G3 CNCoupling->ResultXphos No COCoupling->ResultTbu Yes COCoupling->ResultXphos No CSuzuki->ResultTbu No CSuzuki->ResultXphos Yes

Practical Considerations for Researchers

  • Quality Control is Crucial: Different batches of commercially available precatalysts can contain varying impurities, which may significantly impact their catalytic performance [8]. It is advisable to check the NMR spectra if reproducibility issues arise.
  • Ligand-to-Metal Ratio: A key advantage of these precatalysts is the quantitative generation of the active LPd(0) species, ensuring a precise and optimal ligand-to-palladium ratio for your reaction [5] [4].

References

Performance of tBuBrettPhos Pd G3 with Hindered Substrates

Author: Smolecule Technical Support Team. Date: February 2026

tBuBrettPhos Pd G3 is a highly versatile palladium precatalyst designed for challenging cross-coupling reactions, especially with sterically hindered substrates and electron-rich (hetero)aryl halides [1] [2].

The table below summarizes its efficiency in C–O cross-coupling from a key study. Yields were determined by 19F qNMR, and the general protocol used 1 mol % of precatalyst, Cs₂CO₃ base, and toluene solvent at 100°C [3].

(Hetero)Aryl Bromide Substrate Product Reaction Time (h) Yield (%) Key Performance Note
Electron-rich aryl bromide with morpholinyl group [3] 2c 2 89% (isolated) High yield with a sterically hindered amine group.
Electron-rich aryl bromide with methoxy group [3] 2d 2 86% (NMR) Effective with electron-donating groups.
1,4-Dibromobenzene [3] 2f 2 85% (NMR) Successful double C–O coupling in a single step.
Electron-deficient aryl bromide with ketone [3] 2a 1 70% (NMR) Tolerates acidic α-protons.
Heteroaryl bromide (Quinoline) [3] 2q 0.5 95% (NMR) Short reaction time and excellent yield with a heterocycle.
Heteroaryl bromide (Quinoxaline) [3] 2r 0.5 94% (NMR) High reactivity with nitrogen-containing heteroarenes.
Experimental Protocol for C–O Cross-Coupling [3]
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the (hetero)aryl bromide (1.0 equiv), fluorinated alcohol (often used in excess, e.g., 2-5 equiv), and Cs₂CO₃ (1.5-2.0 equiv) in anhydrous toluene.
  • Catalyst Addition: Add the This compound precatalyst (1 mol %).
  • Reaction Execution: Heat the mixture to 100°C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Typical reaction times range from 30 minutes to 2 hours.
  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
  • Purification: Purify the crude product via techniques such as flash chromatography.

Comparison with AdCyBrettPhos Pd G3

The search results allow for a direct comparison with AdCyBrettPhos Pd G3 for the specific reaction of C–O coupling with fluorinated alcohols. The key difference lies in their optimal performance areas, dictated by their ligand structures [3] [1].

Feature This compound AdCyBrettPhos Pd G3
Ligand Steric Profile Bulky tert-butyl and isopropyl groups [2] Bulky adamantyl and cyclohexyl groups [3]
Optimal Alcohol Type Standard fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) [3] Reduced nucleophilicity alcohols (e.g., 2,2,3,3,3-pentafluoropropanol) [3]
Reported Performance Superior yields with TFE, Cs₂CO₃, in toluene [3] Superior yields with PFP, NaOt-Bu, in dioxane [3]

Catalytic Cycle and Ligand Role

The following diagram illustrates the general catalytic cycle for the Pd-catalyzed C–O cross-coupling, highlighting the crucial role of the tBuBrettPhos ligand. Its bulky structure promotes the oxidative addition and reductive elimination steps, which is particularly beneficial for hindered substrates.

G cluster_0 Key Role of tBuBrettPhos Ligand A Pd(0)Ln B Oxidative Addition Complex A->B With Aryl Halide C Transmetalation Intermediate B->C With Alkoxide D Reductive Elimination Complex C->D Isomerization D->A Releases L G Product Alkyl Aryl Ether D->G Product Formation & Catalyst Regeneration E Aryl Bromide E->B F Bromozinc Alkoxide F->C H tBuBrettPhos Ligand (L) H->A  Quantitatively  Forms

Key Takeaways for Researchers

  • Wide Substrate Scope: The data confirms that This compound is highly effective for a broad range of substrates, including electron-rich, electron-deficient, and heteroaryl bromides, achieving high yields in short reaction times [3].
  • Addressing Steric Hindrance: Its success with morpholinyl-substituted arenes and in double-coupling reactions highlights its capability to handle steric congestion around the reaction center [3].
  • Precatalyst Selection: The choice between This compound and AdCyBrettPhos Pd G3 should be guided by the specific alcohol coupling partner. This compound is generally preferred for standard fluorinated alcohols like trifluoroethanol [3].

References

tBuBrettPhos Pd G3 advantages over previous generations

Author: Smolecule Technical Support Team. Date: February 2026

The Evolution of Buchwald Precatalysts

The table below summarizes the key improvements across the four generations of Buchwald precatalysts, which provide context for the advantages of the third-generation (G3) complexes like tBuBrettPhos Pd G3 [1].

Generation Key Features Main Advantages Limitations / Shortcomings of Previous Gens
First Gen (G1) Requires base for deprotonation to generate active Pd(0) [1]. Enabled generation of highly active LPd(0) at low temperatures (as low as -40 °C) [1]. Limited synthetic and application scope [1].
Second Gen (G2) Biphenyl ligand core replaces the phenethylamine scaffold of G1 [1]. Active Pd species can be generated at room temperature with weak bases; effective for various Suzuki-Miyaura coupling substrates [1]. Limited ligand scope, particularly for very bulky ligands [1].
Third Gen (G3) Non-coordinating mesylate anion replaces chloride; based on an N-aryl-2-aminobiphenyl palladacycle [1]. Air/moisture/thermally stable; quantitative formation of active LPd(0); compatible with bulky ligands (BrettPhos, t-Bu type); long solution lifetime [1]. The 2-aminobiphenyl byproduct (carbazole) can inhibit catalysis in rare cases and complicate purification [1].
Fourth Gen (G4) Methylation of the 2-aminobiphenyl amine in the G3 scaffold [1]. Maintains excellent activity; generates less intrusive N-methylcarbazole byproduct; improved solubility [1]. ---

Key Advantages of this compound

This compound is a specific precatalyst that incorporates the G3 palladacycle core with the bulky, electron-rich tBuBrettPhos ligand. Its main advantages stem from this combination [2] [1] [3].

  • Enhanced Stability: It is air-, moisture-, and thermally-stable, simplifying handling and storage compared to earlier catalysts that were often air-sensitive [2] [3].
  • Precise and Efficient Activation: It provides quantitative and rapid formation of the active LPd(0) species under mild conditions, ensuring high catalytic activity and precise control over the ligand-to-palladium ratio [2] [1].
  • Broad Ligand and Substrate Scope: The G3 architecture allows for the use of extremely bulky biarylphosphine ligands like tBuBrettPhos and BrettPhos, which are key for coupling challenging, sterically hindered substrates [1].
  • High Performance at Low Loadings: These properties collectively enable reactions to proceed with lower catalyst loadings (down to 0.01 mol% in some cases) and shorter reaction times while maintaining high yields [2] [1] [3].

The following diagram illustrates the efficient activation pathway of G3 precatalysts like this compound, leading to the active catalytic species.

G3_Activation G3_Precatalyst This compound (Pd(II) Palladacycle) Deprotection Base-Induced Deprotection G3_Precatalyst->Deprotection Amido_Complex Pd-Amido Complex Deprotection->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Active_Catalyst Active LPd(0) Species Reductive_Elimination->Active_Catalyst Byproducts Byproducts: Mesylate Acid, Carbazole Reductive_Elimination->Byproducts

Experimental Data and Performance

The advantages of this compound are demonstrated in various cross-coupling reactions. The table below summarizes its performance in forming different bond types.

Reaction Type Key Application Example Reported Performance / Yield Key Advantage Demonstrated
C–O Coupling Cross-coupling of (hetero)aryl bromides with fluorinated alcohols [4]. Up to 99% yield in 2 hours for electron-rich aryl bromides [4]. Excellent functional group tolerance; effective with electron-rich and -poor arenes; short reaction time [4].
C–N Coupling (Buchwald-Hartwig Amination) N-arylation of primary amides [1] [3]. High yields with good functional group tolerance; resists arylation of indoles and unprotected alcohols [1]. High selectivity and ability to couple sterically hindered substrates [1].
C–N Coupling N-arylation of amino acid esters with aryl triflates [2] [3]. High yield with minimal racemization of the amino acid ester [2] [3]. Effective under mild reaction conditions, crucial for stereosensitive synthesis [2].
C–O Coupling / Hydroxylation Conversion of aryl halides to phenols [2] [3]. Good to excellent yields [2] [3]. Use of benzaldoxime as a safer hydroxide surrogate [2].
Detailed Experimental Protocol: C–O Cross-Coupling with Fluorinated Alcohols

This protocol for synthesizing fluorinated alkyl aryl ethers, adapted from a published study, showcases the catalyst's efficiency [4].

  • Reaction Setup: Conducted under an inert atmosphere (e.g., nitrogen or argon).
  • Reagents:
    • Aryl bromide (e.g., 4'-Bromoacetophenone, 1.0 equiv.)
    • 2,2,2-Trifluoroethanol (1.5 equiv.)
    • This compound (1 mol%)
    • Cs₂CO₃ (2.0 equiv.)
    • Solvent: Toluene (0.2 M concentration relative to aryl bromide)
  • Procedure:
    • Add all reagents to a reaction vessel.
    • Heat the mixture to 100 °C with stirring.
    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours.
    • After completion, cool the mixture to room temperature.
    • Purify the crude product by standard methods like flash chromatography.

Note on Base and Solvent: While Cs₂CO₃ was optimal in the study, K₃PO₄ gave comparable yield (70%) and may be more cost-effective for large-scale use. Toluene provided a higher yield than 1,4-dioxane or tert-amyl alcohol [4].

The workflow for this protocol is summarized in the following diagram:

CO_Coupling_Workflow Start Charge Reactants: - Aryl Bromide - Trifluoroethanol - Cs₂CO₃ (Base) - this compound Step1 Add Solvent: Toluene Start->Step1 Step2 Heat to 100°C Stir for 2 hours Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Purify by Flash Chromatography Step3->Step4 End Isolate Fluorinated Alkyl Aryl Ether Step4->End

A Note on the Fourth Generation (G4)

The main improvement in G4 precatalysts is the methylation of the 2-aminobiphenyl amine. Upon activation, this generates N-methylcarbazole instead of carbazole as a byproduct [1]. This is particularly beneficial because:

  • It avoids potential inhibition of the catalysis by the carbazole byproduct.
  • It simplifies product purification.
  • It addresses potential safety concerns associated with trace primary aniline residues in pharmaceutical applications [1].

G4 precatalysts maintain the excellent catalytic activity and stability of the G3 generation while offering these practical benefits [1].

Conclusion

For researchers and scientists in drug development, This compound represents a significant advancement in cross-coupling catalysis. Its robust stability, efficient activation, and compatibility with bulky ligands make it a superior choice for challenging reactions like the C–O and C–N couplings detailed above, often enabling shorter, more efficient, and higher-yielding synthetic routes.

References

Comparison of Catalytic Performance in C–O Coupling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data that highlights the performance difference between tBuBrettPhos Pd G3 and a more specialized alternative [1].

Aryl Bromide Substrate Fluorinated Alcohol Precatalyst Key Reaction Conditions Product Yield
Electron-rich aryl bromide (1d) [1] 2,2,2-trifluoroethanol This compound 1 mol %, Cs₂CO₃, toluene, 100°C, 2 h ~90% (2c)
Electron-rich aryl bromide (1d) [1] 2,2,2-trifluoroethanol AdCyBrettPhos Pd G3 1 mol %, NaOtBu, 1,4-dioxane, 80°C, 16 h 69% (NMR yield)
Electron-rich aryl bromide (1b(Cl)) [1] 2,2,2-trifluoroethanol This compound 1 mol %, Cs₂CO₃, toluene, 100°C, 2 h Trace amounts

The experimental protocol for the direct comparison was as follows [1]:

  • Reaction Setup: A mixture of the aryl bromide, 2,2,2-trifluoroethanol (4.0 equiv), Cs₂CO₃ (2.0 equiv), and this compound (1 mol %) in toluene was prepared.
  • Reaction Conditions: The reaction vessel was purged with nitrogen and then heated to 100°C with stirring for 2 hours.
  • Analysis: Yields were determined by 19F quantitative NMR spectroscopy using PhCF₃ as an internal standard.

Interpretation of Performance Gaps

The data suggests specific scenarios where this compound may not be the optimal choice.

  • Challenge with Weak Nucleophiles: The lower yield observed with this compound in one condition and the failure with electron-rich aryl chlorides indicate that this catalyst can struggle when the alcohol nucleophile has low reactivity (like 2,2,2-trifluoroethanol) or when the aryl electrophile is less reactive (like chlorides) [1].
  • Alternative Catalyst: The search results note that for alcohols of reduced nucleophilicity, AdCyBrettPhos Pd G3 provided superior yields, positioning it as a direct alternative for challenging C–O bond formations [1].
  • Established Strengths: It is important to note that this compound remains a highly versatile and effective precatalyst for many other transformations, including C–N and C–C couplings, and performs well with a broad range of (hetero)aryl bromides [2] [3] [4].

Workflow for Identifying Catalyst Limitations

The following diagram illustrates a general decision-making process for evaluating the suitability of this compound, based on the analyzed case study.

Start Start: Evaluate Reaction Parameters Step1 Identify Coupling Partner Types Start->Step1 Step2 Assess Alcohol Nucleophile Step1->Step2 Step3 Assess Aryl Electrophile Step1->Step3 Step4_T This compound is a Suitable Candidate Step2->Step4_T Standard Nucleophile Step4_F Consider Alternative Catalysts (e.g., AdCyBrettPhos Pd G3) Step2->Step4_F Weak Nucleophile (e.g., TFE) Step3->Step4_T Reactive Halide (e.g., Aryl Bromide) Step3->Step4_F Unreactive Halide (e.g., Aryl Chloride)

Recommendations for Researchers

To make an informed catalyst selection for your specific application:

  • For Challenging C–O Coupling: If your work involves coupling sterically hindered or weakly nucleophilic partners like fluorinated alcohols, prioritize testing AdCyBrettPhos Pd G3 or similar specialized alternatives alongside this compound [1].
  • Consult Broader Literature: The search results available for this analysis are not exhaustive. A comprehensive guide should be built upon a wider review of published studies comparing various Buchwald precatalysts across different reaction classes.
  • Perform Direct Comparisons: The most reliable approach is to run small-scale parallel reactions with 2-3 different precatalysts under your specific reaction conditions to directly compare performance.

References

Thermal Stability & Comparison of Buchwald Precatalysts

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes the available information on the stability and properties of different precatalyst generations, with tBuBrettPhos Pd G3 as a benchmark.

Precatalyst Generation Reported Thermal & Stability Properties Key Improvements & Features Typical Reaction Tolerance
This compound (3rd Gen) [1] [2] [3] Air-, moisture-, and thermally-stable [1] [3]. Melting point: 119-131 °C [2] [3]. Rapid activation under mild conditions; allows for lower catalyst loading and shorter reaction times; accommodates very bulky ligands [1] [4]. Suitable for a wide range of temperatures, from room temperature to over 100°C, as demonstrated in various cross-coupling reactions [5].
G4 (4th Gen) [1] Maintains excellent stability profile of G3. Improved solubility; generates less intrusive N-methylcarbazole by-product. Maintains high catalytic activity across a broad temperature range.
G1 & G2 (Early Gens) [1] Information limited; stability and synthetic utility were more limited compared to later generations. G1: Required only a base for deprotonation. G2: Enabled active Pd species generation at room temperature. G2 was suitable for Suzuki-Miyaura couplings, but scope was limited.

Experimental Data on Thermal Performance

The thermal stability of this compound is not just a claimed property but is demonstrated in practical experimental conditions.

  • Reaction Temperature Ranges: In a study on synthesizing fluorinated alkyl aryl ethers, this compound was effective across a range of temperatures [5].
    • For many substrates, including electron-deficient aryl bromides and heteroaryl bromides, reactions proceeded efficiently at 80 °C [5].
    • For more challenging electron-rich aryl bromides, a higher temperature of 100 °C was used successfully without compromising the catalyst's performance [5].
  • Comparative Performance: During the optimization of the aforementioned reaction, the use of this compound precatalyst provided a significantly higher yield (70%) compared to the system using the separate ligand tBuBrettPhos with Pd₂(dba)₃ (51%) under identical conditions (toluene, Cs₂CO₃, 100°C, 1 hour) [5]. This suggests that the predefined structure of the G3 precatalyst contributes to efficient and robust performance at elevated temperatures.

A Researcher's Guide to this compound

The stability of this compound translates into direct practical benefits for laboratory work. The diagram below illustrates its journey from a stable complex to an active catalyst.

G Start Stable this compound Precatalyst (Pd(II)) Step1 In Reaction Mixture (Base, Heat) Start->Step1 Addition Active Active LPd(0) Species Step1->Active Rapid Activation Product Cross-Coupled Product Active->Product Catalyzes Coupling

Key Practical Advantages
  • Convenient Handling: Its stability allows it to be stored and weighed in air without the need for a glovebox, simplifying daily use in the lab [1].
  • Predictable Performance: The precatalyst is designed for quantitative formation of the active LPd(0) species, ensuring the expected catalytic activity is achieved and giving researchers greater control [1].
  • Broad Reaction Scope: This catalyst is highly versatile and can be used for forming C–N, C–O, C–S, and other bonds, often with low catalyst loadings and short reaction times [1] [3] [4].
Important Storage & Handling Note

Despite its air stability, it is recommended to store this compound under an inert gas (nitrogen or argon) at 2-8°C and protect it from light to ensure long-term potency [2] [6].

Conclusion

This compound stands out for its robust thermal stability, enabling practical application across a wide temperature range. This makes it an excellent choice for demanding cross-coupling reactions.

References

tBuBrettPhos Pd G3 electron-deficient substrate performance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for C-O Coupling

The following detailed methodology is adapted from the study on synthesizing fluorinated alkyl aryl ethers, which demonstrated high efficacy with electron-deficient aryl bromides [1].

  • Reaction Setup: Conduct reactions in a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Typical Procedure:

    • Add to a reaction vessel: Aryl bromide (1.0 equiv), fluorinated alcohol (1.5-2.0 equiv), Cs₂CO₃ (1.5-2.0 equiv), and toluene as solvent.
    • Add the catalyst: tBuBrettPhos Pd G3 (1.0 mol %).
    • Reaction conditions: Heat the mixture to 100-120 °C with stirring for 0.5 to 2 hours. Reaction progress can be monitored by TLC or LC-MS.
    • Work-up: After completion, cool the reaction mixture to room temperature. Filter through a celite pad to remove solids, and concentrate the filtrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography on silica gel.
  • Key Note on Base: While Cs₂CO₃ was optimal for the studied transformation, K₃PO₄ showed comparable results for some substrates and may be a more cost-effective alternative for scale-up [1].

Why this compound Excels with Electron-Deficient Substrates

The superior performance of this precatalyst stems from the properties of the active catalytic species it forms in situ and its advanced design [2].

G3 This compound Precatalyst (Pd(II)) Active Active LPd(0) Species G3->Active Rapid activation with base Quantitative formation Product Coupled Product Active->Product 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Substrate Electron-Deficient Aryl Halide Substrate->Active

  • Bulky, Electron-Rich Ligand: The tBuBrettPhos ligand is sterically demanding and electron-donating. This helps stabilize the Pd center during the critical oxidative addition step with electron-deficient aryl halides, which is often the rate-limiting step [2] [3].
  • Quantitative Active Species Formation: As a third-generation (G3) precatalyst, it is engineered to rapidly and quantitatively generate the highly active LPd(0) species upon exposure to mild base. This ensures the true catalyst is formed efficiently, leading to lower required loadings and shorter reaction times [4] [2].
  • Stability and Solubility: The precatalyst is air-, moisture-, and thermally-stable, making it easy to handle. Its good solubility in common organic solvents facilitates homogeneous catalysis [4] [2].

Comparison with Alternative Catalysts

This compound often outperforms other catalysts, especially in challenging reactions.

Catalyst System Key Characteristics Suitability for Electron-Deficient Substrates
This compound Air-stable; rapid, quantitative activation; bulky, electron-rich ligand [4] [2] [5]. Excellent. High performance in C–O, C–N, and C–C coupling with broad functional group tolerance [1] [2].
tBuBrettPhos Pd G4 Generates less intrusive N-methylcarbazole byproduct; otherwise similar performance to G3 [2]. Excellent. Preferred for applications where the carbazole byproduct from G3 could complicate purification [2].
AdBrettPhos Pd G3 Features an adamantyl group; optimal for amination of five-membered heteroaryl halides [2]. Specialized. Excellent for specific heterocyclic substrates, but not necessarily the first choice for general electron-deficient arenes [2].
Copper Catalysts Traditional, often lower-cost alternative for C–O coupling [1]. Variable/Limited. May require stoichiometric metal, neat alcohols, or suffer from long reaction times and narrower scope [1].
Other Ligands (XPhos, BrettPhos) Common phosphine ligands used with Pd sources like Pd₂(dba)₃ [1]. Poor/Inferior. In a direct comparison for C–O coupling with an unactivated substrate, XPhos, BrettPhos, and tBuXPhos all yielded 0% product, while tBuBrettPhos systems achieved success [1].

The experimental data strongly supports This compound as a robust and superior choice for coupling reactions involving electron-deficient substrates. Its ability to deliver high yields under mild conditions with short reaction times makes it particularly valuable for synthesizing complex molecules in medicinal and agrochemistry [1].

References

×

Dates

Last modified: 08-15-2023

Explore Compound Types